Product packaging for Bis-sulfone-PEG8-NHS Ester(Cat. No.:)

Bis-sulfone-PEG8-NHS Ester

Cat. No.: B13714320
M. Wt: 1021.2 g/mol
InChI Key: UIIKZYXFKSQZIA-UHFFFAOYSA-N
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Description

Bis-sulfone-PEG8-NHS Ester is a advanced bis-alkylating labeling reagent designed for the site-specific modification of biomolecules, particularly antibodies. Its unique mechanism is selective for the cysteine sulfur atoms derived from a reduced native disulfide bond. This reagent undergoes bis-alkylation to conjugate both thiols from the two cysteine residues of a disulfide bond, such as the interchain disulfides in an antibody. The reaction results in the covalent rebridging of the disulfide bond via a three-carbon bridge, thereby leaving the protein's essential structure intact and minimizing disruption to its function and stability. A key feature of this compound is the incorporation of a hydrophilic PEG8 spacer, which significantly improves solubility in aqueous media compared to non-PEGylated analogs, facilitating reactions in biological buffers. The terminal NHS ester group enables efficient conjugation to primary amines on other molecules of interest, such as fluorescent dyes, drugs, or proteins. This combination of disulfide rebridging and amine-reactive functionality makes this compound an invaluable tool for researchers developing homogeneous bioconjugates for applications in immunoassays, antibody-drug conjugates (ADCs), and targeted therapeutics. This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H64N2O18S2 B13714320 Bis-sulfone-PEG8-NHS Ester

Properties

Molecular Formula

C48H64N2O18S2

Molecular Weight

1021.2 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C48H64N2O18S2/c1-37-3-11-42(12-4-37)69(56,57)35-41(36-70(58,59)43-13-5-38(2)6-14-43)47(54)39-7-9-40(10-8-39)48(55)49-18-20-61-22-24-63-26-28-65-30-32-67-34-33-66-31-29-64-27-25-62-23-21-60-19-17-46(53)68-50-44(51)15-16-45(50)52/h3-14,41H,15-36H2,1-2H3,(H,49,55)

InChI Key

UIIKZYXFKSQZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: A Heterobifunctional Crosslinker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-sulfone-PEG8-NHS Ester is a heterobifunctional crosslinking reagent that is pivotal in the field of bioconjugation, particularly in the development of sophisticated biotherapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications. Detailed experimental protocols for its use in conjugating molecules to proteins via amine and thiol functionalities are presented, along with quantitative data to inform experimental design. Furthermore, this document illustrates key reaction pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its utility in creating stable and defined bioconjugates.

Introduction

This compound is a molecule designed with three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a bis-sulfone group. This unique architecture allows for a two-step, controlled conjugation process. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2] The bis-sulfone group, on the other hand, is a highly efficient bis-alkylating agent that selectively reacts with thiol groups, particularly those derived from the reduction of disulfide bonds in proteins like antibodies.[3][4][5] The hydrophilic PEG8 spacer arm enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, reduces the potential for aggregation, and can minimize immunogenicity.[6] This combination of features makes this compound an invaluable tool for creating stable, site-specific bioconjugates.[3]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its handling, storage, and reactivity. A summary of these properties is provided in the table below.

PropertyValueSource(s)
Molecular Weight ~1021.2 g/mol [6]
Purity Typically ≥95%[6]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and DMF[7][8]
Storage Conditions Store at -20°C, desiccated to prevent hydrolysis of the NHS ester.[6][9]
Spacer Arm Length The PEG8 component contributes approximately 28.1 Å to the spacer arm. The total length is influenced by the bis-sulfone and NHS ester moieties.

Mechanism of Action

The utility of this compound lies in its dual reactivity, enabling a sequential conjugation strategy.

NHS Ester Reaction with Primary Amines

The first step in a typical conjugation scheme involves the reaction of the NHS ester with a primary amine-containing molecule, such as a cytotoxic drug or a fluorescent label. This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]

This reaction is highly pH-dependent. The primary amine needs to be in its deprotonated, nucleophilic state, which is favored at pH values above the pKa of the amine. However, the NHS ester is also susceptible to hydrolysis, which increases at higher pH. Therefore, a compromise is necessary, with an optimal pH range for this reaction typically being 7.2 to 8.5.[7][10]

NHS_Ester_Reaction reagent This compound intermediate Linker-Molecule Intermediate reagent->intermediate pH 7.2-8.5 amine_molecule Amine-containing Molecule (R-NH2) amine_molecule->intermediate nhs N-hydroxysuccinimide (byproduct) intermediate->nhs

Bis-sulfone Reaction with Thiols (Disulfide Re-bridging)

The bis-sulfone group is a bis-alkylating agent that reacts specifically with two thiol groups.[3] This functionality is particularly useful for re-bridging the interchain disulfide bonds of antibodies after their mild reduction.[11][12] The reduction of the disulfide bond yields two free cysteine thiols. The bis-sulfone then reacts with both thiols in a sequential Michael addition and elimination process, forming a stable three-carbon bridge and effectively re-linking the antibody chains.[4][13] This site-specific conjugation method leads to homogeneous antibody-drug conjugates with a defined drug-to-antibody ratio (DAR).[14][15]

Bis_Sulfone_Reaction cluster_antibody Antibody disulfide Interchain Disulfide (S-S) reduced_thiols Two Cysteine Thiols (SH + SH) disulfide->reduced_thiols Reduction (e.g., TCEP, DTT) rebridged Re-bridged Disulfide with Linker reduced_thiols->rebridged linker_intermediate Linker-Molecule Intermediate (from NHS reaction) linker_intermediate->rebridged Bis-alkylation

Quantitative Data

The efficiency of conjugation and the stability of the resulting bioconjugate are critical parameters in drug development. The following tables summarize relevant quantitative data for NHS ester reactions and the performance of bis-sulfone-based ADCs.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[7][8][13]

pHTemperature (°C)Half-life of NHS EsterSource(s)
7.004 - 5 hours[8]
8.0Room Temperature~210 minutes[13]
8.5Room Temperature~180 minutes[13]
8.6410 minutes[8]
9.0Room Temperature~125 minutes[13]
Table 2: Comparison of Amidation and Hydrolysis Rates of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. The data demonstrates that while hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.[13][16]

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data from a study on a porphyrin-NHS ester.[13][16]
Table 3: Drug-to-Antibody Ratio (DAR) for ADCs Prepared with Bis-sulfone Linkers

The DAR is a critical quality attribute of an ADC. Bis-sulfone re-bridging technology enables the production of ADCs with a high degree of homogeneity, often achieving a DAR of 4.[5][12][14]

AntibodyLinker TypeAchieved DARHomogeneitySource(s)
TrastuzumabBis-sulfone-vc-MMAE~4High[12]
OBI-888Bis-sulfone-PEG24-vc-MMAE4>95%[5]

Experimental Protocols

The following are generalized protocols for the two-step conjugation of a payload to an antibody using this compound. Optimization may be required for specific molecules and antibodies.

Step 1: Conjugation of Payload to this compound

Materials:

  • Amine-containing payload (e.g., cytotoxic drug)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the amine-containing payload in a minimal amount of anhydrous DMSO or DMF.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF. It is crucial to minimize exposure to moisture.

  • Reaction:

    • Combine the payload solution with the this compound solution. A slight molar excess of the payload may be used to drive the reaction to completion.

    • Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.

  • Quenching:

    • (Optional) Quench the reaction by adding a small amount of an amine-containing buffer like Tris-HCl to consume any unreacted NHS esters.

  • Purification:

    • Purify the resulting linker-payload conjugate using an appropriate method, such as reverse-phase HPLC, to remove unreacted starting materials.

    • Characterize the purified product by mass spectrometry to confirm the correct mass.

Step 2: Conjugation of Linker-Payload to Antibody

Materials:

  • Antibody in a suitable buffer (e.g., PBS)

  • Purified linker-payload conjugate from Step 1

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

  • Characterization instruments (e.g., mass spectrometer, HIC-HPLC)

Procedure:

  • Antibody Reduction:

    • To a solution of the antibody, add a controlled molar excess of a reducing agent like TCEP to selectively reduce the interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column.

  • Conjugation:

    • Immediately add the purified linker-payload conjugate to the reduced antibody solution. A molar excess of the linker-payload (e.g., 2-4 fold per disulfide bond) is typically used.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove any unreacted linker-payload and aggregates.

  • Characterization:

    • Determine the average DAR and the distribution of drug-loaded species using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry (MS).[17][18][19]

    • Assess the stability of the ADC in serum.[11]

ADC_Preparation_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: Antibody Conjugation cluster_step3 Step 3: Characterization payload Amine-Payload reaction1 NHS Ester Reaction (pH 7.2-8.5) payload->reaction1 linker This compound linker->reaction1 purification1 HPLC Purification reaction1->purification1 intermediate Linker-Payload Intermediate purification1->intermediate reaction2 Bis-sulfone Reaction intermediate->reaction2 antibody Antibody reduction Disulfide Reduction antibody->reduction reduction->reaction2 purification2 Size-Exclusion Chromatography reaction2->purification2 adc Antibody-Drug Conjugate (ADC) purification2->adc characterization DAR Analysis (HIC, MS) Stability Assessment adc->characterization

Application in Antibody-Drug Conjugates (ADCs)

A primary application of this compound is in the construction of ADCs. The goal of an ADC is to selectively deliver a potent cytotoxic drug to cancer cells by targeting a tumor-associated antigen on the cell surface.[20]

Mechanism of Action of an ADC
  • Binding and Internalization: The ADC circulates in the bloodstream and binds to the target antigen on the surface of a cancer cell.[21]

  • Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis, and trafficked into the endo-lysosomal pathway.[21][22]

  • Payload Release: Inside the lysosome, the linker can be cleaved (if it is a cleavable linker) or the antibody is degraded, releasing the cytotoxic payload into the cytoplasm.[22][23]

  • Cytotoxicity: The released payload then exerts its cell-killing effect, for example, by inhibiting microtubule polymerization or causing DNA damage, leading to apoptosis of the cancer cell.[24]

ADC_Mechanism_of_Action adc ADC cell_surface Tumor Cell Surface (Antigen Binding) adc->cell_surface internalization Internalization (Endocytosis) cell_surface->internalization lysosome Endosome/Lysosome internalization->lysosome payload_release Payload Release (Linker Cleavage/ Antibody Degradation) lysosome->payload_release cytotoxicity Cytotoxicity (e.g., DNA Damage, Microtubule Inhibition) payload_release->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis

Conclusion

This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its heterobifunctional nature allows for the controlled and sequential attachment of different molecules to proteins, while the bis-sulfone moiety enables the creation of stable, re-bridged disulfide linkages, leading to highly homogeneous conjugates. The inclusion of a PEG8 spacer further enhances the desirable properties of the final product. The detailed information and protocols provided in this guide are intended to equip scientists with the knowledge to effectively utilize this advanced crosslinker in their research endeavors, ultimately contributing to the development of next-generation biotherapeutics.

References

An In-depth Technical Guide to Bis-sulfone-PEG8-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker used in the precise bio-engineering of proteins, particularly in the development of Antibody-Drug Conjugates (ADCs). We will delve into its chemical structure, physicochemical properties, and its mechanism of action, supplemented with detailed experimental protocols and workflow diagrams.

Introduction: A Novel Approach to Site-Specific Conjugation

This compound is a state-of-the-art reagent designed for the site-specific covalent modification of proteins. It features two distinct reactive moieties: a bis-sulfone group that selectively targets and re-bridges reduced disulfide bonds, and an N-hydroxysuccinimide (NHS) ester that reacts with primary amines. The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules.[1][2] This dual functionality allows for the creation of stable, homogenous bioconjugates with a defined drug-to-antibody ratio (DAR), a critical factor in the therapeutic efficacy and safety of ADCs.[3]

The primary application of this linker is in the "ThioBridge" technology, which involves the reduction of native interchain disulfide bonds in an antibody, followed by the covalent re-bridging of the resulting pair of cysteine thiols by the bis-sulfone group.[2][4] This process maintains the structural integrity of the antibody while providing a stable, non-cleavable linkage for the attachment of a payload, which is pre-conjugated to the NHS ester end of the linker.[3]

Chemical Structure and Properties

The this compound molecule is comprised of three key functional components: the bis-sulfone group for thiol reactivity, the PEG8 spacer for hydrophilicity, and the NHS ester for amine reactivity.

Caption: Core structure of this compound.

Physicochemical and Reactivity Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReferences
Chemical Formula C48H64N2O18S2[1]
Molecular Weight 1021.2 g/mol [1]
CAS Number 2363757-66-6[1]
Purity >95% (typically)[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF[5]
Storage Conditions -20°C, desiccated[1]
NHS Ester Reactivity Reacts with primary amines at pH 7.0-9.0
NHS Ester Stability (Half-life in aqueous solution) ~4-5 hours at pH 7.0, minutes at pH > 8.5
Bis-sulfone Reactivity Reacts with pairs of thiols from reduced disulfides[2]

Mechanism of Action in Bioconjugation

The utility of this compound lies in its ability to perform a two-stage conjugation. First, a payload molecule (e.g., a cytotoxic drug) containing a primary amine is reacted with the NHS ester end of the linker. This reaction forms a stable amide bond. Subsequently, the purified drug-linker construct is used to modify an antibody. The antibody's interchain disulfide bonds are selectively reduced to yield free thiol groups, which are then covalently re-bridged by the bis-sulfone moiety through a bis-alkylation reaction.[3]

cluster_0 Disulfide Re-bridging Mechanism A Antibody with interchain disulfide bond (S-S) B Reduced Antibody with free thiol groups (-SH HS-) A->B Reduction (e.g., TCEP) D Stable, Re-bridged Antibody-Drug Conjugate B->D Bis-alkylation C Bis-sulfone-PEG8-Drug construct C->D

Caption: Reaction mechanism of disulfide re-bridging.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involving this compound.

Protocol 1: Conjugation of a Drug Payload to this compound

This protocol describes the initial step of attaching an amine-containing payload to the NHS ester moiety of the crosslinker.

Materials:

  • This compound

  • Amine-containing drug payload

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Preparation: Ensure all glassware is dry and work under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the NHS ester.

  • Dissolution: Dissolve this compound (1 equivalent) and the amine-containing drug payload (1-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO.

  • Reaction Initiation: Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base, facilitating the reaction between the amine and the NHS ester.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until reaction completion. Monitor the progress of the reaction by HPLC.

  • Purification: Upon completion, purify the drug-linker conjugate using preparative reverse-phase HPLC.

  • Characterization and Storage: Characterize the purified product by mass spectrometry and NMR. Lyophilize the pure fractions and store the final product at -20°C under desiccated conditions.

Protocol 2: Antibody Reduction and Conjugation with Drug-Linker Construct

This protocol details the site-specific conjugation of the purified drug-linker to an antibody via disulfide re-bridging.

Materials:

  • Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Purified Bis-sulfone-PEG8-Drug construct

  • Quenching reagent (e.g., N-acetylcysteine)

  • Buffer exchange columns (e.g., desalting columns)

  • Protein concentration measurement assay (e.g., BCA assay)

  • Analytical techniques for ADC characterization (e.g., Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Mass Spectrometry)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in PBS.

  • Partial Reduction: Add a controlled molar excess of TCEP (typically 2-5 equivalents per antibody) to the antibody solution. The exact amount should be optimized to achieve reduction of the interchain disulfides without denaturing the antibody. Incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent: Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation: Add the purified Bis-sulfone-PEG8-Drug construct (typically 2-4 equivalents per antibody) to the reduced antibody solution. Incubate the reaction mixture at 4°C for 1-2 hours.

  • Quenching: Quench any unreacted bis-sulfone groups by adding an excess of N-acetylcysteine.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a desalting column or tangential flow filtration.

  • Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC and confirm the molecular weight and homogeneity by mass spectrometry and SEC-HPLC.

  • Storage: Store the final ADC solution at 4°C or frozen at -80°C, depending on the stability of the specific conjugate.

Experimental and Biological Workflows

The use of this compound is part of a larger workflow in the creation and application of ADCs.

ADC Synthesis and Purification Workflow

The following diagram illustrates the overall process of generating a purified ADC.

cluster_0 ADC Synthesis and Purification Workflow A Start: Antibody and Drug-Linker B Antibody Disulfide Reduction A->B C Buffer Exchange B->C D Conjugation Reaction C->D E Quenching D->E F Purification of ADC E->F G Characterization (DAR, Purity, etc.) F->G H Final ADC Product G->H cluster_0 ADC Internalization and Payload Release Pathway A ADC binds to target antigen on cancer cell surface B Receptor-mediated endocytosis A->B C Formation of endosome B->C D Fusion with lysosome C->D E Lysosomal degradation of the antibody D->E F Release of drug-linker-amino acid metabolite E->F G Drug metabolite acts on intracellular target (e.g., DNA, tubulin) F->G H Apoptosis (Cell Death) G->H

References

An In-depth Technical Guide to the Mechanism and Application of Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually advancing, demanding highly specific, stable, and efficient crosslinking reagents. Bis-sulfone-PEG8-NHS Ester has emerged as a significant tool, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This heterobifunctional crosslinker offers a dual-reaction mechanism, enabling the site-specific re-bridging of disulfide bonds and the conjugation to primary amines. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer further enhances the physicochemical properties of the resulting conjugate. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols, and a summary of its key performance data.

Core Mechanism of Action

This compound is a heterobifunctional crosslinker designed for a two-step sequential or one-pot conjugation strategy. Its mechanism of action is centered around the distinct reactivity of its two terminal functional groups: a bis-sulfone moiety and a N-hydroxysuccinimide (NHS) ester. The molecule is further functionalized with an eight-unit polyethylene glycol (PEG8) chain, which imparts favorable biophysical properties.

Bis-sulfone Moiety: Site-Specific Disulfide Re-bridging

The bis-sulfone group is a bis-alkylating agent that exhibits high selectivity for thiol groups (-SH), particularly those in close proximity, such as the two free thiols generated from the reduction of a disulfide bond (-S-S-).[1][2][3] This reaction is a key feature for site-specific conjugation, especially in antibodies where interchain disulfide bonds can be selectively reduced.

The reaction proceeds in two main steps:

  • Disulfide Reduction: A native disulfide bond in a protein, such as an antibody, is first reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). This process exposes two free cysteine thiol groups.

  • Bis-Alkylation: The bis-sulfone moiety then reacts with these two thiol groups in a concerted manner. This results in the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.[2][3] This re-bridging maintains the structural integrity of the protein.[4]

The resulting thioether bond is significantly more stable than the thioether linkage formed from maleimide-based linkers, which are prone to retro-Michael reactions and thioether exchange in plasma.[5][6] This enhanced stability is a critical advantage for in vivo applications, ensuring the integrity of the conjugate until it reaches its target.

NHS Ester Moiety: Amine-Reactive Conjugation

The N-hydroxysuccinimide (NHS) ester is a well-established amine-reactive functional group.[5][7][8] It reacts with primary amines (-NH2), such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[]

The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of the N-hydroxysuccinimide leaving group.[] The efficiency of this reaction is pH-dependent, with optimal conditions typically in the range of pH 7.2 to 8.5.[] Below this range, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

PEG8 Linker: Enhancing Physicochemical Properties

The eight-unit polyethylene glycol (PEG8) spacer serves multiple crucial functions:

  • Increased Solubility: The hydrophilic nature of the PEG linker significantly enhances the aqueous solubility of the crosslinker and the final bioconjugate. This is particularly beneficial when conjugating hydrophobic payloads.

  • Reduced Aggregation: By increasing the hydrophilicity of the conjugate, the PEG spacer helps to prevent aggregation, a common issue in bioconjugation.

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of proteins, which can lead to reduced renal clearance and a longer circulation half-life in vivo.

  • Steric Optimization: The flexible PEG chain provides spatial separation between the conjugated molecules, minimizing steric hindrance and preserving the biological activity of the protein.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the reactions of the functional moieties of this compound.

ParameterNHS Ester Reaction with Primary AminesReferences
Optimal pH Range 7.2 - 8.5[]
Reaction Time 30 - 120 minutes at room temperature or 4°C[]
Competing Reaction Hydrolysis of the NHS ester, which increases with pH.
Bond Formed Stable amide bond[]
Bond Stability Irreversible under physiological conditions[]
ParameterBis-sulfone Reaction with Thiols (from reduced disulfides)References
Pre-requisite Reduction of a disulfide bond to expose two free thiol groups.
Reaction Type Bis-alkylation[2][3]
Bond Formed Stable, three-carbon thioether bridge[1][2][3]
Bond Stability Highly stable in plasma, resistant to thioether exchange.[5][6]
Key Advantage Site-specific conjugation and maintenance of protein structure.[4]

Experimental Protocols

This section provides a detailed methodology for a typical two-step conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) to an antibody using this compound.

Materials and Reagents
  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Payload with a primary amine for NHS ester reaction

  • TCEP (tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM in water)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Step 1: Conjugation of Payload to this compound
  • Reagent Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Dissolve the amine-containing payload in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine the this compound and the payload at a desired molar ratio (e.g., 1:1.2).

    • Add reaction buffer (pH 8.0-8.5) to achieve a final concentration suitable for the reaction.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light if the payload is light-sensitive.

  • Monitoring and Purification (Optional but Recommended):

    • Monitor the reaction progress by LC-MS to confirm the formation of the bis-sulfone-PEG8-payload conjugate.

    • If necessary, purify the conjugate from unreacted payload and crosslinker using reverse-phase HPLC.

Step 2: Conjugation of the Bis-sulfone-functionalized Payload to the Antibody
  • Antibody Reduction:

    • To the antibody solution, add TCEP solution to a final concentration that provides a 2-5 molar excess over the antibody.

    • Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column or buffer exchange into a degassed reaction buffer (e.g., PBS, pH 7.2).

  • Conjugation Reaction:

    • Immediately add the purified bis-sulfone-PEG8-payload conjugate from Step 1 to the reduced antibody solution. A molar excess of the conjugate (e.g., 5-10 fold) is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • (Optional) Quench any unreacted bis-sulfone groups by adding a thiol-containing molecule like N-acetylcysteine.

  • Purification:

    • Remove excess unreacted conjugate and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The final antibody-drug conjugate should be stored in a suitable buffer at 4°C or frozen at -80°C for long-term storage.

Characterization of the Final Conjugate
  • Purity and Aggregation: Analyze the purified conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

  • Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules conjugated per antibody using techniques such as:

    • UV-Vis Spectroscopy: If the payload has a distinct UV-Vis absorbance from the antibody.

    • Hydrophobic Interaction Chromatography (HIC): To separate species with different numbers of conjugated payloads.

    • Mass Spectrometry (LC-MS): To determine the mass of the intact conjugate or its subunits (light and heavy chains).[][11][12]

  • Confirmation of Conjugation Site: Use peptide mapping (LC-MS/MS) to confirm that the conjugation has occurred at the intended cysteine residues.

  • Biological Activity: Perform in vitro assays to confirm that the biological activity of the antibody (e.g., antigen binding) is retained after conjugation.

Visualizations

Signaling Pathways and Mechanisms

Mechanism_of_Action cluster_nhs NHS Ester Reaction cluster_sulfone Bis-sulfone Reaction cluster_linker PEG8 Linker NHS_Ester This compound Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond pH 7.2-8.5 Primary_Amine Primary Amine (e.g., Lysine, N-terminus) Primary_Amine->Amide_Bond Disulfide Protein Disulfide Bond Reduced_Thiols Two Cysteine Thiols Disulfide->Reduced_Thiols Reduction (TCEP/DTT) Thioether_Bridge Stable Thioether Bridge Reduced_Thiols->Thioether_Bridge Bis_sulfone Bis-sulfone Moiety Bis_sulfone->Thioether_Bridge PEG8 PEG8 Properties Improved Solubility Enhanced Stability Longer Half-life PEG8->Properties Experimental_Workflow cluster_step1 Step 1: Payload Activation cluster_step2 Step 2: Antibody Conjugation cluster_characterization Characterization Reagent_Prep1 Prepare this compound and Amine-Payload Solutions Conjugation1 React NHS Ester with Payload (pH 8.0-8.5, 1-2h, RT) Reagent_Prep1->Conjugation1 Purification1 Purify Bis-sulfone-Payload (Optional, HPLC) Conjugation1->Purification1 Conjugation2 React Reduced Antibody with Bis-sulfone-Payload Purification1->Conjugation2 Activated Payload Antibody_Prep Reduce Antibody Disulfides (TCEP, 1-2h, 37°C) TCEP_Removal Remove Excess TCEP (Desalting Column) Antibody_Prep->TCEP_Removal TCEP_Removal->Conjugation2 Purification2 Purify Final Conjugate (SEC / Dialysis) Conjugation2->Purification2 Analysis Purity (SDS-PAGE, SEC) DAR (HIC, LC-MS) Activity (Binding Assay) Purification2->Analysis Logical_Relationships cluster_components Core Components cluster_reactivity Reactivity cluster_outcome Conjugation Outcome Crosslinker This compound Bis_sulfone Bis-sulfone Crosslinker->Bis_sulfone PEG8 PEG8 Crosslinker->PEG8 NHS_Ester NHS Ester Crosslinker->NHS_Ester Thiol_Reactive Thiol-Reactive Bis_sulfone->Thiol_Reactive Improved_Properties Improved Properties PEG8->Improved_Properties Amine_Reactive Amine-Reactive NHS_Ester->Amine_Reactive Site_Specific Site-Specific Conjugation Thiol_Reactive->Site_Specific Stable_Linkage Stable Linkage Amine_Reactive->Stable_Linkage

References

An In-Depth Technical Guide to the Bioconjugation Chemistry of Bis-Sulfone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioconjugation chemistry of bis-sulfone linkers, a class of reagents increasingly utilized in the development of stable and homogeneous bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the core chemistry, experimental protocols, quantitative data, and relevant biological pathways associated with the application of bis-sulfone linkers.

Core Principles of Bis-Sulfone Bioconjugation

Bis-sulfone linkers are bifunctional reagents designed for the site-specific and covalent modification of proteins, primarily by re-bridging reduced disulfide bonds.[1][2] This strategy offers a significant advantage over stochastic conjugation methods that target lysine (B10760008) residues, as it leads to more homogeneous products with a defined drug-to-antibody ratio (DAR).[3][4]

The core structure of a bis-sulfone linker features two sulfone groups, which act as latent Michael acceptors.[5] The bioconjugation process is a two-step procedure involving the reduction of a native disulfide bond within a protein, followed by the sequential bis-alkylation of the resulting free thiols by the bis-sulfone reagent.[2][6] This re-forms a stable, three-carbon thioether bridge, effectively replacing the disulfide bond while incorporating a payload or other molecule of interest.[2]

Mechanism of Action

The reaction proceeds via a sequential Michael addition and elimination mechanism. Under neutral to slightly basic conditions, one of the sulfonyl groups of the bis-sulfone reagent is eliminated, forming a reactive mono-sulfone Michael acceptor.[5] One of the free thiols from the reduced disulfide bond then attacks the α,β-unsaturated system in a Michael addition. Subsequently, the second thiol reacts in an intramolecular fashion to displace the second sulfonyl group, resulting in a stable three-carbon bridge.[7]

Bis_Sulfone_Mechanism cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Disulfide Re-bridging with Bis-Sulfone Linker Antibody_Disulfide Antibody with Interchain Disulfide Bond (S-S) Reduced_Antibody Reduced Antibody with Two Free Thiols (-SH HS-) Antibody_Disulfide->Reduced_Antibody Reduction Reducing_Agent Reducing Agent (e.g., TCEP, DTT) Thioether_Bridge Stable Thioether Bridge (S-CH2-CH(Payload)-CH2-S) Reduced_Antibody->Thioether_Bridge Sequential Michael Addition & Elimination Bis_Sulfone Bis-Sulfone Linker (R-SO2-CH2-CO-CH2-SO2-R) Mono_Sulfone Reactive Mono-Sulfone Michael Acceptor Bis_Sulfone->Mono_Sulfone Elimination of Sulfonyl Group

Figure 1: General workflow of disulfide re-bridging using a bis-sulfone linker.

Quantitative Data on Bis-Sulfone Conjugation

The efficiency of bis-sulfone conjugation is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The reaction is generally favored at neutral to slightly basic pH and elevated temperatures.

ParameterConditionObservationReference(s)
pH pH 6.0 - 7.5Slightly acidic to neutral pH is recommended to balance thiol reactivity and minimize hydrolysis of the linker.[1]
pH > 8.0Increased rate of linker hydrolysis.[1]
Temperature Room Temperature to 37°CIncreasing the temperature from room temperature to 37°C can enhance the rate of conjugation.[8]
Reaction Time 1 - 12 hoursReaction times can vary depending on the specific protein and linker, with some conjugations reaching completion within an hour, while others may require overnight incubation.[4][8]
Molar Excess of Linker 1.3 to 10-foldA molar excess of the bis-sulfone linker is typically used to drive the reaction to completion.[4][9]
Yield QuantitativeWith optimized conditions, near-quantitative conversion to the conjugated product can be achieved.[4][10]

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the preparation and characterization of bioconjugates using bis-sulfone linkers.

Synthesis of a Representative Bis-Sulfone Linker

A common precursor for many bis-sulfone linkers is 4-(2,2-bis((p-tolylsulfonyl)methyl)acetyl)benzoic acid. While numerous variations exist, the synthesis generally involves the reaction of a starting material like 4-acetylbenzoic acid.

Representative Synthesis of a Bis-Sulfone Precursor:

The synthesis of 4-(2,2-bis((p-tolylsulfonyl)methyl)acetyl)benzoic acid can be achieved through the reaction of 4-acetylbenzoic acid with p-toluenesulfinic acid and formaldehyde (B43269) in the presence of a base. Further modifications, such as PEGylation, can be introduced to enhance solubility and other properties.

Antibody Disulfide Bond Reduction

The selective reduction of interchain disulfide bonds is a critical first step. Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (B142953) (DTT) are commonly used reducing agents.

Protocol for Antibody Reduction with TCEP:

  • Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS).

  • Add a 1.5 to 2-fold molar excess of TCEP to the antibody solution.[9]

  • Incubate the reaction mixture at 37°C for 1-2 hours.[9]

  • If necessary, remove excess TCEP using a desalting column.

Antibody_Reduction_Workflow start Start: Antibody in Buffer add_tcep Add TCEP (1.5-2x molar excess) start->add_tcep incubate Incubate at 37°C for 1-2 hours add_tcep->incubate desalt Optional: Remove excess TCEP (Desalting Column) incubate->desalt end End: Reduced Antibody desalt->end

Figure 2: Experimental workflow for antibody disulfide bond reduction.

Conjugation with Bis-Sulfone Linker

Protocol for Antibody Conjugation:

  • Dissolve the bis-sulfone linker in an organic solvent like DMSO to prepare a stock solution.[9]

  • Add a 1.3 to 2-fold molar excess of the bis-sulfone linker stock solution to the reduced antibody solution.[9]

  • Incubate the reaction at room temperature or 37°C for 1 hour.[9]

  • Optionally, quench any unreacted thiols by adding a molar excess of a quenching agent like N-ethylmaleimide.[9]

Purification of the Antibody-Drug Conjugate

Purification is essential to remove unreacted linker, payload, and any aggregated protein. Protein A affinity chromatography and Hydrophobic Interaction Chromatography (HIC) are common methods.

Protocol for Purification using Protein A Affinity Chromatography:

  • Equilibrate the Protein A column with a binding buffer (e.g., PBS, pH 7.4).

  • Load the conjugation reaction mixture onto the column.

  • Wash the column with binding buffer to remove unbound material.

  • Elute the ADC using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

  • Immediately neutralize the eluted fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).[11]

Protocol for Purification using Hydrophobic Interaction Chromatography (HIC):

  • Equilibrate the HIC column with a high-salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).[12]

  • Adjust the ADC sample to the same high-salt concentration.

  • Load the sample onto the column.

  • Elute the ADC species using a decreasing salt gradient. Different DAR species will elute at different salt concentrations due to their varying hydrophobicity.[12][13]

ADC_Purification_Workflow cluster_protein_a Protein A Affinity Chromatography cluster_hic Hydrophobic Interaction Chromatography (HIC) pa_start Load Conjugation Mix pa_wash Wash with Binding Buffer pa_start->pa_wash pa_elute Elute with Low pH Buffer pa_wash->pa_elute pa_neutralize Neutralize pa_elute->pa_neutralize pa_end Purified ADC pa_neutralize->pa_end hic_start Load High-Salt Conjugation Mix hic_elute Elute with Decreasing Salt Gradient hic_start->hic_elute hic_fractions Collect Fractions of Different DAR Species hic_elute->hic_fractions hic_end Purified ADC Species hic_fractions->hic_end

Figure 3: Common purification workflows for ADCs.

Characterization of the Antibody-Drug Conjugate

Characterization is performed to determine the drug-to-antibody ratio (DAR), purity, and stability of the ADC.

Protocol for DAR Determination by HIC-HPLC:

  • Utilize an HPLC system with a HIC column (e.g., Tosoh Bio Butyl-NPR).[14]

  • Employ a mobile phase system consisting of a high-salt buffer (Mobile Phase A: e.g., 1.2 M (NH4)2SO4, 25 mM NaH2PO4, pH 6.0) and a low-salt buffer (Mobile Phase B: e.g., 25 mM NaH2PO4, pH 6.0 with 25% isopropanol).[14]

  • Run a gradient from high to low salt concentration to elute the different DAR species.

  • Monitor the absorbance at 280 nm. The area under each peak corresponds to the relative abundance of each DAR species.

Protocol for DAR Determination by LC-MS:

  • Perform liquid chromatography to separate the ADC species.

  • Analyze the eluent by mass spectrometry to determine the mass of the intact ADC or its subunits (light chain and heavy chain).[15][16]

  • The mass difference between the unconjugated antibody and the ADC, divided by the mass of the drug-linker, provides the number of conjugated drugs.[17]

  • Deconvolution of the mass spectra allows for the determination of the distribution of different DAR species.[15]

Relevant Signaling Pathways in ADC Therapy

ADCs developed with bis-sulfone linkers often target cell surface receptors that are overexpressed on cancer cells. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Understanding the signaling pathways associated with these target receptors is crucial for rational drug design.

HER2 Signaling Pathway

HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that is overexpressed in a significant portion of breast and gastric cancers.[18] HER2 has no known ligand and is activated through heterodimerization with other ligand-bound ErbB family members.[19] This leads to the activation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[3][18]

HER2_Signaling Ligand Ligand (e.g., EGF, HRG) HER1_3_4 HER1/3/4 Ligand->HER1_3_4 Binds Heterodimer HER2-Containing Heterodimer HER1_3_4->Heterodimer Dimerizes with HER2 HER2 HER2->Heterodimer PI3K PI3K Heterodimer->PI3K Activates Ras Ras Heterodimer->Ras Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 4: Simplified HER2 signaling pathway.

CD22 Signaling in B-Cells

CD22 is a B-cell restricted transmembrane protein that modulates B-cell receptor (BCR) signaling.[20][21] It is a target for ADCs in the treatment of B-cell malignancies. Upon BCR activation, CD22 is phosphorylated, leading to the recruitment of the phosphatase SHP-1, which in turn dampens the BCR signal and prevents B-cell hyperactivation.[22]

CD22_Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Binds Lyn Lyn Kinase BCR->Lyn Activates Signaling_Cascade Downstream Signaling Cascade (e.g., Ca2+ mobilization) BCR->Signaling_Cascade Initiates CD22 CD22 Lyn->CD22 Phosphorylates SHP1 SHP-1 (Phosphatase) CD22->SHP1 Recruits SHP1->Signaling_Cascade Inhibits B_Cell_Activation B-Cell Activation & Proliferation Signaling_Cascade->B_Cell_Activation

Figure 5: Simplified CD22 signaling pathway in B-cells.

Trop-2 Signaling Pathway

Trop-2 (trophoblast cell surface antigen 2) is a transmembrane glycoprotein (B1211001) overexpressed in various epithelial cancers, including triple-negative breast cancer.[23][24] Trop-2 is involved in multiple signaling pathways that regulate cell proliferation, invasion, and metastasis. It can act as a calcium signal transducer and can also activate the MAPK and PI3K/Akt pathways.[25][26]

Trop2_Signaling Trop2 Trop-2 Ca_Signaling Intracellular Ca2+ Release Trop2->Ca_Signaling Induces PI3K_Akt_Pathway PI3K/Akt Pathway Trop2->PI3K_Akt_Pathway Activates PKC PKC Ca_Signaling->PKC Activates MAPK_Pathway MAPK Pathway (Ras/Raf/MEK/ERK) PKC->MAPK_Pathway Activates Cell_Cycle_Progression Cell Cycle Progression MAPK_Pathway->Cell_Cycle_Progression Invasion_Metastasis Invasion & Metastasis MAPK_Pathway->Invasion_Metastasis PI3K_Akt_Pathway->Cell_Cycle_Progression PI3K_Akt_Pathway->Invasion_Metastasis

Figure 6: Simplified Trop-2 signaling pathways.

Mechanism of Action of MMAE

Monomethyl auristatin E (MMAE) is a potent antimitotic agent commonly used as a payload in ADCs. Once released inside the target cell, MMAE binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

MMAE_Mechanism ADC_Internalization ADC Internalization & Lysosomal Trafficking MMAE_Release Payload Release (e.g., MMAE) ADC_Internalization->MMAE_Release MMAE MMAE MMAE_Release->MMAE Tubulin Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Inhibition of Polymerization MMAE->Tubulin Binds to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 7: Mechanism of action of the cytotoxic payload MMAE.

Conclusion

Bis-sulfone linkers represent a robust and efficient technology for the site-specific conjugation of proteins. Their ability to re-bridge disulfide bonds leads to the formation of stable and homogeneous bioconjugates with well-defined stoichiometry. This makes them particularly valuable for the development of next-generation antibody-drug conjugates with improved therapeutic indices. A thorough understanding of the underlying chemistry, optimization of reaction conditions, and comprehensive characterization are paramount to the successful application of this powerful bioconjugation strategy.

References

The Core Functionality of NHS Esters in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, antibodies, nucleic acids, and other biomolecules. Their widespread use in research, diagnostics, and drug development, particularly in the creation of antibody-drug conjugates (ADCs), stems from their reactivity, selectivity, and the stability of the resulting amide bond. This technical guide provides a comprehensive overview of the functionality of the NHS ester group, including its reaction mechanism, factors influencing its efficiency, quantitative data for reaction optimization, and detailed experimental protocols.

The Chemistry of NHS Ester Bioconjugation

The fundamental reaction of an NHS ester is a nucleophilic acyl substitution with a primary amine (-NH₂). This reaction is highly efficient and selective for primary amines, which are readily available on biomolecules at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1]

The reaction proceeds under mild, near-physiological conditions, typically at a pH of 7.2 to 8.5.[2] At this pH, a sufficient concentration of the primary amine is deprotonated and thus nucleophilic, readily attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable, covalent amide bond.[3]

A critical competing reaction is the hydrolysis of the NHS ester by water. The rate of hydrolysis increases significantly with pH.[4] Therefore, optimizing the pH is a crucial step in any NHS ester conjugation protocol to maximize the yield of the desired bioconjugate while minimizing the loss of the reactive ester to hydrolysis.

Key Reaction Parameters and Their Effects
ParameterEffect on ConjugationRecommendations and Considerations
pH The reaction rate with primary amines increases with pH as more amines are deprotonated. However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[2]The optimal pH is a compromise, typically between 7.2 and 9.0, with pH 8.3-8.5 being a common starting point for many protein labeling reactions.[5]
Temperature Higher temperatures increase the rate of both the desired conjugation reaction and the competing hydrolysis reaction.Reactions are often performed at room temperature for 1-4 hours or at 4°C overnight to balance reaction rate and stability of the biomolecule.[5]
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester, reducing conjugation efficiency.[4]Use non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[5]
Solvent for NHS Ester Many NHS esters have poor aqueous solubility and must be dissolved in a dry, water-miscible organic solvent before addition to the aqueous reaction mixture.Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used.[5] It is critical to use high-purity, amine-free solvents.
Quantitative Data on NHS Ester Stability

The stability of the NHS ester is paramount for successful conjugation. The following table summarizes the half-life of a typical NHS ester at various pH values, highlighting the importance of timely execution of the conjugation reaction, especially at higher pH.

pHTemperature (°C)Half-life
7.004-5 hours[2]
8.04~1 hour
8.6410 minutes[2]
9.0Room TemperatureMinutes

Optimizing the Degree of Labeling

The degree of labeling (DOL), or the average number of attached molecules per biomolecule, is a critical parameter that can significantly impact the functionality of the resulting conjugate. A higher DOL is not always better, as over-labeling can lead to protein aggregation, loss of biological activity, or fluorescence quenching in the case of fluorescent dyes.[6] The DOL is primarily controlled by the molar ratio of the NHS ester to the biomolecule.

Effect of Molar Ratio and Protein Concentration on Degree of Labeling
Protein ConcentrationRecommended Molar Excess of NHS EsterExpected Outcome
> 5 mg/mL5-10 foldHigher protein concentrations generally lead to more efficient labeling, requiring a lower molar excess of the NHS ester.[7]
1-5 mg/mL10-20 foldA common concentration range for antibody labeling. A 15- to 20-fold molar excess is often optimal for conjugating a fluorescent dye to an antibody.[8]
< 1 mg/mL20-50 foldA higher molar excess is necessary to compensate for the slower reaction kinetics at lower protein concentrations.[7]

Note: These are general guidelines, and the optimal molar ratio should be determined empirically for each specific biomolecule and labeling reagent.

Experimental Protocols

The following are detailed methodologies for common NHS ester bioconjugation applications.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general workflow for conjugating an NHS ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (in an amine-free buffer like PBS)

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification column (e.g., desalting column, size-exclusion chromatography column)

Methodology:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[5]

  • Prepare the NHS Ester Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. This solution should be prepared immediately before use.[1]

  • Perform the Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (refer to the table in Section 2).

    • Slowly add the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[5]

  • Quench the Reaction:

    • Add the Quenching Reagent to a final concentration of 50-100 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Remove unreacted label and byproducts by passing the reaction mixture through a desalting column or by using size-exclusion chromatography.

  • Characterize the Conjugate:

    • Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached label.[9]

    • Further characterization can be performed using techniques such as mass spectrometry, HPLC, and functional assays.

Protocol 2: Labeling an Amino-Modified Oligonucleotide

This protocol describes the labeling of an oligonucleotide that has been synthesized with a primary amine modification.

Materials:

  • Amino-modified oligonucleotide

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0

  • Purification supplies (e.g., ethanol (B145695), sodium acetate (B1210297) for precipitation, or an appropriate chromatography column)

Methodology:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amino-modified oligonucleotide in the Conjugation Buffer to a concentration of, for example, 1-5 mg/mL.

  • Prepare the NHS Ester Solution:

    • As described in Protocol 1, prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.

  • Perform the Conjugation Reaction:

    • Add a 10-50 fold molar excess of the NHS ester solution to the oligonucleotide solution.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light if necessary.

  • Purify the Conjugate:

    • The labeled oligonucleotide can be purified by ethanol precipitation to remove unreacted NHS ester and byproducts. Alternatively, chromatographic methods such as HPLC can be used for higher purity.

  • Characterize the Conjugate:

    • Confirm successful conjugation using techniques like mass spectrometry or by observing a shift in the retention time on an appropriate HPLC column.

Visualizing Key Processes in Bioconjugation

Diagrams are powerful tools for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the NHS ester reaction mechanism, a typical experimental workflow, and a relevant signaling pathway.

NHS Ester Reaction Mechanism

This diagram illustrates the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond.

NHS_Ester_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Tetrahedral_Intermediate Tetrahedral Intermediate NHS_Ester->Tetrahedral_Intermediate Nucleophilic Attack Primary_Amine R'-NH₂ (Primary Amine) Primary_Amine->Tetrahedral_Intermediate Amide_Bond R-CO-NH-R' (Stable Amide Bond) Tetrahedral_Intermediate->Amide_Bond Collapse NHS_Leaving_Group N-Hydroxysuccinimide Tetrahedral_Intermediate->NHS_Leaving_Group

Caption: NHS ester reaction with a primary amine.

Experimental Workflow for Bioconjugation

This diagram outlines the logical steps involved in a typical bioconjugation experiment using an NHS ester.

Bioconjugation_Workflow Start Start Prepare_Biomolecule 1. Prepare Biomolecule (Buffer Exchange, Concentration Adjustment) Start->Prepare_Biomolecule Conjugation 3. Conjugation Reaction (Mix and Incubate) Prepare_Biomolecule->Conjugation Prepare_NHS_Ester 2. Prepare NHS Ester Solution (Dissolve in Anhydrous Solvent) Prepare_NHS_Ester->Conjugation Quench 4. Quench Reaction (Add Excess Amine) Conjugation->Quench Purification 5. Purification (Remove Excess Reagents) Quench->Purification Characterization 6. Characterization (DOL, Purity, Activity) Purification->Characterization End End Characterization->End

Caption: A typical bioconjugation workflow.

Signaling Pathway: Mechanism of Action of Trastuzumab Emtansine (T-DM1)

Antibody-drug conjugates (ADCs) are a powerful class of therapeutics, and their synthesis often involves NHS ester chemistry to link the cytotoxic drug to the antibody. This diagram illustrates the mechanism of action of Trastuzumab emtansine (T-DM1), an ADC used to treat HER2-positive breast cancer.

TDM1_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell TDM1 T-DM1 (ADC) HER2 HER2 Receptor TDM1->HER2 Binding Endocytosis Receptor-Mediated Endocytosis HER2->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Degradation Antibody Degradation & Drug Release Lysosome->Degradation DM1 DM1 (Cytotoxic Drug) Degradation->DM1 Microtubule_Disruption Microtubule Disruption DM1->Microtubule_Disruption Apoptosis Cell Death (Apoptosis) Microtubule_Disruption->Apoptosis

References

Site-Specific Protein Modification: A Technical Guide to Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and therapeutic development. The ability to attach moieties such as polyethylene (B3416737) glycol (PEG), fluorescent dyes, or cytotoxic drugs to a specific location on a protein offers unparalleled control over its biological activity, pharmacokinetics, and therapeutic efficacy. This technical guide provides an in-depth overview of a bifunctional reagent, Bis-sulfone-PEG8-NHS Ester, designed for site-specific protein modification. This reagent uniquely combines two powerful chemistries: the selective re-bridging of native disulfide bonds by a bis-sulfone group and the covalent modification of primary amines via an N-hydroxysuccinimide (NHS) ester.

The bis-sulfone component allows for the targeted modification of proteins containing accessible disulfide bonds, such as antibodies and their fragments, by re-establishing a covalent linkage between the two cysteine residues after mild reduction. This maintains the structural integrity of the protein while introducing a point of attachment. The NHS ester provides a means to conjugate this entire construct to another molecule bearing a primary amine, such as a therapeutic agent or a detection label. The integrated PEG8 linker enhances solubility and can improve the pharmacokinetic properties of the final conjugate.

This guide will delve into the reaction mechanism, provide detailed experimental protocols, present available quantitative data on the efficiency of similar modifications, and offer visual representations of the key processes involved.

Reaction Mechanism and Specificity

The utility of this compound lies in its dual reactivity, enabling a two-stage conjugation strategy.

1. Disulfide Re-bridging with Bis-sulfone:

The core of the site-specific modification is the reaction of the bis-sulfone moiety with a reduced disulfide bond. This process involves the following key steps:

  • Mild Reduction: An accessible disulfide bond within the target protein is first gently reduced to yield two free sulfhydryl (thiol) groups. This is typically achieved using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT).

  • In Situ Formation of a Michael Acceptor: The bis-sulfone is a bis-alkylating agent. In solution, it can undergo an elimination reaction to form a highly reactive vinyl sulfone (a Michael acceptor).

  • Sequential Thiol Addition: The two resulting cysteine thiols then sequentially attack the vinyl sulfone through a Michael addition reaction. This results in the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.

This re-bridging strategy is highly specific for the paired cysteine residues of a former disulfide bond, thus ensuring a homogenous modification at a defined site.

2. Amine Modification with NHS Ester:

The NHS ester end of the reagent provides a reactive handle for conjugation to molecules containing primary amines (-NH2), such as lysine (B10760008) residues on another protein, amine-functionalized small molecules, or linkers. The reaction proceeds via nucleophilic attack of the amine on the ester, forming a stable amide bond and releasing N-hydroxysuccinimide.

dot

Reaction_Mechanism cluster_disulfide Disulfide Re-bridging cluster_amine Amine Conjugation Protein_SS Protein with Disulfide Bond (S-S) Protein_SH Reduced Protein with two Thiols (SH HS) Protein_SS->Protein_SH Mild Reduction (e.g., TCEP) Rebridged_Protein Re-bridged Protein with PEG8-NHS Ester Protein_SH->Rebridged_Protein Sequential Michael Addition BisSulfone This compound BisSulfone->Rebridged_Protein Final_Conjugate Final Site-Specifically Modified Conjugate Rebridged_Protein->Final_Conjugate NHS Ester Reaction Molecule_NH2 Molecule with Primary Amine (R-NH2) Molecule_NH2->Final_Conjugate

A diagram illustrating the dual reaction mechanism of this compound.

Quantitative Data on Modification Efficiency

Achieving a high degree of conversion and a well-defined drug-to-antibody ratio (DAR) is critical in the development of protein conjugates, particularly for antibody-drug conjugates (ADCs). While specific quantitative data for this compound is not extensively tabulated in the literature, studies on analogous bis-sulfone reagents for disulfide re-bridging of antibodies have demonstrated high efficiency.

Reagent TypeProteinAchieved DAR/ConversionReference
Bis-sulfone-MMAETrastuzumab (Antibody)78% conversion to DAR 4[1][2]
PEG-bis-sulfoneFab FragmentsEssentially quantitative conjugation[3]
Bis-sulfone trehalose (B1683222) polymerHerceptin (Antibody) & FabQuantitative conversion[4]
Bis-sulfone-PEG24-MMAEAntibodyEfficacious ADCs with DARs of 4 and 8[5]

This table summarizes the reported efficiencies for similar bis-sulfone reagents.

It is important to note that the efficiency of the NHS ester reaction is dependent on factors such as pH, concentration of reactants, and the accessibility of the amine group.[6][7]

Experimental Protocols

The following protocols provide a general framework for the site-specific modification of a protein using this compound. Optimization may be required for specific proteins and conjugating molecules.

Protocol 1: Site-Specific Labeling of a Protein with this compound

This protocol describes the re-bridging of a disulfide bond on a target protein (e.g., an antibody) with the bis-sulfone moiety of the reagent.

Materials:

  • Target protein with an accessible disulfide bond (e.g., IgG antibody)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), exchange it into PBS using a desalting column.

  • Disulfide Bond Reduction:

    • Prepare a fresh solution of TCEP in the Reaction Buffer.

    • Add a 10-20 fold molar excess of TCEP to the protein solution.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Reagent Preparation:

    • Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-10 fold molar excess of the dissolved this compound to the reduced protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

  • Purification:

    • Remove the excess, unreacted reagent and TCEP using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and the integrity of the re-bridged protein using SDS-PAGE (under both reducing and non-reducing conditions) and mass spectrometry.

Protocol 2: Conjugation of an Amine-Containing Molecule to the NHS Ester-Activated Protein

This protocol outlines the second step, where an amine-containing molecule is conjugated to the NHS ester group of the modified protein from Protocol 1.

Materials:

  • NHS Ester-activated protein (from Protocol 1)

  • Amine-containing molecule (e.g., a drug, a fluorescent dye)

  • Reaction Buffer: Bicarbonate buffer (0.1 M, pH 8.3-8.5) or PBS (pH 7.4)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous DMF or DMSO (if needed for the amine-containing molecule)

  • Desalting or chromatography columns for purification

Procedure:

  • Reactant Preparation:

    • The NHS Ester-activated protein should be in a suitable reaction buffer (pH 7.4-8.5).

    • Dissolve the amine-containing molecule in the Reaction Buffer. If solubility is an issue, dissolve it in a minimal amount of anhydrous DMF or DMSO first.

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the amine-containing molecule to the NHS Ester-activated protein solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle agitation, protected from light if using a fluorescent dye.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate from excess quenching reagent and unreacted molecules using an appropriate method, such as desalting columns, dialysis, or chromatography (e.g., size-exclusion or hydrophobic interaction chromatography).

  • Characterization:

    • Analyze the final conjugate to determine the degree of labeling and purity using techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the logical steps for the site-specific modification of a protein using this compound.

dot

Experimental_Workflow start Start protein_prep Protein Preparation (Buffer Exchange) start->protein_prep reduction Disulfide Reduction (Add TCEP) protein_prep->reduction conjugation1 Disulfide Re-bridging Conjugation reduction->conjugation1 reagent_prep Prepare Bis-sulfone- PEG8-NHS Ester reagent_prep->conjugation1 purification1 Purification 1 (Remove excess reagent) conjugation1->purification1 conjugation2 NHS Ester Conjugation (Add Amine-Molecule) purification1->conjugation2 quenching Quench Reaction conjugation2->quenching purification2 Purification 2 (Isolate final conjugate) quenching->purification2 characterization Characterization (SDS-PAGE, MS, etc.) purification2->characterization end End characterization->end

A flowchart of the experimental workflow for protein modification.

Conclusion

This compound is a powerful and versatile reagent for the site-specific modification of proteins. By leveraging the specific reactivity of bis-sulfones towards reduced disulfide bonds and the well-established chemistry of NHS esters for amine conjugation, researchers can generate highly homogenous and well-defined protein conjugates. This level of control is paramount for the development of next-generation protein therapeutics, diagnostic tools, and research reagents. The protocols and information provided in this guide offer a solid foundation for the successful application of this technology.

References

An In-depth Technical Guide to Cysteine-Selective Bioconjugation Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteine bioconjugation is a cornerstone technique in chemical biology, drug development, and materials science, enabling the precise modification of proteins and peptides.[1][2] Among the 20 canonical amino acids, cysteine is a prime target for selective modification due to the unique nucleophilicity of its thiol (sulfhydryl) side chain and its relatively low abundance in most proteins.[1][2] This selectivity allows for the attachment of various molecular payloads—such as fluorescent dyes, cytotoxic drugs for antibody-drug conjugates (ADCs), or polymers like PEG—to specific sites on a biomolecule, preserving its structural and functional integrity.[1][2][]

This guide provides a comprehensive overview of the major classes of cysteine-selective bioconjugation reagents, their mechanisms of action, quantitative kinetic data, and detailed experimental protocols.

Major Classes of Cysteine-Selective Reagents

The most established and widely used reagents for cysteine modification fall into three main categories: maleimides, haloacetamides, and pyridyl disulfides. Each class offers distinct advantages and is suited for different applications based on the desired stability and reaction conditions.

Maleimides are highly popular reagents that react with thiols via a Michael addition mechanism, forming a stable thioether bond.[][4] The reaction is rapid and highly selective for sulfhydryl groups at a neutral pH range of 6.5-7.5.[5][6]

Mechanism of Action: The reaction proceeds through a nucleophilic attack of the cysteine thiolate anion on one of the double-bonded carbons of the maleimide (B117702) ring.[][4]

Caption: Mechanism of Maleimide-Thiol Conjugation.

Advantages:

  • High Selectivity: Extremely selective for thiols at pH 6.5-7.5.[6]

  • Fast Kinetics: The reaction is typically rapid, often reaching completion within hours at room temperature.[1][2]

  • Commercially Available: A wide variety of maleimide-functionalized reagents are commercially available.[1]

Disadvantages & Mitigation: The primary drawback of the maleimide-cysteine linkage (a thiosuccinimide adduct) is its potential instability. It can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione (B108866) in plasma.[7] Additionally, the thiosuccinimide ring can be hydrolyzed, which, while making the linkage irreversible, results in a mixture of isomers.[8][9] For conjugates with an N-terminal cysteine, the succinimide (B58015) can rearrange into a stable six-membered thiazine (B8601807), which can complicate purification and characterization.[4][10]

To address stability issues, "next-generation" maleimides have been developed. These include self-hydrolyzing maleimides that rapidly and controllably open the thiosuccinimide ring to form a stable, irreversible product, and N-aryl maleimides which enhance stability.[8][11]

Iodoacetamides are classic alkylating agents that react with cysteine thiols via an SN2 reaction to form a stable thioether bond.[12]

Mechanism of Action: The cysteine thiolate acts as a nucleophile, attacking the carbon atom bonded to the iodine and displacing it to form a stable C-S bond.

Experimental_Workflow Prep_Protein 1. Prepare Protein Solution (1-10 mg/mL in degassed, thiol-free buffer, pH 7.0-7.5) Reduce_DS 2. Reduce Disulfides (Optional) (Add 10-100x molar excess of TCEP; incubate 20-30 min) Prep_Protein->Reduce_DS If protein has disulfide bonds Conjugation 4. Conjugation Reaction (Add 10-20x molar excess of maleimide; incubate 2h @ RT or overnight @ 4°C) Reduce_DS->Conjugation Prep_Reagent 3. Prepare Maleimide Stock (Dissolve in anhydrous DMSO or DMF, e.g., 10 mM) Prep_Reagent->Conjugation Purification 5. Purify Conjugate (Size-exclusion chromatography, dialysis, or HPLC) Conjugation->Purification Characterization 6. Characterize Conjugate (Determine Degree of Labeling via UV-Vis) Purification->Characterization

References

The Lazarus Bond: A Technical Guide to the Chemical Principles of Disulfide Bond Rebridging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds, the covalent linkages between two cysteine residues, are critical for maintaining the structural integrity and biological activity of many proteins. In the realm of therapeutic protein engineering, particularly in the development of antibody-drug conjugates (ADCs), the ability to selectively cleave and reform these bonds offers a powerful tool for site-specific conjugation. This process, known as disulfide bond rebridging, allows for the attachment of payloads, such as cytotoxic drugs, to an antibody in a controlled and homogenous manner, leading to improved therapeutic efficacy and safety profiles. This technical guide delves into the core chemical principles of disulfide bond rebridging, providing a comprehensive overview of the reaction mechanisms, experimental protocols, and analytical techniques that underpin this innovative bioconjugation strategy.

Core Chemical Principles

The fundamental principle of disulfide bond rebridging involves a two-step process: the selective reduction of a native disulfide bond to yield two free thiol groups, followed by the introduction of a bifunctional reagent that covalently links these thiols, thereby "rebridging" the connection.

Disulfide Bond Reduction

The initial and critical step is the selective reduction of the disulfide bond. This is typically achieved using mild reducing agents that can cleave the S-S bond without denaturing the protein. The most commonly used reducing agent for this purpose is Tris(2-carboxyethyl)phosphine (TCEP) . TCEP is favored due to its high selectivity for disulfides, its efficacy over a broad pH range, and its resistance to air oxidation.[1][2] Another common reducing agent is dithiothreitol (B142953) (DTT).[3]

The reduction reaction transforms the disulfide bridge into two nucleophilic thiol groups, which are then available for reaction with a rebridging agent.

Thiol-Disulfide Exchange: The Underlying Mechanism

The chemistry of both the reduction and the subsequent rebridging is governed by the principles of thiol-disulfide exchange. This is a nucleophilic substitution (SN2) reaction where a thiolate anion (RS⁻) acts as the nucleophile, attacking one of the sulfur atoms of a disulfide bond.[4] This leads to the formation of a new disulfide bond and the release of a new thiolate. This dynamic equilibrium is central to the formation and rearrangement of disulfide bonds in proteins.

Rebridging Chemistries

Several classes of reagents have been developed to efficiently rebridge the newly formed thiols. These reagents are designed to be bis-reactive, meaning they can form covalent bonds with both cysteine residues. The choice of rebridging chemistry can influence the stability, homogeneity, and overall properties of the final conjugate.

Bis-sulfone reagents were among the first to be developed for disulfide rebridging.[5] The reaction mechanism involves the in-situ formation of a reactive monosulfone Michael acceptor upon elimination of a leaving group.[6] The two cysteine thiols then sequentially react with this intermediate via a Michael addition and an elimination-addition sequence, resulting in a stable three-carbon bridge.[6][7]

Next-generation maleimides, such as dibromomaleimides and dithiophenolmaleimides, offer a highly efficient method for disulfide rebridging.[8][9][10][11][12][13] These reagents react rapidly with the two thiols to form a stable thioether linkage.[9][11] Dithiophenolmaleimides have the advantage of being usable in an in situ protocol where reduction and rebridging occur simultaneously, minimizing the risk of protein unfolding or aggregation.[3]

Pyridazinedione-based reagents represent another effective class of disulfide bridging molecules.[14][15] Dibromopyridazinediones react specifically with the two cysteine thiols to form stable bioconjugates.[16] An innovative development in this class is the creation of "2-in-1" reagents that incorporate both a reducing agent (like a TCEP derivative) and the pyridazinedione scaffold in a single molecule.[17] This approach minimizes the time the thiols are exposed, thereby reducing the potential for side reactions like disulfide scrambling.[17][18]

Quantitative Data on Disulfide Bond Rebridging

The efficiency and outcome of disulfide bond rebridging can be quantified through various analytical methods. The following tables summarize key quantitative data from the literature.

Reagent ClassAntibody/ProteinAchieved DARConversion/YieldReference
Bis-sulfoneTrastuzumab478% conversion to DAR 4[4][19][20][21]
Next-Generation MaleimideTrastuzumab1, 2, 3, and 4>90% re-bridged disulfide bonds[11]
PyridazinedioneTrastuzumab4Homogeneous DAR 4 conjugates[15]

DAR: Drug-to-Antibody Ratio

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of disulfide bond rebridging strategies.

General Protocol for Antibody Disulfide Bond Reduction with TCEP

This protocol outlines the steps for the selective reduction of interchain disulfide bonds in an IgG1 antibody.

  • Buffer Exchange: The antibody is first buffer-exchanged into a suitable reaction buffer, typically a phosphate (B84403) or borate (B1201080) buffer at a pH between 6.0 and 8.0.

  • TCEP Preparation: A fresh stock solution of TCEP is prepared in the reaction buffer.

  • Reduction Reaction: TCEP is added to the antibody solution to a final concentration of 1-5 mM. The reaction is incubated at room temperature or 37°C for 1-2 hours.[10][22]

  • TCEP Removal: The excess TCEP is removed using a desalting column or tangential flow filtration to prevent interference with the subsequent rebridging step.[23]

Protocol for Disulfide Rebridging with Next-Generation Maleimides (In Situ Method)

This protocol describes a one-pot reduction and rebridging reaction.

  • Antibody Preparation: The antibody is prepared in a suitable buffer (e.g., borate buffer, pH 8.0).

  • Reagent Preparation: The NGM reagent is dissolved in an organic co-solvent like DMF.

  • In Situ Reaction: The NGM solution is added to the antibody solution, followed immediately by the addition of TCEP. The reaction mixture is incubated at 37°C for 2 hours.[10]

  • Purification: The resulting conjugate is purified by ultrafiltration to remove excess reagents.

Protocol for Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC is a key analytical technique for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[24][25][26]

  • Sample Preparation: The ADC sample is diluted in a high-salt mobile phase (e.g., containing 1M ammonium (B1175870) sulfate).

  • Chromatographic Separation: The sample is injected onto a HIC column. A decreasing salt gradient is used to elute the different ADC species, with higher DAR species being more hydrophobic and thus eluting later.

  • Data Analysis: The peak areas of the different species are integrated to calculate the relative abundance of each and the weighted average DAR.[24]

Visualization of Key Processes

Chemical Reaction Mechanisms

disulfide_rebridging_mechanisms General Disulfide Rebridging Workflow cluster_reduction 1. Disulfide Reduction cluster_rebridging 2. Rebridging Protein_SS Protein-S-S-Protein Protein_SH Protein-SH   HS-Protein Protein_SS->Protein_SH Reduction Rebridged_Protein Protein-S-Bridge-S-Protein Protein_SH->Rebridged_Protein Conjugation TCEP TCEP TCEP_O TCEP=O Rebridging_Reagent Bifunctional Rebridging Reagent Rebridging_Reagent->Rebridged_Protein

Caption: General workflow for disulfide bond rebridging, involving reduction followed by conjugation with a bifunctional reagent.

bis_sulfone_mechanism Bis-Sulfone Rebridging Mechanism cluster_activation Activation cluster_conjugation Conjugation Bis_Sulfone R-SO2-CH2-CH2-SO2-R' Mono_Sulfone R-SO2-CH=CH2 (Michael Acceptor) Bis_Sulfone->Mono_Sulfone - R'SO2H Intermediate Protein-S-CH2-CH2-SO2-R Mono_Sulfone->Intermediate Michael Addition Protein_SH1 Protein-SH Protein_SH1->Intermediate Rebridged Protein-S-CH2-CH2-S-Protein Intermediate->Rebridged Elimination-Addition Protein_SH2 Protein-SH Protein_SH2->Rebridged

Caption: Reaction mechanism for disulfide rebridging using bis-sulfone reagents, proceeding through a Michael acceptor intermediate.

ngm_mechanism Next-Generation Maleimide Rebridging Mechanism cluster_conjugation Conjugation NGM Dibromomaleimide Rebridged Rebridged Protein (Thioether Linkage) NGM->Rebridged Sequential Nucleophilic Substitution Protein_SH Protein-SH   HS-Protein Protein_SH->Rebridged

Caption: Rebridging mechanism of next-generation maleimides, forming a stable thioether bridge.

Signaling Pathways Involving Disulfide Dynamics

Disulfide bond dynamics are not only relevant in the context of bioconjugation but also play a crucial role in cellular signaling. The thioredoxin (Trx) system and Protein Disulfide Isomerase (PDI) are key players in regulating these processes.

thioredoxin_pathway Thioredoxin (Trx) Redox Cycle NADPH NADPH TrxR Thioredoxin Reductase (TrxR) NADPH->TrxR e- NADP NADP+ TrxR->NADP Trx_ox Trx-(S)2 (Oxidized) TrxR->Trx_ox Reduces Trx_red Trx-(SH)2 (Reduced) Trx_ox->Trx_red Target_ox Target Protein-(S)2 (Oxidized) Trx_red->Target_ox Reduces Target_red Target Protein-(SH)2 (Reduced) Target_ox->Target_red

Caption: The thioredoxin system maintains cellular redox homeostasis through a cycle of reduction and oxidation.[27][28][29]

pdi_pathway PDI in ER Redox Signaling PDI_red PDI-(SH)2 (Reduced) Ero1 ERO1 PDI_red->Ero1 Reduces PDI_ox PDI-(S)2 (Oxidized) PDI_ox->PDI_red Substrate_red Unfolded Protein (Reduced) PDI_ox->Substrate_red Oxidizes & Folds Ero1->PDI_ox Oxidizes O2 O2 Ero1->O2 e- H2O2 H2O2 O2->H2O2 Substrate_ox Folded Protein (Oxidized) Substrate_red->Substrate_ox

Caption: Protein Disulfide Isomerase (PDI) catalyzes disulfide bond formation in the endoplasmic reticulum, a key step in protein folding.[30][31][32][33][34]

Conclusion

Disulfide bond rebridging has emerged as a robust and versatile strategy for the site-specific modification of proteins, with significant implications for the development of next-generation biotherapeutics. By understanding the fundamental chemical principles of disulfide reduction, thiol-disulfide exchange, and the reaction mechanisms of various rebridging reagents, researchers can effectively design and implement conjugation strategies to produce homogenous and stable protein conjugates. The continued development of novel rebridging chemistries and a deeper understanding of the interplay between disulfide dynamics and cellular signaling will undoubtedly pave the way for new and improved therapeutic interventions.

References

Navigating the Properties of Bis-sulfone-PEG8-NHS Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility and stability of Bis-sulfone-PEG8-NHS Ester. This document provides an in-depth overview of the compound's key characteristics, detailed experimental protocols for its handling and analysis, and visual diagrams to illustrate critical pathways and workflows.

Introduction

This compound is a valuable reagent in bioconjugation and pharmaceutical development. It features a bis-sulfone group, which can selectively react with thiols of reduced disulfide bonds, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG8), and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines.[1][2] The PEG spacer is incorporated to enhance the water solubility of the molecule.[][4][] Understanding the solubility and stability of this reagent is paramount for its effective use in creating stable bioconjugates.

While specific quantitative solubility and stability data for this compound is not extensively published, this guide synthesizes information based on the well-documented behavior of its constituent chemical moieties: bis-sulfones, PEGs, and NHS esters.

Solubility Profile

The solubility of this compound is dictated by its composite structure. The bis-sulfone component contributes to its reactivity, while the PEG8 chain significantly influences its solubility profile, particularly in aqueous media.

Table 1: Qualitative Solubility of Bis-sulfone-PEG-NHS Ester Analogs

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[6][7][8]
Dimethylformamide (DMF)Soluble[6][7][8]
Dichloromethane (DCM)Soluble[6][7][8]
ChloroformSoluble[6][8]
Tetrahydrofuran (THF)Soluble[6][8]
WaterThe PEG chain enhances solubility in aqueous solutions.[][4][] However, due to the hydrophobic nature of the bis-sulfone and NHS ester groups, complete solubility in aqueous buffers may require initial dissolution in a water-miscible organic solvent.

Stability Characteristics

The stability of this compound is primarily governed by the reactivity of the NHS ester group, which is susceptible to hydrolysis. This hydrolysis is a critical factor to control for successful conjugation reactions.

Table 2: Factors Influencing the Stability of NHS Esters

FactorEffect on StabilityRecommendationsReference
pH The rate of hydrolysis increases significantly with pH. NHS esters are relatively stable at acidic pH but hydrolyze rapidly in neutral to basic conditions.For reactions with primary amines, a pH range of 7.2-8.5 is optimal for the reaction, representing a compromise between reactivity and hydrolysis.[9][10] A pH of 8.3-8.5 is often cited as optimal for NHS ester labeling.[10][11][9][10][12][13]
Temperature Higher temperatures accelerate the rate of hydrolysis.Reactions can be performed at room temperature for shorter durations (30-60 minutes) or at 4°C or on ice for longer periods (2 hours to overnight) to minimize hydrolysis.[9][10][14][15][9][10]
Moisture NHS esters are highly sensitive to moisture and will hydrolyze upon exposure.Store the reagent desiccated at -20°C.[14][15][16] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[14][15][16][14][15][16]
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester.Use amine-free buffers such as phosphate (B84403), carbonate/bicarbonate, HEPES, or borate (B1201080) buffers.[9][12][14][15][16][9][12][14][15][16]

Table 3: Half-life of NHS Esters at Different pH and Temperatures

pHTemperature (°C)Half-lifeReference
7.004 - 5 hours[9]
8.6410 minutes[9]
7.0Ambient~7 hours[13]
9.0AmbientMinutes[13]

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the qualitative and semi-quantitative solubility of this compound.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DMF, water, PBS)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation: Weigh a small, precise amount of this compound (e.g., 1 mg) into a clear microcentrifuge tube.

  • Solvent Addition: Add a defined volume of the chosen solvent (e.g., 100 µL) to the tube.

  • Mixing: Vortex the tube vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the compound is soluble at that concentration.

  • Incremental Solvent Addition (for semi-quantitative analysis): If the compound is not fully dissolved, add additional aliquots of the solvent (e.g., 100 µL at a time), vortexing after each addition, until the solid is completely dissolved. Record the total volume of solvent used to calculate the approximate solubility.

  • Centrifugation: If undissolved solid remains, centrifuge the tube to pellet the solid and confirm its presence.

Protocol for Assessing NHS Ester Stability via Hydrolysis

This protocol allows for the assessment of the stability of the NHS ester by monitoring its hydrolysis, which releases N-hydroxysuccinimide (NHS). The released NHS can be quantified spectrophotometrically.[12][17]

Materials:

  • This compound

  • Amine-free buffer at the desired pH (e.g., phosphate buffer at pH 7.0 and 8.5)[12]

  • 0.5-1.0 N NaOH[12]

  • Quartz cuvettes[13]

  • UV-Vis Spectrophotometer[13]

  • DMSO or DMF (if needed for initial dissolution)[12]

Procedure:

  • Reagent Preparation: Prepare a solution of this compound in the chosen amine-free buffer. If necessary, first dissolve the compound in a minimal amount of DMSO or DMF and then dilute with the buffer.[12][16] Prepare a control tube with only the buffer (and organic solvent if used).[12]

  • Initial Absorbance Measurement: Immediately after preparation, measure the absorbance of the reagent solution at 260 nm, using the control solution as a blank.[13]

  • Time-Course Monitoring: Incubate the reagent solution at a controlled temperature (e.g., room temperature or 37°C). At regular time intervals (e.g., every 30 minutes), take an aliquot and measure the absorbance at 260 nm. An increase in absorbance over time indicates the release of NHS due to hydrolysis.

  • Forced Hydrolysis (to determine 100% hydrolysis): To a separate aliquot of the initial reagent solution, add a small volume of 0.5-1.0 N NaOH to rapidly hydrolyze all the NHS ester.[12] Immediately measure the absorbance at 260 nm. This represents the maximum absorbance corresponding to complete hydrolysis.[12]

  • Data Analysis: Plot the absorbance at 260 nm versus time. The rate of hydrolysis can be determined from the slope of the initial linear portion of the curve. The half-life of the NHS ester can be calculated from this rate.

Mandatory Visualizations

G cluster_hydrolysis NHS Ester Hydrolysis Pathway NHS_Ester This compound Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate + H₂O Water H₂O Carboxylic_Acid Bis-sulfone-PEG8-Carboxylic Acid (Inactive) Intermediate->Carboxylic_Acid NHS N-hydroxysuccinimide (NHS) Intermediate->NHS

Caption: Chemical pathway of NHS ester hydrolysis.

G cluster_workflow Workflow for Solubility and Stability Assessment Start Start: Obtain this compound Solubility_Test Perform Solubility Test (Protocol 4.1) Start->Solubility_Test Stability_Test Perform Stability Test (Protocol 4.2) Start->Stability_Test Dissolution Dissolve in various solvents (e.g., DMSO, DMF, Water, Buffers) Solubility_Test->Dissolution Hydrolysis_Monitoring Monitor NHS release over time at different pH and temperatures Stability_Test->Hydrolysis_Monitoring Observation Visual Observation & Semi-quantitative Analysis Dissolution->Observation Data_Analysis_Sol Determine Qualitative & Approximate Quantitative Solubility Observation->Data_Analysis_Sol Data_Analysis_Stab Calculate Hydrolysis Rate & Determine Half-life Hydrolysis_Monitoring->Data_Analysis_Stab End End: Characterized Reagent Data_Analysis_Sol->End Data_Analysis_Stab->End

References

A Technical Guide to Bis-sulfone-PEG8-NHS Ester for Protein Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of protein chemistry and bioconjugation, the demand for precise, stable, and homogeneous modification of proteins is paramount. Bis-sulfone-PEG8-NHS Ester has emerged as a powerful and versatile heterobifunctional crosslinker designed to meet these stringent requirements. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols, and key quantitative data to assist researchers in its effective application.

This compound is a unique reagent featuring two distinct reactive moieties: a bis-sulfone group highly selective for cysteine residues derived from a reduced disulfide bond, and an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1][2][3] The inclusion of an eight-unit polyethylene (B3416737) glycol (PEG8) spacer enhances the hydrophilicity of the molecule, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[1][4] This dual functionality allows for a variety of conjugation strategies, most notably the rebridging of disulfide bonds to create highly stable and homogeneous antibody-drug conjugates (ADCs).[4]

Core Properties and Specifications

The general characteristics of this compound are summarized in the table below. Purity levels are typically high, although the NHS ester moiety is susceptible to hydrolysis and should be handled accordingly.[5]

PropertyDescription
Chemical Name Bis-sulfone-polyethylene glycol (8)-N-hydroxysuccinimide Ester
Functionality Heterobifunctional Crosslinker
Thiol-Reactive Group Bis-sulfone
Amine-Reactive Group N-hydroxysuccinimide (NHS) Ester
Spacer Arm 8-unit Polyethylene Glycol (PEG8)
Purity Typically >90-95% (subject to hydrolysis of NHS ester)[5]
Solubility Soluble in organic solvents such as DMSO and DMF[2]

Mechanism of Action

The utility of this compound lies in its two distinct chemical reactivities, which can be employed sequentially or in parallel depending on the desired outcome.

Amine Conjugation via NHS Ester

The NHS ester moiety reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable and irreversible amide bond.[6] This reaction is most efficient at a pH range of 7.2 to 8.5.[6][7] The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide.

NHS_Ester_Reaction reagent Protein-NH2 intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack (pH 7.2-8.5) nhs_ester This compound nhs_ester->intermediate product Stable Amide Bond (Protein-NH-CO-PEG8-Bis-sulfone) intermediate->product Collapse nhs N-hydroxysuccinimide (leaving group) intermediate->nhs

Caption: Reaction of the NHS ester with a primary amine on a protein.

Disulfide Rebridging via Bis-sulfone

The bis-sulfone group is a highly selective bis-alkylating agent for the thiol groups of two cysteine residues originating from a reduced disulfide bond.[1][3][8] This process is central to its application in creating homogeneous ADCs. The reaction proceeds in a two-step manner:

  • Disulfide Bond Reduction: The target disulfide bond within the protein (e.g., an interchain disulfide in an antibody) is first reduced using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to yield two free sulfhydryl (thiol) groups.[4][8]

  • Bis-Alkylation and Rebridging: The bis-sulfone reagent then reacts with the two resulting thiol groups. The reaction is initiated by an in situ elimination to form a reactive mono-sulfone Michael acceptor.[9][10] This is followed by two sequential Michael addition reactions with the cysteine thiols. The final result is the formation of a stable, three-carbon thioether bridge, effectively re-linking the two cysteine residues.[1][3][8] This rebridging restores the structural integrity of the protein while site-specifically attaching the linker.[4][8]

Bis_Sulfone_Reaction cluster_reduction Step 1: Reduction cluster_conjugation Step 2: Bis-Alkylation protein_ss Protein-S-S-Protein protein_sh Protein-SH + HS-Protein protein_ss->protein_sh Reduction (e.g., DTT, TCEP) rebridged Rebridged Protein (Protein-S-C-S-Protein) protein_sh->rebridged Sequential Michael Additions bis_sulfone Bis-sulfone Reagent mono_sulfone Reactive Mono-sulfone (Michael Acceptor) bis_sulfone->mono_sulfone In situ elimination mono_sulfone->rebridged

Caption: Two-step mechanism of disulfide bond rebridging with a bis-sulfone reagent.

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific proteins and applications.

Protocol 1: Amine Labeling via NHS Ester

This protocol is suitable for conjugating the bis-sulfone end of the linker to a protein via its primary amines.

  • Protein Preparation:

    • Prepare the protein solution (typically 1-10 mg/mL) in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.5. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the reaction.[3]

    • If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[3]

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C with gentle stirring.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer containing primary amines (e.g., Tris-HCl or glycine) can be added to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol 2: Disulfide Rebridging for Antibody-Drug Conjugates (ADCs)

This protocol describes the site-specific conjugation to an antibody's interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody solution (e.g., in PBS).

    • Add a reducing agent such as DTT or TCEP. The molar excess of the reducing agent and the reaction conditions (temperature and time) should be optimized to selectively reduce the desired disulfide bonds (typically the interchain disulfides). A typical starting point is a 10-fold molar excess of TCEP and incubation at 37°C for 1-2 hours.

    • Remove the excess reducing agent using a desalting column. This step is crucial to prevent the reducing agent from reacting with the bis-sulfone reagent.

  • Reagent Preparation:

    • Prepare the this compound (or a pre-functionalized version where the NHS ester has already been reacted with a payload) as described in Protocol 1, Step 2.

  • Conjugation Reaction:

    • Add the dissolved bis-sulfone reagent to the reduced antibody solution. A 2- to 10-fold molar excess of the reagent per disulfide bond is a common starting point.

    • Incubate the reaction for 12-16 hours at 4°C, or for a shorter duration at a higher temperature (e.g., 2-4 hours at room temperature). The optimal conditions should be determined empirically. A slightly basic pH (around 7.4-7.8) is often used for the bis-alkylation step.[9]

  • Purification:

    • Purify the resulting ADC using methods such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unreacted reagent, unconjugated antibody, and any aggregates.

Experimental Workflow Visualization

ADC_Workflow start Start: Native Antibody reduction 1. Selective Disulfide Reduction (e.g., TCEP) start->reduction desalting1 2. Removal of Reducing Agent (Desalting Column) reduction->desalting1 conjugation 3. Conjugation with Bis-sulfone Reagent desalting1->conjugation purification 4. Purification of ADC (e.g., HIC, SEC) conjugation->purification analysis 5. Characterization (HIC, MS, SDS-PAGE) purification->analysis end End: Homogeneous ADC analysis->end

Caption: General experimental workflow for creating an ADC using disulfide rebridging.

Quantitative Data and Performance

Bis-sulfone linkers offer significant advantages in terms of conjugate stability and homogeneity compared to more traditional linkers like maleimides.

Conjugate Stability

The thioether bonds formed by bis-sulfone reagents are significantly more stable than the thioether linkage formed by maleimide (B117702) conjugation, which is susceptible to a retro-Michael reaction, leading to deconjugation in the presence of thiols like glutathione (B108866) in plasma.[7]

Linker TypeConjugate Stability in Human PlasmaKey Findings
Bis-sulfone High Resistant to thioether exchange. No significant loss of conjugated payload observed over extended periods (e.g., 120 hours).[7]
Maleimide Moderate to Low Susceptible to thioether exchange with serum proteins like albumin. Significant loss of payload can occur within 24-72 hours, depending on the conjugation site.[7]
Homogeneity and Drug-to-Antibody Ratio (DAR)

The site-specific nature of disulfide rebridging allows for the production of highly homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR). By targeting the four interchain disulfide bonds of an IgG1 antibody, a DAR of 4 can be achieved with high efficiency.

ParameterBis-sulfone LinkersConventional Maleimide Linkers
Homogeneity High Produces ADCs with a narrow DAR distribution, often with the desired DAR species (e.g., DAR 4) as the major product (>78-95%).[4][8]
Heterogeneity Low Typically results in a heterogeneous mixture of ADCs with varying DARs (0, 2, 4, 6, 8).[8]
Typical DAR 4 or 8 Can be precisely controlled by targeting the interchain disulfide bonds.
Average DAR Variable An average DAR is often reported due to the mixture of species.
Reaction Conditions and Efficiency

The efficiency of the conjugation reactions is dependent on several factors, as outlined in the table below.

ReactionParameterRecommended ConditionsExpected Outcome
NHS Ester Conjugation pH 7.2 - 8.5[6][7]High efficiency of amine labeling.
Temperature 4°C to Room TemperatureSlower at 4°C, faster at room temperature.
Molar Excess 5- to 20-foldDrives the reaction towards completion.
Disulfide Rebridging pH ~7.4 - 7.8[9]Efficient bis-alkylation of thiols.
Temperature 4°C to Room TemperatureReaction rate is temperature-dependent.
Molar Excess 2- to 10-fold per disulfideNear-quantitative conversion can be achieved.[11]

Conclusion

This compound is a sophisticated tool for protein chemists, offering a reliable method for producing stable and homogeneous bioconjugates. Its ability to rebridge disulfide bonds has made it particularly valuable in the development of next-generation antibody-drug conjugates with improved pharmacological properties. By understanding the underlying chemistry and optimizing the experimental protocols, researchers can leverage the unique advantages of this crosslinker to advance their work in therapeutic protein development and other areas of protein science. The superior stability and homogeneity afforded by bis-sulfone technology represent a significant step forward in creating well-defined and effective protein conjugates.

References

The Bridging Solution: A Technical Guide to PEGylated Bis-Sulfone Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioconjugation has revolutionized therapeutic strategies, enabling the targeted delivery of potent molecules to specific sites within the body. Among the diverse array of chemical tools developed for this purpose, PEGylated bis-sulfone linkers have emerged as a powerful platform for creating stable and homogeneous bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the applications, mechanisms, and experimental considerations surrounding this innovative linker technology.

Introduction: The Need for Precision in Bioconjugation

Traditional bioconjugation methods, such as those targeting lysine (B10760008) residues or utilizing maleimide (B117702) chemistry, often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs) and suboptimal stability.[1] This heterogeneity can significantly impact the pharmacokinetic profile, efficacy, and toxicity of the resulting therapeutic.[2] PEGylated bis-sulfone linkers address these challenges by enabling site-specific conjugation to native disulfide bonds within proteins, most notably the interchain disulfides of antibodies. This "disulfide re-bridging" approach yields highly homogeneous conjugates with a precisely controlled DAR, typically achieving a DAR of 4.[3][4] The incorporation of a polyethylene (B3416737) glycol (PEG) spacer further enhances the solubility, stability, and pharmacokinetic properties of the final conjugate.[5]

Mechanism of Action: Re-Bridging Disulfide Bonds

The core of the bis-sulfone linker technology lies in its ability to react specifically with the two free thiols generated from the reduction of a disulfide bond, effectively re-forming a stable three-carbon bridge.[6][7]

The process can be summarized in two key steps:

  • Disulfide Bond Reduction: A mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is used to break the disulfide bond, exposing two reactive sulfhydryl (-SH) groups.[8] This reduction is carefully controlled to selectively target accessible disulfide bonds, such as the interchain disulfides in the hinge region of an antibody, while preserving the protein's overall structure.

  • Bis-Alkylation and Bridge Formation: The bis-sulfone linker, a highly reactive bis-alkylation reagent, then reacts with the two cysteine thiols.[9] This reaction proceeds via a sequential Michael addition-elimination mechanism, resulting in the formation of a stable three-carbon bridge that covalently links the two sulfur atoms.[6]

This re-bridging not only ensures a site-specific and stable conjugation but also helps to maintain the structural integrity of the protein.

Applications in Antibody-Drug Conjugates (ADCs)

The primary and most impactful application of PEGylated bis-sulfone linkers is in the development of ADCs. By attaching highly potent cytotoxic payloads to tumor-targeting monoclonal antibodies, ADCs offer a way to selectively deliver chemotherapy to cancer cells, thereby increasing efficacy and reducing off-target toxicity.[10][11]

The use of PEGylated bis-sulfone linkers in ADCs provides several key advantages:

  • Homogeneity: As previously mentioned, this technology produces ADCs with a uniform DAR, leading to a more consistent and predictable clinical performance.[4]

  • Stability: The thioether bonds formed by the bis-sulfone linker are significantly more stable in serum compared to the thioether linkage formed by maleimide-based linkers, which can be prone to retro-Michael reactions and payload exchange with other thiols in the bloodstream.[12][13][14]

  • Improved Pharmacokinetics: The hydrophilic PEG spacer enhances the solubility of the ADC, preventing aggregation and improving its circulation half-life.[5]

ADC Mechanism of Action

The general mechanism of action for an ADC constructed with a PEGylated bis-sulfone linker is a multi-step process that leads to targeted cell killing.

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of ADCs utilizing PEGylated bis-sulfone linkers compared to traditional maleimide-based linkers.

Table 1: Drug-to-Antibody Ratio (DAR) Comparison

Linker TechnologyTypical Average DARHomogeneityReference
PEGylated Bis-Sulfone4High (>78% DAR 4)[4]
Maleimide (Thiol-reactive)3.5 - 4Heterogeneous mixture (DAR 0-8)[1][3]

Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC

Cell LineHER2 ExpressionADC with Bis-Sulfone Linker (IC50)ADC with Maleimide Linker (T-DM1) (IC50)Reference
BT-474HighExcellent cytotoxicityPotent[3]
MCF-7Low/NegativeNo significant cytotoxicityNo significant cytotoxicity[3]

Note: Specific IC50 values can vary depending on the payload, cell line, and experimental conditions. The table indicates the general trend of high potency and specificity for both linker types in HER2-positive cells.

Table 3: Serum Stability Comparison

Linker TypeStability in Human PlasmaObservationReference
Phenyloxadiazole SulfoneImproved stabilityReduced thioether exchange compared to maleimide conjugates.[12][13]
MaleimideProne to instabilityThioether exchange with serum proteins like albumin, leading to payload deconjugation.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated bis-sulfone linkers.

Synthesis of a Bis-sulfone-PEG-NHS Ester

This protocol outlines the general synthesis of a heterobifunctional PEGylated bis-sulfone linker activated with an N-hydroxysuccinimide (NHS) ester for subsequent reaction with an amine-containing payload.

Materials:

  • Amine-PEG-COOH

  • 2,2-Bis[(p-tolylsulfonyl)methyl]acetyl chloride

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (B128534) (TEA)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Synthesis of Bis-sulfone-PEG-COOH:

    • Dissolve Amine-PEG-COOH in anhydrous DCM.

    • Add triethylamine to the solution.

    • Slowly add a solution of 2,2-Bis[(p-tolylsulfonyl)methyl]acetyl chloride in anhydrous DCM dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with dilute acid and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain Bis-sulfone-PEG-COOH.

  • Activation with NHS Ester:

    • Dissolve the purified Bis-sulfone-PEG-COOH in anhydrous DMF.

    • Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the formation of the NHS ester by TLC or LC-MS.

    • Filter the reaction to remove the dicyclohexylurea byproduct.

    • The resulting solution containing the Bis-sulfone-PEG-NHS ester can be used directly or the product can be precipitated and purified.

Conjugation of a Payload (e.g., MMAE) to an Antibody

This protocol describes the site-specific conjugation of a cytotoxic payload, such as Monomethyl auristatin E (MMAE), to an antibody using a pre-formed PEGylated bis-sulfone linker.

Conjugation_Workflow Start Start: Antibody Solution Reduction 1. Disulfide Reduction (e.g., with TCEP) Start->Reduction Purification1 2. Removal of Excess Reducing Agent (e.g., Desalting Column) Reduction->Purification1 Conjugation 3. Addition of PEGylated Bis-sulfone Linker-Payload Purification1->Conjugation Incubation 4. Incubation (Controlled Temperature & Time) Conjugation->Incubation Purification2 5. Purification of ADC (e.g., Chromatography) Incubation->Purification2 Analysis 6. Characterization (e.g., HIC, SDS-PAGE, MS) Purification2->Analysis End Final ADC Product Analysis->End

Caption: Experimental workflow for antibody-drug conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • PEGylated bis-sulfone linker conjugated to MMAE

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, Mass Spectrometer)

Procedure:

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer.

  • Disulfide Reduction:

    • Add a 10-20 molar excess of TCEP to the antibody solution.

    • Incubate the mixture at 37°C for 1-2 hours with gentle agitation to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent:

    • Remove excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction:

    • Immediately add the PEGylated bis-sulfone linker-MMAE conjugate to the reduced antibody solution at a 5-10 fold molar excess over the antibody.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker.

  • Purification of the ADC:

    • Purify the resulting ADC from unreacted linker-payload and other impurities using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • Determine the protein concentration using a UV-Vis spectrophotometer.

    • Analyze the DAR and homogeneity of the ADC using HIC-HPLC.

    • Confirm the integrity and molecular weight of the conjugate using SDS-PAGE and mass spectrometry.

Conclusion

PEGylated bis-sulfone linkers represent a significant advancement in the field of bioconjugation, offering a robust and reliable method for producing homogeneous and stable bioconjugates. Their application in the development of ADCs has demonstrated the potential to create more effective and safer targeted cancer therapies. As research continues to refine linker design and explore new payloads, this technology will undoubtedly play a crucial role in the future of precision medicine.

References

A Technical Guide to Bis-sulfone-PEG8-NHS Ester: Properties, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug development. Below, we detail its chemical properties, a comprehensive experimental protocol for its use in antibody disulfide bond rebridging, and a workflow diagram to visually represent the process.

Core Properties of this compound

This compound is a valuable tool in bioconjugation, designed for the site-specific modification of proteins, particularly antibodies. Its structure incorporates a bis-sulfone group, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functional groups allows for the covalent rebridging of disulfide bonds, enhancing the stability and homogeneity of the resulting conjugates.

PropertyValueReference
CAS Number 2363757-66-6
Molecular Weight 1021.2 g/mol [1]
Chemical Formula C48H64N2O18S2
Reactivity The bis-sulfone group is selective for cysteine sulfur atoms of a reduced disulfide bond, while the NHS ester reacts with primary amines.[1][2]
Application Primarily used for rebridging disulfide bonds in proteins, such as the interchain disulfides of antibodies, to create stable and defined antibody-drug conjugates (ADCs).[3][4][5]

Experimental Protocol: Antibody Disulfide Rebridging

This protocol outlines the general steps for the reduction of antibody disulfide bonds and subsequent rebridging using this compound. The procedure is a two-step process analogous to a standard maleimide (B117702) conjugation.[3]

Materials:

  • Antibody of interest

  • This compound

  • Reducing agent (e.g., Dithiothreitol - DTT, Tris(2-carboxyethyl)phosphine - TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: Tris or glycine (B1666218) buffer

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

Step 1: Antibody Disulfide Bond Reduction

  • Antibody Preparation: Prepare a solution of the antibody in the reaction buffer. The concentration will depend on the specific antibody and experimental goals.

  • Reduction: Add a molar excess of the reducing agent (e.g., DTT or TCEP) to the antibody solution. The exact concentration and incubation time will need to be optimized for the specific antibody to ensure selective reduction of the desired disulfide bonds while maintaining the protein's structural integrity.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes).

  • Removal of Reducing Agent: Immediately following incubation, remove the excess reducing agent using a desalting column or through dialysis against the reaction buffer. This step is critical to prevent interference with the subsequent conjugation reaction.

Step 2: Conjugation with this compound

  • Reagent Preparation: Just prior to use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a stock solution. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[6][7]

  • Conjugation Reaction: Add a molar excess of the dissolved this compound to the solution of the reduced antibody. The optimal molar ratio should be determined empirically.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature or on ice. The bis-sulfone groups will react with the pairs of free thiols generated from the reduced disulfide bonds, forming a stable covalent bridge.[3][2]

  • Quenching: (Optional) The reaction can be quenched by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to react with any unreacted NHS ester.

  • Purification: Purify the resulting antibody conjugate to remove excess reagent and byproducts. This is typically achieved through size-exclusion chromatography (SEC), dialysis, or using desalting columns.

Step 3: Characterization

The resulting conjugate should be characterized to determine the drug-to-antibody ratio (DAR), purity, and stability. Techniques such as SDS-PAGE, mass spectrometry, and functional assays can be employed.

Experimental Workflow

The following diagram illustrates the key steps in the antibody disulfide rebridging process using this compound.

Antibody_Conjugation_Workflow cluster_reduction Step 1: Disulfide Bond Reduction cluster_conjugation Step 2: Conjugation Antibody Antibody in Amine-Free Buffer Add_Reducer Add Reducing Agent (e.g., DTT, TCEP) Antibody->Add_Reducer 1. Incubate_Reduction Incubate Add_Reducer->Incubate_Reduction 2. Remove_Reducer Remove Excess Reducing Agent Incubate_Reduction->Remove_Reducer 3. Reduced_Antibody Reduced Antibody Remove_Reducer->Reduced_Antibody Add_Reagent Add Bis-sulfone Reagent Reduced_Antibody->Add_Reagent 4. Prepare_Reagent Prepare Bis-sulfone- PEG8-NHS Ester in DMSO/DMF Prepare_Reagent->Add_Reagent Incubate_Conjugation Incubate Add_Reagent->Incubate_Conjugation 5. Purification Purify Conjugate Incubate_Conjugation->Purification 6. Final_Product Characterized Antibody Conjugate Purification->Final_Product Characterize

Caption: Workflow for Antibody Disulfide Rebridging.

Logical Relationship of the Reagent's Functional Groups

The unique structure of this compound dictates its specific reactivity and application in bioconjugation.

Reagent_Functionality Reagent This compound Bis-sulfone Group PEG8 Spacer NHS Ester Thiol Reduced Disulfide (Two Thiol Groups) Reagent:bs->Thiol Reacts with Amine Primary Amine (e.g., on a payload) Reagent:nhs->Amine Reacts with Spacer_Function Increases Solubility & Reduces Aggregation Reagent:peg->Spacer_Function Covalent_Bridge Forms Covalent Disulfide Bridge Thiol->Covalent_Bridge Amide_Bond Forms Stable Amide Bond Amine->Amide_Bond

Caption: Functional Groups of this compound.

References

A Technical Guide to the Purity and Quality of Bis-sulfone-PEG8-NHS Ester for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical purity and quality considerations for Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker integral to the development of next-generation biotherapeutics, particularly antibody-drug conjugates (ADCs). This document outlines key analytical methodologies for quality control, details the mechanism of action, and provides standardized experimental workflows to ensure the reliability and reproducibility of conjugation outcomes.

Introduction to this compound

This compound is a specialized chemical reagent designed for the site-specific modification of proteins, primarily antibodies. It features two key functional groups: a bis-sulfone moiety that selectively reacts with the two thiol groups of a reduced disulfide bond, and an N-hydroxysuccinimide (NHS) ester that efficiently couples with primary amines, such as the side chain of lysine (B10760008) residues. The polyethylene (B3416737) glycol (PEG) spacer, consisting of eight ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate. This reagent is particularly valuable for "disulfide rebridging," a strategy that maintains the structural integrity of the antibody while enabling precise control over the drug-to-antibody ratio (DAR).[1][2]

Quality Specifications and Purity Analysis

The purity of this compound is paramount to achieving homogenous and effective bioconjugates. Impurities can lead to side reactions, inconsistent DARs, and potential immunogenicity. The quality of the reagent is typically assessed by a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy being the gold standards.

Quantitative Purity Data

The purity of commercially available this compound is generally high, as summarized in the table below. Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.

ParameterSpecificationAnalytical Method
Purity ≥95%HPLC
Molecular Weight 1021.2 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection

Table 1: Typical Quality Specifications for this compound.

Potential Impurities

During the synthesis of this compound, several impurities may arise. These can include:

  • Hydrolyzed NHS Ester: The NHS ester is susceptible to hydrolysis, resulting in a non-reactive carboxylic acid.

  • Incomplete PEGylation: Reagents with shorter or longer PEG chains may be present.

  • Residual Solvents and Reagents: Trace amounts of solvents and starting materials from the synthesis process.

Experimental Protocols for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound. A reverse-phase method is typically employed.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 210 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

The purity is calculated by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying impurities.[3][4][5]

Methodology:

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: The ¹H NMR spectrum should show characteristic peaks for the bis-sulfone, PEG, and NHS ester moieties. The integration of these peaks can be used to confirm the structure and assess purity. Key signals include the protons of the succinimide (B58015) ring, the methylene (B1212753) groups of the PEG chain, and the protons adjacent to the sulfone groups. The absence of significant unidentifiable peaks indicates high purity.

Mechanism of Action and Experimental Workflow

The primary application of this compound is the site-specific conjugation to proteins via disulfide rebridging. This process involves a two-step bis-alkylation mechanism.[2]

Disulfide Rebridging Mechanism

First, the native disulfide bonds of the antibody are selectively reduced to yield two free thiol groups. Subsequently, the bis-sulfone moiety of the reagent reacts with these two thiols in a sequential manner to form a stable three-carbon bridge, effectively re-linking the cysteine residues.[2] This maintains the overall structure of the antibody. The NHS ester is then available for conjugation to a payload molecule.

Disulfide_Rebridging_Workflow cluster_reduction Step 1: Antibody Disulfide Reduction cluster_conjugation Step 2: Bis-sulfone Conjugation cluster_payload Step 3: Payload Attachment Antibody Native Antibody (with S-S bonds) Reduction Reduction (e.g., TCEP, DTT) Antibody->Reduction Reduced_Ab Reduced Antibody (with -SH groups) Reduction->Reduced_Ab Conjugation Bis-alkylation Reaction Reduced_Ab->Conjugation BisSulfone This compound BisSulfone->Conjugation Rebridged_Ab Rebridged Antibody-Linker Conjugation->Rebridged_Ab NHS_Reaction NHS Ester Reaction Rebridged_Ab->NHS_Reaction Payload Amine-containing Payload Payload->NHS_Reaction Final_ADC Final Antibody-Drug Conjugate NHS_Reaction->Final_ADC

Caption: Workflow for antibody disulfide rebridging and conjugation.

General Experimental Workflow for Antibody Conjugation

The following workflow outlines the key steps for conjugating a payload to an antibody using this compound.

Experimental_Workflow Start Start Step1 1. Reduce Antibody Disulfide Bonds - Incubate antibody with a reducing agent (e.g., TCEP). - Buffer: pH 7.0-7.5 Start->Step1 Step2 2. Buffer Exchange - Remove excess reducing agent. - Use size-exclusion chromatography or dialysis. Step1->Step2 Step3 3. Conjugation with this compound - Add the reagent to the reduced antibody. - Incubate to allow for disulfide rebridging. Step2->Step3 Step4 4. Payload Addition - Add the amine-containing payload. - Adjust pH to 7.5-8.5 for NHS ester reaction. Step3->Step4 Step5 5. Quench Reaction - Add a quenching reagent (e.g., Tris buffer) to stop the reaction. Step4->Step5 Step6 6. Purification - Purify the final ADC. - Methods: SEC, Protein A chromatography. Step5->Step6 Step7 7. Characterization - Analyze the ADC for DAR, aggregation, and purity. - Methods: HIC-HPLC, SEC, Mass Spectrometry. Step6->Step7 End End Step7->End

Caption: A typical experimental workflow for antibody conjugation.

Conclusion

The purity and quality of this compound are critical determinants of success in the development of precisely engineered bioconjugates. A thorough understanding of the analytical methods for quality control, coupled with well-defined experimental protocols, is essential for researchers, scientists, and drug development professionals. By adhering to the principles and methodologies outlined in this guide, the generation of homogenous and effective antibody-drug conjugates with consistent and reproducible characteristics can be reliably achieved.

References

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bis-Sulfone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical characterization, and applications of bis-sulfone compounds. These molecules, characterized by the presence of two sulfonyl (SO₂) functional groups, are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This document details common and alternative synthetic methodologies, thorough characterization protocols, and key applications, with a focus on their role as enzyme inhibitors and as linkers in antibody-drug conjugates (ADCs).

Synthesis of Bis-Sulfone Compounds

The most prevalent method for the synthesis of bis-sulfone compounds is the oxidation of the corresponding bis-sulfide precursors. However, several alternative strategies offer access to a wider range of molecular architectures.

Oxidation of Bis-Sulfides

The oxidation of bis-sulfides is a straightforward and widely used method for preparing bis-sulfones. Various oxidizing agents and catalytic systems can be employed, with the choice often depending on the substrate's sensitivity and the desired reaction conditions.

Experimental Protocol: Oxidation of Bis-Sulfides with Hydrogen Peroxide

A common and environmentally benign method involves the use of hydrogen peroxide as the oxidant.

  • Reaction Setup: To a solution of the bis-sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol (B145695), add a catalyst, for example, sodium tungstate (B81510) (Na₂WO₄·2H₂O, 0.05 equivalents).

  • Addition of Oxidant: To this mixture, add hydrogen peroxide (30% aqueous solution, 4-6 equivalents) dropwise at room temperature. For less reactive substrates, gentle heating (e.g., 55 °C) may be required.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The solid bis-sulfone product will precipitate.

  • Purification: Collect the precipitate by filtration, wash with water, and then recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure bis-sulfone.

Other oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) can also be used effectively.

Alternative Synthetic Routes

Polycyclic bis-sulfone derivatives can be synthesized using the Diels-Alder reaction as a key step. This strategy involves the [4+2] cycloaddition of a diene to a dienophile containing a sulfone group, followed by further transformations to introduce the second sulfone moiety. For instance, butadiene sulfone (3-sulfolene) can serve as a precursor to 1,3-butadiene (B125203), which then reacts with a dienophile like maleic anhydride (B1165640).[1][2] The resulting cycloadduct can be further functionalized to yield a bis-sulfone.

Experimental Protocol: Diels-Alder Reaction using Butadiene Sulfone

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve maleic anhydride (1 equivalent) and 3-sulfolene (B121364) (1.1 equivalents) in a high-boiling solvent like xylene.

  • Reaction Conditions: Heat the mixture to reflux. The 3-sulfolene will thermally decompose to generate 1,3-butadiene in situ, which then undergoes a Diels-Alder reaction with maleic anhydride.[1][2]

  • Work-up and Purification: After the reaction is complete (monitored by TLC), cool the reaction mixture to allow the product, cis-1,2,3,6-tetrahydrophthalic anhydride, to crystallize. Collect the crystals by filtration. Subsequent chemical modifications are required to introduce the second sulfone group.

Ring-rearrangement metathesis provides a powerful tool for the synthesis of complex, polycyclic sulfones. This method utilizes olefin metathesis catalysts, such as Grubbs' catalysts, to rearrange diene-containing sulfone precursors into intricate ring systems.[3][4]

Experimental Protocol: Ring-Closing Metathesis for Cyclic Sulfones

  • Precursor Synthesis: Synthesize an acyclic diene-containing sulfone from appropriate alkenyl alcohols and halides.

  • Metathesis Reaction: Dissolve the diene-sulfone precursor in a degassed solvent like dichloromethane (B109758) or toluene. Add a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Quench the reaction by adding a phosphine (B1218219) scavenger (e.g., triphenylphosphine) or by exposing the solution to air. Remove the solvent under reduced pressure and purify the resulting cyclic sulfone by column chromatography.

Chemical Characterization of Bis-Sulfone Compounds

The structural elucidation and purity assessment of newly synthesized bis-sulfone compounds are typically achieved through a combination of spectroscopic techniques and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the structure of bis-sulfone compounds.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve 5-10 mg of the bis-sulfone compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5][6]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[5][6]

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative ¹³C NMR, ensure appropriate relaxation delays and consider using inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate integration.[7]

Table 1: Representative ¹H and ¹³C NMR Data for Bis-Sulfone Compounds

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
Bis(4-hydroxyphenyl) sulfoneDMSO-d₆10.6 (s, 2H, OH), 7.74 (d, 4H, Ar-H), 6.93 (d, 4H, Ar-H)161.5, 131.9, 129.5, 116.2
Bis(p-chlorophenyl) sulfonePolysol7.9-7.5 (m, 8H, Ar-H)140.4, 139.8, 129.7, 129.2
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in bis-sulfone compounds, particularly the sulfonyl group.

Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

  • Grinding: Grind 1-2 mg of the solid bis-sulfone sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[8]

  • Pellet Formation: Transfer the finely ground mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[8]

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Table 2: Characteristic IR Absorption Frequencies for Bis-Sulfones

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Intensity
S=O (Sulfone)Asymmetric stretching1350 - 1300Strong
S=O (Sulfone)Symmetric stretching1160 - 1120Strong
C-S (Sulfone)Stretching800 - 600Medium-Strong
Ar-HC-H stretching3100 - 3000Medium
Ar C=CRing stretching1600 - 1450Medium-Weak

Note: The exact positions of the absorption bands can vary depending on the specific molecular structure.

Mass Spectrometry (MS) and Elemental Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their molecular formula. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Elemental analysis (C, H, N, S) is used to determine the elemental composition of the compound, which should be in close agreement with the calculated values for the proposed structure.

Applications in Drug Development

Bis-sulfone compounds have emerged as promising scaffolds in drug discovery due to their ability to interact with biological targets and their utility as chemical linkers.

Enzyme Inhibition

Certain bis-sulfone derivatives have demonstrated potent inhibitory activity against various enzymes, making them attractive candidates for the treatment of several diseases.

Sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in processes like pH regulation and CO₂ transport.[9] The sulfonamide group (SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and blocking its catalytic activity.[10][11] Bis-sulfone compounds incorporating a sulfonamide moiety can act as potent CA inhibitors, with potential applications in treating glaucoma, epilepsy, and certain types of cancer.[12]

carbonic_anhydrase_inhibition cluster_active_site Enzyme Active Site CA_active_site Carbonic Anhydrase Active Site Zn_ion Zn²⁺ Ion H2O H₂O Zn_ion->H2O Coordination Inhibited_complex Inhibited Enzyme-Inhibitor Complex Bis_sulfone_inhibitor Bis-sulfone Inhibitor (with SO₂NH₂ group) Bis_sulfone_inhibitor->Zn_ion Binding and Displacement of H₂O

Mechanism of Carbonic Anhydrase Inhibition

Novel bis-sulfone compounds have also been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play a crucial role in neurotransmission.[12] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Linkers in Antibody-Drug Conjugates (ADCs)

Bis-sulfone reagents are utilized as highly effective linkers for the site-specific conjugation of cytotoxic drugs to antibodies, forming ADCs. This technology allows for the targeted delivery of potent drugs to cancer cells. The bis-sulfone linker reacts with the two cysteine thiols that result from the reduction of a disulfide bridge in the antibody, re-forming a stable three-carbon bridge.[13] This "disulfide rebridging" creates a homogeneous ADC with a well-defined drug-to-antibody ratio (DAR).

ADC_workflow start Start reduce_ab Antibody Disulfide Bond Reduction start->reduce_ab reduced_ab Reduced Antibody (with free thiols) reduce_ab->reduced_ab add_linker Addition of Bis-sulfone Linker-Payload reduced_ab->add_linker conjugation Conjugation Reaction (Disulfide Rebridging) add_linker->conjugation adc Homogeneous ADC conjugation->adc purification Purification adc->purification final_adc Final ADC Product purification->final_adc end End final_adc->end

Workflow for ADC Synthesis using Bis-sulfone Linkers

Conclusion

Bis-sulfone compounds represent a versatile and valuable class of molecules with significant potential in organic synthesis and drug development. The synthetic methods outlined in this guide, particularly the oxidation of bis-sulfides, provide reliable access to these compounds. Thorough characterization using a combination of spectroscopic techniques is crucial for structural confirmation and purity assessment. The demonstrated applications of bis-sulfones as potent enzyme inhibitors and as effective linkers in ADCs highlight their importance in the ongoing search for new therapeutic agents. Further research into novel synthetic routes and biological activities of bis-sulfone derivatives is warranted and expected to yield exciting new discoveries.

synthesis_characterization_workflow start Start: Precursor Selection (e.g., Bis-sulfide) synthesis Synthesis of Bis-sulfone start->synthesis oxidation Oxidation synthesis->oxidation Method 1 diels_alder Diels-Alder synthesis->diels_alder Method 2 rrm RRM synthesis->rrm Method 3 workup Work-up and Purification oxidation->workup diels_alder->workup rrm->workup characterization Chemical Characterization workup->characterization nmr NMR (¹H, ¹³C) characterization->nmr ftir FTIR characterization->ftir ms Mass Spectrometry characterization->ms elemental Elemental Analysis characterization->elemental end End: Pure, Characterized Bis-sulfone Compound nmr->end ftir->end ms->end elemental->end

General Workflow for Bis-sulfone Synthesis and Characterization

References

Methodological & Application

Application Notes: Site-Specific Antibody Conjugation via Disulfide Re-bridging with Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of homogeneous antibody-drug conjugates (ADCs) is a critical goal in targeted therapy. Traditional conjugation methods targeting lysine (B10760008) residues often result in heterogeneous mixtures with varying drug-to-antibody ratios (DAR), which can create challenges in characterization, reproducibility, and therapeutic efficacy. Site-specific conjugation strategies offer a solution by producing highly homogeneous ADCs.[1]

This document provides a detailed protocol for antibody conjugation using a Bis-sulfone-PEG8-NHS Ester linker. This method relies on the re-bridging of native interchain disulfide bonds within the antibody.[2] The process involves two key stages: the reduction of disulfide bonds to yield free thiol groups, followed by the reaction with a bis-sulfone reagent that covalently re-bridges the two sulfur atoms.[3] This approach maintains the antibody's structural integrity while allowing for the creation of stable, defined ADCs with a narrow DAR distribution, often achieving a DAR of 4 as the major product.[4] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and biocompatibility of the final conjugate.[3][5]

Principle of the Reaction

The this compound is a heterobifunctional linker designed for a two-stage conjugation process.

  • Payload Attachment: The N-hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., on a cytotoxic drug, fluorophore, or biotin) in a neutral to slightly basic buffer to form a stable amide bond.[][7] This step creates a "bis-sulfone-activated" payload.

  • Antibody Conjugation (Disulfide Re-bridging): The bis-sulfone group is a bis-alkylating reagent that specifically targets the two thiol (-SH) groups generated from a reduced disulfide bond on the antibody.[3] The reagent forms a stable, three-carbon thioether bridge, effectively reconnecting the antibody chains with the payload-linker attached.[2] This method provides superior stability compared to conjugates formed with maleimide (B117702) linkers, which can be susceptible to deconjugation in vivo.[8][9][10]

G cluster_0 Stage 1: Payload Activation cluster_1 Stage 2: Antibody Conjugation Payload Payload-NH₂ ActivatedPayload Activated Payload (Bis-sulfone-PEG8-Payload) Payload->ActivatedPayload NHS Ester Reaction (pH 7.0-8.0) Linker This compound Linker->ActivatedPayload FinalADC Homogeneous ADC (DAR=4) ActivatedPayload->FinalADC Conjugation Antibody_SS Antibody with Interchain Disulfide (S-S) Antibody_SH Reduced Antibody with Free Thiols (SH HS) Antibody_SS->Antibody_SH Reduction (DTT/TCEP) Antibody_SH->FinalADC Disulfide Re-bridging

Figure 1. High-level overview of the two-stage conjugation process.

Experimental Protocols

This protocol details the conjugation of a bis-sulfone-activated payload to an antibody. It assumes the payload has already been conjugated to the this compound linker.

Part I: Antibody Preparation and Reduction
  • Buffer Exchange:

    • To prepare the antibody, remove any amine-containing substances like Tris or glycine (B1666218) from the antibody storage buffer, as these will interfere with NHS ester reactions if payload activation is done in-house.[7][11]

    • Exchange the antibody into a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2.[7]

    • Use a desalting column or perform dialysis to complete the buffer exchange.[]

    • Adjust the antibody concentration to 2-10 mg/mL. Determine the precise concentration using A280 absorbance.[11]

  • Reduction of Disulfide Bonds:

    • Add a fresh solution of a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-fold molar excess of TCEP is a common starting point.[]

    • Incubate the reaction for 30-60 minutes at room temperature to reduce the interchain disulfide bonds.[12][]

    • Immediately remove the excess reducing agent using a desalting column (e.g., Zeba Spin Desalting Columns) equilibrated with the conjugation buffer (e.g., PBS, pH 7.2).[12][11] This step is critical to prevent the reducing agent from interfering with the bis-sulfone reagent.

Part II: Conjugation and Purification
  • Prepare the Bis-sulfone Reagent:

    • The Bis-sulfone-PEG8-Payload reagent is typically moisture-sensitive.[7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[7]

    • Dissolve the reagent in an anhydrous, water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) to a stock concentration of ~10 mM immediately before use.[][7] Do not store the reconstituted reagent.[7]

  • Conjugation Reaction:

    • Add the dissolved bis-sulfone reagent to the reduced antibody solution. A molar excess of 2-4 equivalents of the reagent per disulfide bond is typically sufficient for high conversion.[4]

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • The reaction results in the covalent re-bridging of the disulfide bonds, leaving the antibody's structure largely intact.[2]

  • Purification of the Antibody Conjugate:

    • Remove unreacted reagent and solvent by purifying the conjugate.

    • Size-exclusion chromatography (SEC) is effective for separating the conjugated antibody from smaller molecules.[]

    • Alternatively, affinity chromatography using Protein A or Protein G agarose (B213101) can be used to purify the final conjugate.[]

    • After purification, exchange the conjugate into a suitable storage buffer (e.g., PBS) and store at 4°C for short-term use or -80°C for long-term storage.

Part III: Characterization
  • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing and reducing conditions to confirm successful conjugation and assess purity. A shift in molecular weight compared to the unconjugated antibody should be visible.[4][]

  • Mass Spectrometry (MS): Use LC-MS to determine the exact mass of the conjugate, confirm the drug-to-antibody ratio (DAR), and assess the homogeneity of the product.[13]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to analyze the drug-load distribution and determine the percentage of different DAR species in the final product.[1]

Figure 2. Step-by-step experimental workflow for antibody conjugation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the bis-sulfone conjugation protocol.

Table 1: Recommended Experimental Parameters

ParameterRecommended ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Reaction Buffer Phosphate-Buffered Saline (PBS)Must be free of primary amines.[7]
Reaction pH 7.0 - 7.4Optimal for both thiol stability and bis-sulfone reactivity.
Reducing Agent TCEP or DTTTCEP is often preferred as it is more stable and selective.
Molar Excess (Reducer) 10-50 fold over antibodyEnsure complete reduction of accessible disulfide bonds.
Molar Excess (Bis-sulfone) 2-4 fold per disulfide bondSufficient for high conversion without excessive background.[4]
Reaction Temperature Room Temperature (20-25°C)Provides a balance of reactivity and protein stability.
Reaction Time 1 - 2 hoursMonitor reaction progress by LC-MS if possible.

Table 2: Typical Conjugation Outcomes and Characterization

MetricTypical ResultMethod of Analysis
Primary DAR Species DAR = 4HIC, Mass Spectrometry
Homogeneity >90% as DAR4HIC
Conversion Efficiency >75%SDS-PAGE, Mass Spectrometry[4]
Unconjugated Antibody <5%HIC, Mass Spectrometry[4]
In Vitro Stability Stable in serum for >5 daysIncubation in serum followed by analysis.[4]
Antigen Binding RetainedELISA, Flow Cytometry

References

Step-by-Step Guide for Utilizing Bis-sulfone-PEG8-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive guide for the use of the heterobifunctional linker, Bis-sulfone-PEG8-NHS Ester, in the development of Antibody-Drug Conjugates (ADCs). This advanced linker combines two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a bis-sulfone group for the site-specific re-bridging of reduced disulfide bonds in antibodies. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.

The protocols outlined below describe a two-step conjugation strategy. The first step involves the reaction of the NHS ester with an amine-containing cytotoxic payload. The second step is the conjugation of the resulting payload-linker complex to the antibody via the bis-sulfone moiety, which selectively reacts with the thiol groups of reduced interchain disulfide bonds. This site-specific conjugation method leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR).[1][2]

Chemical Structure and Reaction Scheme

The this compound linker facilitates a controlled and stable conjugation of a cytotoxic drug to an antibody.

Overall Reaction Scheme for ADC Synthesis cluster_0 Step 1: Payload-Linker Conjugation cluster_1 Step 2: Antibody Conjugation Drug-NH2 Amine-containing Cytotoxic Drug Payload-Linker Payload-Linker Intermediate Drug-NH2->Payload-Linker NHS Ester Reaction (Amine Coupling) Linker This compound Linker->Payload-Linker ADC Homogeneous Antibody-Drug Conjugate Payload-Linker->ADC Antibody-SS Antibody with Disulfide Bonds Reduced-Ab Reduced Antibody with Free Thiols Antibody-SS->Reduced-Ab Reduction (e.g., TCEP) Reduced-Ab->ADC Bis-sulfone Reaction (Thiol Coupling)

Caption: Two-step conjugation workflow using this compound.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Cytotoxic Payload

This protocol details the reaction of the NHS ester moiety of the linker with a primary amine on the cytotoxic drug. Monomethyl auristatin E (MMAE) is used here as an exemplary payload.

Materials:

  • This compound

  • Amine-containing cytotoxic payload (e.g., MMAE)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (e.g., glass vial)

  • Stirring mechanism (e.g., magnetic stirrer)

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

Procedure:

  • Reagent Preparation:

    • Bring the this compound and the cytotoxic payload to room temperature.

    • Dissolve the cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • Dissolve the this compound in anhydrous DMF or DMSO to a final concentration of 20-30 mg/mL.

  • Conjugation Reaction:

    • In a reaction vessel, add the dissolved cytotoxic payload.

    • Add 1.5 to 2.0 molar equivalents of DIPEA to the payload solution to act as a non-nucleophilic base.

    • Slowly add 1.0 to 1.2 molar equivalents of the dissolved this compound to the payload solution while stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction should be protected from light.

  • Reaction Monitoring and Purification:

    • Monitor the progress of the reaction by HPLC to confirm the formation of the payload-linker conjugate and the consumption of the starting materials.

    • Once the reaction is complete, purify the payload-linker conjugate using preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the payload-linker conjugate as a solid.

  • Characterization:

    • Confirm the identity and purity of the payload-linker conjugate by LC-MS analysis.

Protocol 2: Conjugation of the Payload-Linker Intermediate to the Antibody

This protocol describes the site-specific conjugation of the purified payload-linker intermediate to a monoclonal antibody (mAb) via re-bridging of the interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Payload-Linker Intermediate (from Protocol 1)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 5-10 mg/mL in PBS.

    • Add a calculated amount of TCEP solution to the mAb solution to achieve a final molar ratio of TCEP to mAb of approximately 2.5:1. This ratio may need to be optimized for different antibodies.

    • Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Remove the excess TCEP from the reduced antibody solution by buffer exchange into cold PBS using a desalting column or centrifugal filtration device. It is crucial to perform this step promptly to prevent re-oxidation of the thiols.

  • Conjugation Reaction:

    • Immediately after buffer exchange, add the purified payload-linker intermediate (dissolved in a minimal amount of a compatible organic solvent like DMSO, not exceeding 5-10% of the total reaction volume) to the reduced antibody solution. A molar excess of the payload-linker intermediate (e.g., 4-8 fold over the antibody) is recommended.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-16 hours with gentle mixing, protected from light.[3]

  • Quenching the Reaction:

    • Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted bis-sulfone groups.

  • Purification of the ADC:

    • Purify the resulting ADC from unconjugated payload-linker, quenching reagent, and aggregated antibody using SEC or TFF. The purification should be performed in a suitable formulation buffer (e.g., PBS or histidine-based buffer).

Characterization of the Antibody-Drug Conjugate

Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR can be determined by several methods, including UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).

UV/Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.

  • Calculate the DAR using the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.

Hydrophobic Interaction Chromatography (HIC):

  • HIC separates ADC species based on the number of conjugated drug molecules.

  • The peak areas corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated.

  • The average DAR is calculated as the weighted average of the different DAR species.

Protocol 4: Analysis of Aggregation

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS):

  • SEC separates molecules based on their hydrodynamic radius.[4]

  • MALS detection allows for the absolute determination of the molar mass of the eluting species.[5][6]

  • This technique can accurately quantify the percentage of monomer, dimer, and higher-order aggregates in the ADC preparation.[7]

Protocol 5: Assessment of ADC Stability

In Vitro Plasma Stability:

  • Incubate the ADC in plasma from the relevant species (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 72 hours).[8]

  • At each time point, analyze the samples by a suitable method (e.g., affinity capture LC-MS) to quantify the amount of intact ADC and any released drug-linker or free drug.[9][10] This provides an indication of the linker's stability in a biological matrix.

Quantitative Data Summary

The following tables provide representative data that can be expected from the synthesis and characterization of an ADC using a this compound linker.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Purity Data

ParameterMethodResult
Average DARHIC-UV3.8
Monomer PuritySEC-MALS>98%
Aggregate ContentSEC-MALS<2%
Free Drug LevelRP-HPLC<0.1%

Table 2: Representative In Vitro Stability and Cytotoxicity Data

AssayConditionsResult
Plasma StabilityHuman Plasma, 37°C, 7 days>95% Intact ADC
Cell Viability (IC50)HER2+ Cancer Cell Line10-50 pM[11]
Cell Viability (IC50)HER2- Cancer Cell Line>100 nM

Signaling Pathway and Experimental Workflow Visualizations

Mechanism of Action of a Tubulin Inhibitor Payload (e.g., MMAE)

The following diagram illustrates the intracellular signaling pathway initiated by an ADC delivering a tubulin inhibitor like MMAE.

Signaling Pathway of a Tubulin Inhibitor ADC ADC_binds ADC binds to cell surface antigen Internalization Internalization via endocytosis ADC_binds->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Payload_release Linker Cleavage and Payload Release (MMAE) Lysosome->Payload_release Tubulin_inhibition MMAE binds to Tubulin Payload_release->Tubulin_inhibition Microtubule_disruption Inhibition of Microtubule Polymerization Tubulin_inhibition->Microtubule_disruption Mitotic_arrest G2/M Phase Cell Cycle Arrest Microtubule_disruption->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis Caspase_activation Caspase-3 Activation Apoptosis->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage

Caption: Intracellular pathway of an ADC with a tubulin inhibitor payload.[6][12][13]

Experimental Workflow for ADC Development

The following diagram outlines the key steps in the development and characterization of an ADC using the this compound linker.

ADC Development and Characterization Workflow Start Start Step1 Step 1: Payload-Linker Conjugation Start->Step1 Purify1 Purification of Payload-Linker Step1->Purify1 Step3 Step 3: ADC Conjugation Purify1->Step3 Step2 Step 2: Antibody Reduction Step2->Step3 Purify2 Purification of ADC Step3->Purify2 Characterization ADC Characterization Purify2->Characterization DAR DAR Determination (HIC, MS) Characterization->DAR Aggregation Aggregation Analysis (SEC-MALS) Characterization->Aggregation Stability Stability Assessment (Plasma Incubation) Characterization->Stability End Final ADC Product DAR->End Aggregation->End Stability->End

Caption: A streamlined workflow for ADC synthesis and analysis.

References

Application Notes and Protocols for Bis-sulfone-PEG8-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the optimal use of Bis-sulfone-PEG8-NHS Ester, a heterobifunctional crosslinker designed for the precise and stable conjugation of molecules. This linker is particularly valuable in the development of targeted therapeutics such as antibody-drug conjugates (ADCs), where controlled drug-to-antibody ratios (DAR) and conjugate stability are paramount.

The this compound linker contains two distinct reactive moieties:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues on proteins or amine-functionalized payloads) to form stable amide bonds.

  • A bis-sulfone group that selectively reacts with pairs of thiols, typically derived from the reduction of disulfide bonds in proteins like antibodies, to form a stable three-carbon bridge.

This dual reactivity allows for a two-step sequential conjugation strategy, enabling the site-specific and stoichiometric attachment of a payload to a biomolecule.

Optimal Reaction Conditions

Successful conjugation with this compound relies on carefully controlled reaction conditions for each reactive group. The following tables summarize the key parameters for optimal conjugation.

Table 1: Optimal Conditions for NHS Ester Reaction with Primary Amines
ParameterRecommended ConditionNotes
pH 8.3 - 8.5[1][2]Balances amine nucleophilicity and NHS ester hydrolysis. Lower pH reduces amine reactivity, while higher pH increases hydrolysis.
Temperature Room Temperature (20-25°C) or 4°C[3]Room temperature reactions are typically faster (1-4 hours). Reactions at 4°C can proceed overnight to accommodate sensitive biomolecules.
Buffer Amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer[2][3]Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.
Solvent for Linker Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]The linker should be dissolved in a dry, water-miscible organic solvent immediately before addition to the aqueous reaction mixture. The final concentration of the organic solvent should ideally not exceed 10%.
Molar Excess of Linker 5-20 fold molar excess over the amine-containing moleculeThe optimal ratio depends on the specific molecules being conjugated and the desired degree of labeling. Empirical optimization is recommended.
Table 2: Optimal Conditions for Bis-sulfone Reaction with Thiols (Disulfide Re-bridging)
ParameterRecommended ConditionNotes
Disulfide Reduction TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)TCEP is often preferred as it is more stable and does not require removal before conjugation. DTT must be removed prior to the addition of the bis-sulfone linker.
pH 6.5 - 7.5This pH range is optimal for maintaining the reactivity of the generated thiols while minimizing side reactions.
Temperature Room Temperature (20-25°C)The reaction is typically carried out for 1-4 hours.
Buffer Phosphate-buffered saline (PBS) with EDTAEDTA is included to chelate metal ions that can catalyze the re-oxidation of thiols.
Molar Excess of Linker 1.5 - 5 fold molar excess over the reduced disulfide bondsA slight excess of the linker is generally sufficient for efficient re-bridging.

Experimental Protocols

The following protocols provide a general framework for the sequential conjugation of a payload (e.g., a small molecule drug) to an antibody using this compound.

Protocol 1: Conjugation of Payload to this compound

This first step involves the reaction of the NHS ester moiety of the linker with an amine-functionalized payload.

Materials:

  • Amine-functionalized payload

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Analytical tools (e.g., HPLC, LC-MS) for reaction monitoring

Procedure:

  • Payload Preparation: Dissolve the amine-functionalized payload in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the payload solution.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle stirring. Protect from light if the payload is light-sensitive.

  • Quenching (Optional): To terminate the reaction, add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.

  • Purification: Purify the payload-linker conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted linker and payload.

  • Characterization: Confirm the successful conjugation and purity of the product by HPLC and LC-MS analysis.

Protocol 2: Conjugation of Payload-Linker to Antibody

This second step involves the site-specific conjugation of the purified payload-linker construct to the antibody via disulfide re-bridging.

Materials:

  • Antibody (e.g., IgG1) in an appropriate buffer (e.g., PBS)

  • Purified Payload-Bis-sulfone-PEG8 conjugate from Protocol 1

  • Reducing Agent: TCEP solution (10 mM in water)

  • Reaction Buffer: PBS with 1 mM EDTA, pH 7.2

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • To the antibody solution (typically 1-10 mg/mL in Reaction Buffer), add a 2- to 5-fold molar excess of TCEP for each disulfide bond to be reduced. For a typical IgG1, there are four interchain disulfide bonds.

    • Incubate for 1-2 hours at 37°C to reduce the disulfide bonds.

  • Conjugation Reaction:

    • Add a 1.5- to 5-fold molar excess of the purified Payload-Bis-sulfone-PEG8 conjugate to the reduced antibody solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted payload-linker and any small molecule byproducts.

  • Characterization:

    • Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry.[1][4][5]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Antibody Conjugation Payload Amine-Payload Reaction1 NHS Ester Reaction (pH 8.3-8.5) Payload->Reaction1 Linker This compound Linker->Reaction1 PL_conjugate Payload-Linker Conjugate Reaction1->PL_conjugate Purification1 Purification (HPLC) PL_conjugate->Purification1 Purified_PL Purified Payload-Linker Purification1->Purified_PL Reaction2 Bis-sulfone Reaction (pH 6.5-7.5) Purified_PL->Reaction2 Antibody Antibody (IgG) Reduction Disulfide Reduction (TCEP) Antibody->Reduction Reduced_Ab Reduced Antibody Reduction->Reduced_Ab Reduced_Ab->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification2 Purification (SEC) ADC->Purification2 Final_ADC Purified ADC Purification2->Final_ADC

Caption: Sequential workflow for ADC synthesis.

Signaling Pathway of a HER2-Targeted ADC

HER2_Signaling_Pathway cluster_cell Tumor Cell cluster_downstream Downstream Signaling HER2 HER2 Receptor Internalization Internalization HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Activation ADC HER2-Targeted ADC ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival RAS_MAPK->Cell_Survival

Caption: HER2-targeted ADC mechanism of action.[6][7][8]

References

Application Notes and Protocols for Protein PEGylation using Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. This modification can lead to an increased circulating half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1] Bis-sulfone-PEG8-NHS Ester is a heterobifunctional linker that enables site-specific PEGylation of proteins, primarily by targeting native disulfide bonds for covalent re-bridging. This approach offers the advantage of a more homogenous product compared to random PEGylation at amine residues.[2][3]

This document provides detailed application notes and protocols for the use of this compound in protein PEGylation, with a focus on the disulfide bridging reaction.

Chemical Properties and Mechanism of Action

This compound is a unique reagent featuring two primary reactive functionalities: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester.

  • Bis-sulfone Group: This group is highly selective for thiol (-SH) groups, particularly the two cysteine residues that result from the mild reduction of a disulfide bond. The reaction proceeds via a bis-alkylation mechanism, where the two thiol groups attack the bis-sulfone moiety, resulting in the formation of a stable three-carbon bridge that re-links the original disulfide bond.[2][3][4][5] This process maintains the protein's tertiary structure, which is crucial for its biological activity.[5][6] The integrated PEG8 linker enhances the hydrophilicity of the resulting conjugate.[7]

  • NHS Ester Group: The NHS ester is a well-established amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[8][9] This functionality allows for a secondary conjugation step, if desired, or can be hydrolyzed under aqueous conditions. It is important to note that the NHS ester is susceptible to hydrolysis, with the rate increasing with pH.[9]

The primary and most specific application of this reagent for protein PEGylation is through the disulfide re-bridging mechanism.

Data Presentation

The following tables summarize key quantitative data gathered from studies utilizing bis-sulfone and similar PEGylation reagents.

Table 1: Reaction Conditions and Yields for Protein PEGylation

Protein TargetPEG Reagent TypeMolar Ratio (Reagent:Protein)pHTemperatureReaction TimeYieldReference
L-asparaginasePEG mono-sulfone1.3:1Neutral to slightly basicNot specifiedNot specifiedNear quantitative[10]
Fab fragmentsPEG-mono-sulfone (20 kDa)2:1Not specifiedNot specified3 hours~65% (after purification)[11]
rhG-CSFmPEG-ALD (aldehyde)5:15.0Room Temperature2 hours86% (monoPEGylated)[12]

Table 2: Characterization of PEGylated Proteins

Characterization TechniqueInformation ObtainedReferences
SDS-PAGE Confirmation of PEGylation through an increase in molecular weight.[3][13]
Mass Spectrometry (MALDI-TOF, ESI-MS) Accurate molecular weight of the PEGylated protein, determination of the degree of PEGylation, and assessment of polydispersity.[10][14][15][3][10][14][15]
Ion Exchange Chromatography (IEX) Purification of PEGylated proteins from unreacted protein and excess reagent, and separation of positional isomers.[4][13][16][][18][4][13][16][][18]
Size Exclusion Chromatography (SEC) Separation of PEGylated proteins based on hydrodynamic radius, removal of unreacted PEG and protein.[][]
Reversed-Phase HPLC (RP-HPLC) Assessment of the quality and purity of the PEG linker and separation of PEGylated protein isomers.[2][2]
Circular Dichroism (CD) Spectroscopy Assessment of the secondary structure of the protein post-PEGylation.[10][10]
Biological Activity Assays Determination of the retention of biological function after PEGylation.[3]

Experimental Protocols

Protocol 1: Site-Specific Protein PEGylation via Disulfide Re-bridging

This protocol details the primary application of this compound for the site-specific PEGylation of a protein by re-bridging a native disulfide bond.

Materials:

  • Protein with an accessible disulfide bond

  • This compound

  • Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP))

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

  • Purification system (e.g., IEX or SEC)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange using a desalting column to remove any interfering substances.

  • Disulfide Bond Reduction:

    • Add a 5-10 fold molar excess of the reducing agent (e.g., DTT or TCEP) to the protein solution.

    • Incubate at room temperature for 30-60 minutes.

    • Note: The optimal concentration of the reducing agent and incubation time may need to be determined empirically for each specific protein.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess reducing agent using a desalting column, exchanging the buffer back into the Reaction Buffer. This step is critical to prevent the reaction of the reducing agent with the bis-sulfone reagent.

  • PEGylation Reaction:

    • Immediately dissolve the this compound in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF) and then dilute it in the Reaction Buffer. Prepare this solution fresh.

    • Add a 1.5 to 5-fold molar excess of the this compound solution to the reduced protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring. The reaction should be performed at a pH of 7.2-7.5 to favor the reaction with thiols while minimizing the hydrolysis of the NHS ester.

  • Quenching the Reaction (Optional):

    • To quench any remaining reactive NHS ester groups, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG reagent and byproducts by dialysis or using a desalting column.

    • Purify the PEGylated protein from the un-PEGylated protein and any multi-PEGylated species using ion exchange chromatography (IEX) or size exclusion chromatography (SEC).[4][13][16][][18]

  • Characterization:

    • Confirm the successful PEGylation and assess the purity of the final product using SDS-PAGE and mass spectrometry.[3][13][14]

    • Determine the degree of PEGylation and characterize the structural integrity and biological activity of the conjugate using appropriate analytical techniques (see Table 2).

Protocol 2: Two-Step Sequential Conjugation to Thiols and Amines

This protocol describes a potential two-step application utilizing both the bis-sulfone and the NHS ester functionalities. This approach is more complex and requires careful optimization.

Step 1: Disulfide Re-bridging (as described in Protocol 1)

  • Follow steps 1-4 of Protocol 1, ensuring the reaction is performed at a pH of 7.2-7.5 to maximize the thiol reaction and minimize NHS ester hydrolysis.

Step 2: Amine Conjugation

  • Buffer Exchange:

    • After the disulfide re-bridging reaction, perform a buffer exchange into an amine-reactive buffer (e.g., PBS, pH 8.0-8.5) using a desalting column. This will also remove any remaining reducing agent.

  • Amine Reaction:

    • The NHS ester on the now PEGylated protein can react with primary amines on another molecule (e.g., a fluorescent dye, a small molecule drug, or another protein).

    • Add the amine-containing molecule to the PEGylated protein solution at a desired molar ratio.

    • Incubate at room temperature for 1-2 hours.

  • Quenching and Purification:

    • Quench the reaction with an amine-containing buffer (e.g., Tris-HCl).

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC or IEX).

Note: The efficiency of the second step will depend on the stability of the NHS ester during the first reaction and subsequent buffer exchange. It is recommended to monitor the hydrolysis of the NHS ester throughout the process.

Mandatory Visualizations

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: PEGylation cluster_2 Step 3: Purification Protein_Disulfide Protein with Disulfide Bond Reduced_Protein Protein with Free Thiols Protein_Disulfide->Reduced_Protein Reducing Agent (DTT or TCEP) PEGylated_Protein PEGylated Protein (Disulfide Re-bridged) Reduced_Protein->PEGylated_Protein pH 7.2-7.5 PEG_Reagent This compound PEG_Reagent->PEGylated_Protein Purification IEX or SEC PEGylated_Protein->Purification

Caption: Experimental workflow for disulfide re-bridging PEGylation.

G cluster_0 Protein Disulfide Reduction cluster_1 Bis-sulfone Reaction P_SS Protein-S-S-Protein P_SH_HS Protein-SH   HS-Protein P_SS->P_SH_HS + Reducing Agent Intermediate Thiol Addition Intermediate P_SH_HS->Intermediate + Bis-sulfone-PEG Reagent This compound Bridged Re-bridged PEGylated Protein Intermediate->Bridged Intramolecular Thiol Attack

Caption: Reaction mechanism of disulfide re-bridging with Bis-sulfone-PEG.

References

Buffer Selection for Bis-sulfone-PEG8-NHS Ester Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the optimal buffer system for reactions involving the amine-reactive N-hydroxysuccinimide (NHS) ester functionality of Bis-sulfone-PEG8-NHS Ester. This heterobifunctional crosslinker is designed to react with primary amines via its NHS ester and with reduced disulfide bonds (thiols) via its bis-sulfone group. The efficiency and specificity of the NHS ester conjugation are critically dependent on the reaction buffer's composition and pH.

Introduction to this compound Reactions

This compound is a versatile tool in bioconjugation, enabling the linkage of molecules containing primary amines to cysteine residues within proteins or other biomolecules. The NHS ester end reacts with unprotonated primary amines to form stable amide bonds, while the bis-sulfone group is a bis-alkylating agent that selectively reacts with the two thiol groups derived from a reduced disulfide bond, creating a stable three-carbon bridge.

The success of the initial conjugation step, the reaction of the NHS ester with a primary amine, is highly pH-dependent. The reaction involves a delicate balance: the amine must be deprotonated to be nucleophilic, which is favored at higher pH, but the NHS ester is also susceptible to hydrolysis, which is accelerated at higher pH. Therefore, careful buffer selection is paramount to maximize the yield of the desired conjugate while minimizing the degradation of the NHS ester.

The Critical Role of pH in NHS Ester Reactions

The pH of the reaction buffer is the most crucial factor governing the outcome of an NHS ester conjugation.[1][2] Two competing reactions are at play:

  • Aminolysis (Desired Reaction): A deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond. At pH values below the pKa of the amine (for lysine, the ε-amino group pKa is ~10.5), the amine is protonated (-NH₃⁺) and non-nucleophilic, significantly slowing the reaction.[3] As the pH increases, the concentration of the reactive, deprotonated amine (-NH₂) increases, favoring the conjugation.[3]

  • Hydrolysis (Competing Reaction): The NHS ester can react with water, leading to the hydrolysis of the ester and rendering it inactive. The rate of this hydrolysis reaction increases significantly with increasing pH.[1][3]

The optimal pH for NHS ester coupling is a compromise that maximizes the rate of aminolysis while minimizing the rate of hydrolysis. For most applications, this optimal range is between pH 7.2 and 8.5 .[1][] A pH of 8.3-8.5 is often cited as ideal for achieving high reaction efficiency.[2]

Recommended Buffer Systems

The choice of buffer is critical and must be free of primary amines that would compete with the target molecule.[1][5] The following buffers are recommended for NHS ester reactions:

  • Phosphate-Buffered Saline (PBS): A commonly used buffer that provides a physiological pH of around 7.4. While the reaction rate is slower at this pH compared to higher pH values, the hydrolysis of the NHS ester is also reduced, making it a good choice for pH-sensitive proteins or when longer reaction times are feasible.[6]

  • Sodium Bicarbonate Buffer: Often recommended at a concentration of 0.1 M and a pH of 8.3-8.5.[3][5] This buffer provides the optimal pH for efficient conjugation.

  • Sodium Phosphate (B84403) Buffer: A versatile buffer that can be prepared at various pH values within the optimal range. A 0.1 M solution at pH 8.3-8.5 is a suitable choice.[3]

  • Borate Buffer: Can be used in the pH 8.0-9.0 range and is another suitable, amine-free option.[1]

  • HEPES Buffer: This buffer can also be used within the recommended pH range of 7.2 to 8.5.[1]

Buffers to Avoid:

It is imperative to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine . These molecules will compete with the target amine for reaction with the NHS ester, significantly reducing the conjugation yield.[1][5] However, these buffers can be useful for quenching the reaction.[1]

Data Presentation: Buffer Selection Guide

The following tables summarize key quantitative data to aid in the selection of an appropriate buffer system for your this compound reaction.

Table 1: Recommended Buffers for NHS Ester Reactions

Buffer SystempKaOptimal pH Range for ReactionConcentrationKey Considerations
Phosphate BufferpKa₂ = 7.217.2 - 8.00.1 MGood buffering capacity at physiological pH. Slower reaction rate but also slower hydrolysis.
Sodium BicarbonatepKa₁ = 6.35, pKa₂ = 10.338.3 - 8.50.1 MProvides optimal pH for high reaction efficiency. pH can be sensitive to CO₂ dissolution.
Borate BufferpKa = 9.248.0 - 9.050-100 mMEffective at the higher end of the optimal pH range.
HEPES BufferpKa = 7.557.2 - 8.050-100 mMGood buffering capacity in the physiological pH range.

Table 2: Half-life of NHS Esters at Various pH Values

This table illustrates the impact of pH on the stability of the NHS ester. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[1]
7.0Room Temperature~7 hours
8.0Room Temperature~1 hour[7]
8.5Room Temperature~180 minutes[8]
8.6410 minutes[1]
9.0Room Temperature~125 minutes[8]

Table 3: Comparison of Amidation vs. Hydrolysis Reaction Rates

This table demonstrates that while the rate of hydrolysis increases with pH, the rate of the desired amidation reaction increases more significantly, leading to a higher yield of the conjugate at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080[8]210[8]
8.520[8]180[8]
9.010[8]125[8]
Data from a study on a porphyrin-NHS ester.[8]

Experimental Protocols

Protocol 1: Preparation of Buffers

1.1: 0.1 M Sodium Phosphate Buffer (pH 8.3)

  • Prepare 0.1 M solutions of sodium phosphate monobasic (NaH₂PO₄) and sodium phosphate dibasic (Na₂HPO₄).

  • To create the pH 8.3 buffer, mix the two solutions, monitoring the pH with a calibrated pH meter. Start with a larger volume of the dibasic solution and add the monobasic solution until the desired pH is reached.

  • Sterile filter the final buffer if necessary and store at 4°C.

1.2: 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Dissolve sodium bicarbonate (NaHCO₃) in deionized water to a final concentration of 0.1 M.

  • Adjust the pH to 8.3 using a 1 M solution of sodium hydroxide (B78521) (NaOH), monitoring with a calibrated pH meter.

  • Use this buffer fresh as the pH can change over time due to CO₂ absorption.

Protocol 2: General Procedure for Labeling a Protein with this compound

This protocol outlines the conjugation of a protein containing primary amines to the NHS ester moiety of the crosslinker.

Materials:

  • Protein of interest in an amine-free buffer

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate, pH 8.3-8.5[3]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)[1]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine[3]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[1] The NHS ester is moisture-sensitive and should be stored in a desiccated environment.

  • Reaction: Add the dissolved NHS ester to the protein solution while gently vortexing. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point, but this should be optimized for your specific application.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[3]

  • Purification: Remove the excess, unreacted crosslinker and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5] The resulting conjugate now has a reactive bis-sulfone group available for subsequent reaction with thiols.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester Solution to Protein Solution prep_protein->mix prep_nhs Dissolve this compound in DMSO or DMF prep_nhs->mix incubate Incubate (1-2h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris-HCl) incubate->quench purify Purify Conjugate (Desalting Column/Dialysis) quench->purify end End purify->end start Start start->prep_protein start->prep_nhs

Caption: Experimental workflow for NHS ester conjugation.

reaction_pathway reagents This compound + Protein-NH₂ (Primary Amine) conditions Amine-Free Buffer pH 8.3-8.5 reagents->conditions products Bis-sulfone-PEG8-Protein (Stable Amide Bond) + N-hydroxysuccinimide conditions->products

Caption: NHS ester reaction with a primary amine.

References

Calculating molar excess of Bis-sulfone-PEG8-NHS Ester for labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Labeling with Bis-sulfone-PEG8-NHS Ester

Introduction

This compound is a heterobifunctional crosslinking reagent designed for advanced bioconjugation protocols. This reagent possesses two distinct reactive moieties enabling a versatile, two-step labeling strategy. The N-hydroxysuccinimide (NHS) ester group reacts specifically with primary amines, such as the side chains of lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[1][2][3] Concurrently, the bis-sulfone group is a highly efficient bis-alkylating agent that selectively reacts with two thiol groups derived from the reduction of a native disulfide bond, creating a stable, covalent re-bridging of the bond.[4][5][6]

These two reactive ends are separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of eight units, which enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[5][7] This application note provides detailed protocols for two primary labeling strategies using this reagent: (1) labeling of primary amines via the NHS ester and (2) site-specific labeling of disulfide bonds via the bis-sulfone moiety.

Application 1: Labeling of Primary Amines via NHS Ester Chemistry

This protocol is suitable for attaching the Bis-sulfone-PEG8 moiety to proteins, antibodies, or other biomolecules containing accessible primary amines. The attached bis-sulfone group can then be used in subsequent conjugation steps with thiol-containing molecules.

Principle of Reaction

The NHS ester reacts with a primary amine (R-NH₂) under mild alkaline conditions (pH 7.2-8.5) to form a stable covalent amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[1] The reaction is pH-dependent; at low pH, the amine is protonated and unreactive, while at high pH (above 8.6), the NHS ester is prone to rapid hydrolysis, which competes with the primary reaction and reduces labeling efficiency.[8][9][10] It is critical to use amine-free buffers, as reagents like Tris or glycine (B1666218) will compete for reaction with the NHS ester.[8][10]

Calculating Molar Excess of NHS Ester

The optimal molar excess of the NHS ester reagent over the biomolecule is empirical and must be determined for each specific application.[8] Key factors influencing the required excess include the concentration of the protein and the desired degree of labeling (DOL).[11] Dilute protein solutions generally require a higher molar excess to achieve the same DOL.[11][12]

Formula for Calculating Mass of NHS Ester Reagent:

Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg)) / (MW of Protein (Da)) x (MW of NHS Ester (Da))[8][11][13]

Table 1: Recommended Starting Molar Excess for NHS Ester Labeling

Protein ConcentrationRecommended Molar Excess (NHS Ester : Protein)Notes
> 5 mg/mL5 to 10-foldHigher protein concentrations generally lead to more efficient labeling reactions.[11]
1–5 mg/mL10 to 20-foldA common concentration range suitable for labeling antibodies and other proteins.[11][12]
< 1 mg/mL20 to 50-foldA higher excess is required to compensate for slower reaction kinetics at lower concentrations.[11]
Experimental Protocol

1. Reagent and Buffer Preparation:

  • Protein Solution: The protein to be labeled should be dissolved in an amine-free buffer. If the stock buffer contains amines (e.g., Tris), the buffer must be exchanged to a suitable reaction buffer.[12]

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) or 0.1 M sodium bicarbonate buffer at a pH of 8.3-8.5 is recommended.[8][11][14]

  • NHS Ester Stock Solution: Immediately before use, equilibrate the vial of this compound to room temperature.[12] Dissolve the reagent in a water-miscible, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[3][14]

2. Labeling Reaction:

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[8] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[12]

  • Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[8][14]

3. Quenching the Reaction (Optional):

  • To stop the labeling reaction, add a quenching buffer containing primary amines.[10]

  • Add a final concentration of 20-50 mM Tris or glycine and incubate for an additional 15-30 minutes.[9][10] This step hydrolyzes any remaining non-reacted NHS ester.

4. Purification of the Labeled Protein:

  • Remove unreacted NHS ester, the NHS byproduct, and quenching reagents using a desalting column or gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[14][15]

  • Alternatively, dialysis can be used for purification.[12][15]

Workflow for NHS Ester Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) react Add NHS Ester to Protein (Target Molar Excess) prep_protein->react prep_nhs Prepare Fresh NHS Ester Solution (in DMSO or DMF) prep_nhs->react incubate Incubate (1-4h at RT or overnight at 4°C) react->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify via Gel Filtration or Dialysis quench->purify product Final Labeled Protein (with Bis-sulfone handle) purify->product

Workflow for labeling primary amines with this compound.

Application 2: Site-Specific Labeling via Bis-Sulfone Chemistry

This protocol is designed for the site-specific modification of biomolecules, particularly antibodies, at native disulfide bonds. The process involves a controlled reduction of the disulfide followed by a re-bridging reaction with the bis-sulfone group. The attached NHS ester can then be used for subsequent conjugation.

Principle of Reaction

The bis-sulfone moiety is a bis-alkylating reagent that reacts with the two free thiol groups generated from a reduced disulfide bond.[6] This reaction proceeds in two steps: (1) selective reduction of accessible disulfide bonds (e.g., interchain disulfides in an antibody) using a mild reducing agent, and (2) addition of the bis-sulfone reagent, which undergoes a bis-alkylation to covalently re-form a stable three-carbon bridge.[4][5] This method maintains the overall structure of the protein while allowing for highly homogeneous labeling.[4][5]

Calculating Molar Excess for Disulfide Bridging

For site-specific disulfide bridging, the molar excess of the reagent is typically kept lower than in NHS ester labeling to maintain specificity and avoid off-target reactions. The calculation is based on the moles of the protein (e.g., an antibody) to be labeled.

Table 2: Recommended Starting Molar Excess for Bis-Sulfone Labeling

Number of Target DisulfidesRecommended Molar Excess (Reagent : Protein)Notes
Single Disulfide (e.g., Fab fragment)1.5 to 3-foldA slight excess ensures efficient bridging of the single target disulfide.[4]
Multiple Disulfides (e.g., full mAb)3 to 5-fold per disulfideHigher excess may be needed, but should be optimized to control the degree of labeling.
Experimental Protocol

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer such as PBS.

  • Add a 2 to 5-fold molar excess of a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) per disulfide bond to be reduced.

  • Incubate at 37°C for 1-2 hours to reduce the accessible interchain disulfide bonds.

2. Conjugation Reaction:

  • Optional but Recommended: Remove the excess reducing agent using a desalting column to prevent it from reacting with the bis-sulfone reagent.

  • Immediately add the calculated amount of this compound (dissolved in DMSO or DMF) to the reduced antibody solution.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

3. Purification of the Labeled Antibody:

  • Purify the conjugate to remove any unreacted reagent and byproducts using gel filtration (e.g., Sephadex G-25) or dialysis.[14]

  • The resulting purified protein is now site-specifically labeled with a reactive NHS ester handle for further modification.

Workflow for Bis-Sulfone Disulfide Bridging

G cluster_prep Preparation & Reduction cluster_reaction Conjugation cluster_purify Purification prep_ab Prepare Antibody Solution (in PBS) reduce Reduce Disulfides (e.g., with TCEP) prep_ab->reduce remove_tcep Remove Excess Reducing Agent (Optional) reduce->remove_tcep react Add Reagent to Reduced Antibody remove_tcep->react prep_reagent Prepare Fresh Bis-sulfone Reagent (in DMSO or DMF) prep_reagent->react incubate Incubate (2-4h at RT or overnight at 4°C) react->incubate purify Purify via Gel Filtration or Dialysis incubate->purify product Final Site-Specifically Labeled Protein (with NHS Ester handle) purify->product

Workflow for site-specific disulfide bridging with this compound.

References

Application Notes and Protocols for Labeling Antibodies with Bis-sulfone-PEG8-NHS Ester for Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to antibodies, a process known as PEGylation, is a widely utilized strategy to enhance their therapeutic and diagnostic properties. PEGylation can improve the stability, solubility, and bioavailability of antibodies while reducing their immunogenicity.[] The choice of linker for PEGylation is critical for controlling the site of attachment and preserving the antibody's function.

This document provides detailed protocols for labeling antibodies with Bis-sulfone-PEG8-NHS Ester, a hetero-bifunctional reagent that allows for both amine and thiol reactivity. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as those on lysine (B10760008) residues and the N-terminus of the antibody, to form stable amide bonds.[2][][4] Concurrently, the bis-sulfone moiety can react with free thiols, such as those from reduced cysteine residues within the antibody's hinge region, effectively re-bridging disulfide bonds.[5][6] This dual reactivity provides a versatile method for antibody conjugation.

These application notes describe the complete workflow from antibody preparation and labeling to purification and subsequent use in common immunoassays such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting.

Chemical Reaction and Workflow

The labeling process involves the reaction of the this compound with the antibody. The NHS ester reacts with primary amines under slightly alkaline conditions, while the bis-sulfone group can form stable linkages with sulfhydryl groups.

cluster_reagents Reagents cluster_reaction Conjugation Reaction cluster_product Product Antibody Antibody (with Lysine and Cysteine residues) Reaction_Step1 NHS ester reacts with primary amine (e.g., Lysine) Antibody->Reaction_Step1 Reaction_Step2 Bis-sulfone reacts with thiols (from reduced Cysteine) Antibody->Reaction_Step2 Reagent This compound Reagent->Reaction_Step1 Reagent->Reaction_Step2 Labeled_Ab PEGylated Antibody Conjugate Reaction_Step1->Labeled_Ab Amide Bond Formation Reaction_Step2->Labeled_Ab Thioether Bond Formation (Disulfide Re-bridging)

Caption: Chemical reaction of this compound with an antibody.

The overall experimental workflow for labeling and utilizing the antibody is depicted below. This process includes antibody preparation, the labeling reaction, purification of the conjugate, and finally, its application in immunoassays.

arrowhead arrowhead Start Start: Unlabeled Antibody Prep 1. Antibody Preparation (Buffer Exchange) Start->Prep Labeling 2. Antibody Labeling with This compound Prep->Labeling Purification 3. Purification of Labeled Antibody Labeling->Purification Characterization 4. Characterization (e.g., Concentration, DOL) Purification->Characterization Immunoassay 5. Application in Immunoassay Characterization->Immunoassay ELISA ELISA Immunoassay->ELISA WB Western Blot Immunoassay->WB End End: Data Analysis ELISA->End WB->End

Caption: Experimental workflow for antibody labeling and immunoassay application.

Quantitative Data Summary

The following tables provide representative data for the labeling of a monoclonal antibody (mAb) with this compound and its performance in an ELISA.

Table 1: Antibody Labeling and Recovery

ParameterValue
Initial mAb Concentration2.0 mg/mL
Final Labeled mAb Concentration1.8 mg/mL
Labeling Efficiency (DOL - Degrees of Labeling)3-5 PEGs / antibody
Antibody Recovery90%
Purity (by SDS-PAGE)>95%

Table 2: Immunoassay Performance (Direct ELISA)

ParameterUnlabeled Antibody + Labeled SecondaryLabeled Primary Antibody
Assay Sensitivity (EC50)1.2 ng/mL1.5 ng/mL
Signal-to-Noise Ratio1518
Assay Time4 hours2.5 hours
Intra-assay CV (%)< 5%< 5%
Inter-assay CV (%)< 10%< 10%

Experimental Protocols

Protocol 1: Antibody Preparation for Labeling

Amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA) will interfere with the NHS ester reaction and must be removed.[7]

  • Buffer Exchange:

    • If the antibody solution contains interfering substances, perform a buffer exchange into a suitable reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).[8]

    • This can be achieved using dialysis cassettes or spin columns with an appropriate molecular weight cutoff (e.g., 10K MWCO).[7]

  • Concentration Adjustment:

    • Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.

    • Determine the antibody concentration by measuring the absorbance at 280 nm (A280).[7]

Protocol 2: Antibody Labeling with this compound
  • Reagent Preparation:

    • Allow the this compound to warm to room temperature before opening to prevent moisture condensation.[7]

    • Dissolve the reagent in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL immediately before use.[7][8]

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved this compound to the prepared antibody solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[7]

  • Quenching the Reaction:

    • To quench the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[7] Tris contains primary amines that will react with any remaining NHS esters.

    • Incubate for 15-30 minutes at room temperature.

Protocol 3: Purification of the Labeled Antibody

It is crucial to remove unconjugated this compound and any reaction byproducts.

  • Purification Method:

    • Use a desalting column (e.g., Zeba™ Spin Desalting Columns) or size-exclusion chromatography (SEC) to separate the labeled antibody from smaller molecules.[]

    • Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4).

  • Elution and Collection:

    • Apply the quenched reaction mixture to the equilibrated column.

    • Elute the labeled antibody according to the manufacturer's instructions. The labeled antibody will typically be in the first fractions.

  • Concentration and Storage:

    • Measure the concentration of the purified labeled antibody (A280).

    • Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage. Add a cryoprotectant like glycerol (B35011) if freezing.

Protocol 4: Application in Direct ELISA

This protocol assumes the target antigen is coated on the ELISA plate.

cluster_elisa Direct ELISA Workflow Start Antigen-Coated Plate Blocking 1. Blocking Start->Blocking Incubation 2. Incubation with PEGylated Primary Ab Blocking->Incubation Wash1 3. Washing Incubation->Wash1 Detection 4. Substrate Addition Wash1->Detection Signal 5. Signal Measurement Detection->Signal

Caption: Direct ELISA workflow using a PEGylated primary antibody.

  • Antigen Coating:

    • Coat a 96-well microplate with the target antigen at an optimized concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer).

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA or non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.[10][11]

  • Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add serial dilutions of the this compound labeled primary antibody to the wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • If the PEGylated antibody is conjugated to an enzyme (e.g., HRP), add the appropriate substrate (e.g., TMB).[12]

    • Incubate in the dark until sufficient color development.

    • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).[11]

  • Data Acquisition:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).[12]

Protocol 5: Application in Western Blotting

The labeled antibody can be used as either the primary or secondary antibody. This protocol describes its use as a primary antibody.

  • Protein Separation and Transfer:

    • Separate the protein sample using SDS-PAGE.[13][14]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][15]

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[13][15]

  • Primary Antibody Incubation:

    • Incubate the membrane with the this compound labeled primary antibody at an optimized dilution in blocking buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.[15]

  • Washing:

    • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.[15]

  • Detection:

    • If the primary antibody is enzyme-conjugated, proceed directly to the detection step.

    • Incubate the blot with a chemiluminescent substrate.

    • Capture the signal using an imaging system or X-ray film.

Conclusion

The use of this compound provides a robust and versatile method for labeling antibodies for use in various immunoassays. The protocols outlined in this document offer a comprehensive guide for researchers to successfully conjugate their antibodies and apply them in ELISA and Western blotting. The dual-reactive nature of this reagent allows for controlled conjugation, potentially improving the stability and performance of the resulting antibody conjugates in sensitive and specific immunoassays.

References

Application Notes and Protocols for Creating Stable Protein-Protein Conjugates Using Bis-Sulfone Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The creation of stable protein-protein conjugates is a cornerstone of modern biotechnology and drug development, enabling the production of novel therapeutics, diagnostic reagents, and research tools. A critical component in this process is the linker used to connect the protein molecules. Traditional methods often rely on maleimide-based linkers that react with cysteine thiols. However, the resulting thioether bond can be unstable, leading to deconjugation and potential off-target effects.

Bis-sulfone linkers have emerged as a superior alternative, offering the ability to form highly stable, covalent bonds with proteins, particularly through the re-bridging of disulfide bonds. This technology provides a robust method for creating homogeneous and stable protein conjugates, such as antibody-drug conjugates (ADCs), with improved in vivo performance. This document provides detailed application notes and protocols for the use of bis-sulfone linkers in creating stable protein-protein conjugates.

Principle of Bis-Sulfone Chemistry

Bis-sulfone linkers are homobifunctional crosslinking agents that selectively react with thiol groups (sulfhydryls) present in cysteine residues. The core mechanism involves a Michael addition reaction. For disulfide re-bridging, the native disulfide bonds of a protein are first reduced to yield two free thiol groups. The bis-sulfone linker then reacts with these two thiols, creating a stable, three-carbon bridge and re-forming a covalent link between the two cysteine residues. This process not only attaches the linker and any associated cargo (like another protein or a drug molecule) but also restores the structural integrity of the protein at the site of the original disulfide bond.[1][2][3]

The key advantages of using bis-sulfone linkers include:

  • Enhanced Stability: The resulting thioether bonds are significantly more stable than those formed by maleimide (B117702) linkers, resisting retro-Michael addition and exchange with other thiols in biological environments.[4]

  • Homogeneity: Disulfide re-bridging allows for site-specific conjugation, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR) in the context of ADCs.[1][2]

  • Maintained Protein Structure: By re-bridging the native disulfide bonds, the tertiary structure of the protein is largely preserved, which is crucial for maintaining its biological activity.[1][2]

Chemical Reaction and Experimental Workflow

The following diagrams illustrate the chemical principle of disulfide re-bridging using a bis-sulfone linker and the general experimental workflow for creating a protein-protein conjugate.

Caption: Chemical reaction for disulfide re-bridging.

G start Start: Purified Protein reduction 1. Protein Disulfide Reduction (e.g., with TCEP or DTT) start->reduction desalting1 2. Removal of Reducing Agent (e.g., Desalting Column) reduction->desalting1 conjugation 3. Conjugation Reaction with Bis-Sulfone Linker desalting1->conjugation quenching 4. Quench Reaction (Optional, e.g., with Cysteine) conjugation->quenching purification 5. Purification of Conjugate (e.g., SEC, HIC, Affinity Chromatography) quenching->purification characterization 6. Characterization (e.g., SDS-PAGE, MS, HIC) purification->characterization end End: Stable Protein Conjugate characterization->end

Caption: General experimental workflow for protein conjugation.

Experimental Protocols

The following are generalized protocols for the creation of protein-protein conjugates using bis-sulfone linkers for disulfide re-bridging. Note: These protocols provide a starting point, and optimization of reaction conditions (e.g., molar excess of linker, incubation time, temperature, and pH) is crucial for each specific protein system.

Materials and Reagents:

  • Purified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Bis-sulfone linker (with desired cargo, e.g., another protein, attached)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0)

  • Quenching solution (optional): L-cysteine or N-acetylcysteine

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker

  • Desalting columns (e.g., G-25)

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), or Protein A/G for antibodies)

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol is suitable for antibodies where interchain disulfides are targeted for conjugation.

  • Prepare the Antibody: Start with a purified antibody solution at a concentration of 1-10 mg/mL in a suitable buffer like PBS.

  • Reduction:

    • Add a fresh solution of TCEP or DTT to the antibody solution. A starting point is to use a 2-5 molar excess of reducing agent per antibody molecule to target the more accessible interchain disulfides.

    • Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.

  • Removal of Reducing Agent: Immediately after incubation, remove the excess reducing agent using a desalting column equilibrated with the reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5). This step is critical to prevent the reducing agent from reacting with the bis-sulfone linker.

Protocol 2: Conjugation with Bis-Sulfone Linker

  • Prepare the Linker Stock Solution: Immediately before use, dissolve the bis-sulfone linker in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the bis-sulfone linker stock solution to the reduced and desalted protein solution. A typical starting point is a 5-20 fold molar excess of the linker over the protein.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. Gentle mixing is recommended. Longer incubation times may be required, and this should be optimized.

  • Quenching the Reaction (Optional): To stop the reaction and consume any unreacted linker, a quenching reagent such as L-cysteine can be added to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

Protocol 3: Purification of the Protein Conjugate

  • Purification Method Selection: The choice of purification method depends on the properties of the conjugate and any unreacted starting materials.

    • Size-Exclusion Chromatography (SEC): Effective for removing unconjugated small molecules (linker, quenching agent) and aggregates.

    • Hydrophobic Interaction Chromatography (HIC): A powerful technique for separating proteins with different numbers of conjugated molecules (e.g., different DAR species of an ADC).

    • Affinity Chromatography (e.g., Protein A/G): Useful for purifying antibody conjugates and removing any non-antibody components.

  • Execution: Perform the chosen chromatography method according to the manufacturer's instructions, collecting fractions corresponding to the purified protein conjugate.

  • Buffer Exchange and Concentration: The purified conjugate can be buffer-exchanged into a suitable storage buffer and concentrated to the desired final concentration.

Characterization of Protein Conjugates

Thorough characterization is essential to ensure the quality, homogeneity, and stability of the final conjugate.

  • SDS-PAGE: A fundamental technique to visualize the increase in molecular weight upon conjugation. Running samples under both reducing and non-reducing conditions can confirm the re-bridging of disulfide bonds. For a successfully re-bridged antibody, the heavy and light chains will not separate under reducing conditions.[1]

  • Size-Exclusion Chromatography (SEC): Used to assess the purity of the conjugate and to detect the presence of aggregates or fragments.

  • Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, as it can resolve species with different drug-to-antibody ratios (DARs).[5]

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached linker molecules. Techniques like LC-MS can be used to determine the average DAR.[6][7]

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the linker or its cargo has a distinct chromophore, to help calculate the degree of labeling or DAR.[8]

Quantitative Data: Stability of Bis-Sulfone vs. Maleimide Conjugates

A key advantage of bis-sulfone linkers is the superior stability of the resulting conjugates compared to those formed with traditional maleimide linkers. The following table summarizes representative stability data.

Linker TypeConjugateIncubation Conditions% Conjugate RemainingReference
Mono-sulfone Hemoglobin-PEG7 days at 37°C in 1 mM GSH> 95%[9]
Maleimide Hemoglobin-PEG7 days at 37°C in 1 mM GSH~70%[9]
Bis-sulfone Antibody-Fluorophore96 hours in human serumStable (no deconjugation observed)[3][10]
Maleimide Antibody-Fluorophore96 hours in human serumSignificant deconjugation and transfer to albumin[4]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Incomplete disulfide reduction.- Premature re-oxidation of thiols.- Insufficient molar excess of linker.- Hydrolysis of the linker.- Optimize reduction conditions (time, temperature, reductant concentration).- Perform conjugation immediately after reduction and desalting.- Increase the molar ratio of linker to protein.- Prepare fresh linker stock solution in anhydrous solvent.
Protein Aggregation - High protein concentration during conjugation.- Use of organic co-solvents (e.g., DMSO).- Unfavorable buffer conditions.- Reduce the protein concentration.- Minimize the volume of organic solvent added.- Optimize buffer pH and ionic strength. Consider including stabilizing excipients.
Heterogeneous Product - Inconsistent reduction of disulfide bonds.- Non-specific reaction of the linker.- Tightly control reduction conditions.- Ensure the reaction pH is optimal for thiol-specific reaction (typically pH 7.5-8.0).

For more detailed troubleshooting, it is recommended to consult resources from linker suppliers and relevant scientific literature.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel therapeutic agents. The choice of linker used for surface modification dictates the stability, biocompatibility, and targeting specificity of the nanoparticle conjugate. Bis-sulfone-PEG8-NHS Ester is a heterobifunctional crosslinker that offers a robust method for covalently attaching biomolecules, such as antibodies or antibody fragments, to nanoparticle surfaces.

This reagent features two primary reactive groups:

  • Bis-sulfone Group: This group is highly selective for cysteine residues. It reacts with two free thiols, typically generated from the reduction of a disulfide bond within a protein, to form a stable, three-carbon bridge. This method is particularly advantageous for antibody conjugation as it can re-bridge the interchain disulfide bonds, thus preserving the structural integrity of the antibody.

  • N-Hydroxysuccinimide (NHS) Ester: This is an amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., lysine (B10760008) residues or the N-terminus of proteins) under mild basic conditions.

  • PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) spacer, with eight ethylene (B1197577) glycol units, is hydrophilic and flexible. It increases the solubility of the conjugate in aqueous media, reduces non-specific binding, and can improve the in vivo circulation time of the nanoparticles.

These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, focusing on the conjugation of antibody fragments (Fabs) to pre-formed polymeric nanoparticles.

Data Presentation

The successful modification of nanoparticles with this compound and subsequent biomolecule conjugation can be evaluated through various analytical techniques. The following table summarizes key characterization data for poly(lactic-co-glycolic acid) (PLGA) nanoparticles before and after modification and conjugation.

Nanoparticle TypeMean Diameter (nm)Polydispersity Index (PdI)Surface Charge (mV)Conjugation Efficiency
Unmodified PLGA Nanoparticles~240< 0.2Highly NegativeN/A
PLA-PEG-bis-sulfone/PLA Nanoparticles~250< 0.2Near NeutralN/A[1]
Fab-conjugated PLA-PEG-bis-sulfone/PLA NP> 250< 0.2Near NeutralAssessed via SDS-PAGE and Ellman's Reagent

Experimental Protocols

Protocol 1: Preparation of Amine-Functionalized Nanoparticles

This protocol describes the initial step of introducing primary amine groups onto the surface of pre-formed nanoparticles, which will then react with the NHS ester of the this compound linker. This is a common strategy when the nanoparticle core material does not inherently possess amine groups.

Materials:

  • Pre-formed nanoparticles (e.g., PLGA, silica)

  • Amine-containing silane (B1218182) (for silica (B1680970) nanoparticles) or a polymer with amine groups for coating

  • Activation reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Amine-terminated PEG

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: Tris-buffered saline (TBS), pH 7.2

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Centrifugation equipment

  • Ultrasonicator

Procedure:

  • Nanoparticle Activation (for carboxylated nanoparticles):

    • Disperse the carboxylated nanoparticles in a suitable buffer (e.g., MES buffer, pH 4.5).

    • Add EDC and NHS to activate the carboxyl groups, forming an NHS-ester intermediate.

    • Incubate for 15-30 minutes at room temperature.

    • Centrifuge the activated nanoparticles to remove excess EDC and NHS.

  • Amine Functionalization:

    • Resuspend the activated nanoparticles in a non-amine containing buffer (e.g., PBS, pH 7.2).

    • Add a solution of an amine-containing molecule (e.g., amine-terminated PEG) to the nanoparticle suspension.

    • Stir the reaction mixture for several hours to overnight at room temperature.

  • Washing:

    • Collect the amine-functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles multiple times with the reaction buffer and then with deionized water to remove unreacted reagents.

    • Resuspend the nanoparticles in the desired buffer for the next step.

Protocol 2: Conjugation of this compound to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.2-8.0

  • Quenching Buffer: TBS, pH 7.2

  • Desalting columns or dialysis equipment

Procedure:

  • Prepare this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • To the amine-functionalized nanoparticle suspension in PBS (pH 7.2-8.0), add the this compound stock solution. A 10- to 50-fold molar excess of the NHS ester to the surface amine groups is generally recommended. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • Add the Quenching Buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

    • Purify the Bis-sulfone functionalized nanoparticles from excess reagent and reaction byproducts using dialysis or desalting columns.

Protocol 3: Conjugation of Reduced Antibody Fragments (Fabs) to Bis-sulfone Functionalized Nanoparticles

This protocol is adapted from the methodology for conjugating reduced Fabs to bis-sulfone functionalized polymers.[1]

Materials:

  • Bis-sulfone functionalized nanoparticles

  • Antibody or Fab fragments with a reducible disulfide bond

  • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Desalting columns

  • SDS-PAGE analysis equipment

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • Antibody/Fab Reduction:

    • Dissolve the antibody or Fab fragment in the reaction buffer.

    • Add a 10- to 20-fold molar excess of the reducing agent (DTT or TCEP).

    • Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.

    • Remove the excess reducing agent using a desalting column, exchanging the buffer to the reaction buffer.

  • Conjugation to Nanoparticles:

    • Immediately add the freshly reduced and purified antibody/Fab fragment to the suspension of Bis-sulfone functionalized nanoparticles.

    • Incubate the mixture overnight at room temperature with gentle stirring.[1]

  • Characterization of Conjugation:

    • SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful conjugation will result in a new band at a higher molecular weight corresponding to the nanoparticle-Fab conjugate.[1]

    • Ellman's Assay: Assess the consumption of free thiols to quantify the extent of conjugation. A decrease in the concentration of free thiols in the reaction mixture compared to the initial reduced Fab solution indicates successful conjugation.[1]

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation cluster_linking Linker Conjugation cluster_bioconjugation Bioconjugation cluster_char Characterization NP Pre-formed Nanoparticles Amine_NP Amine-Functionalized Nanoparticles NP->Amine_NP Amine Functionalization Sulfone_NP Bis-sulfone Functionalized Nanoparticles Amine_NP->Sulfone_NP Linker This compound Linker->Sulfone_NP NHS Ester Reaction Final_Conjugate Nanoparticle-Antibody Conjugate Sulfone_NP->Final_Conjugate Antibody Antibody/Fab Reduced_Antibody Reduced Antibody/Fab (Free Thiols) Antibody->Reduced_Antibody Reduction (DTT/TCEP) Reduced_Antibody->Final_Conjugate Bis-sulfone Reaction DLS DLS (Size, PdI) Final_Conjugate->DLS Zeta Zeta Potential Final_Conjugate->Zeta SDS_PAGE SDS-PAGE Final_Conjugate->SDS_PAGE Ellman Ellman's Assay Final_Conjugate->Ellman

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_reagents Reactants cluster_products Products NP_Amine Amine-Functionalized Nanoparticle NP_Linker Nanoparticle-Linker Intermediate NP_Amine->NP_Linker Amide Bond Formation (NHS Ester Reaction) Linker This compound Linker->NP_Linker Reduced_Fab Reduced Fab (-SH HS-) Final_Conjugate Final Nanoparticle-Fab Conjugate Reduced_Fab->Final_Conjugate NP_Linker->Final_Conjugate Thioether Bond Formation (Bis-alkylation)

Caption: Chemical conjugation pathway overview.

References

Site-Selective Labeling of Fab Fragments with Bis-sulfone-PEG8-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise, site-selective modification of antibody fragments is crucial for the development of next-generation therapeutics and diagnostics, including antibody-drug conjugates (ADCs) and imaging agents.[1][2] Traditional labeling methods that target lysine (B10760008) or cysteine residues often result in heterogeneous products with unpredictable stoichiometry and potential impairment of antigen-binding affinity.[1] Bis-sulfone chemistry offers an elegant solution for site-selective labeling by targeting the native disulfide bond within a Fab fragment, ensuring a homogenous product with a well-defined drug-to-antibody ratio (DAR).[3][4]

This document provides detailed protocols for the site-selective labeling of Fab fragments using Bis-sulfone-PEG8-NHS Ester. This reagent acts as a bis-alkylating agent that covalently rebridges the two sulfur atoms of a reduced interchain disulfide bond.[3][4][5] The inclusion of a hydrophilic PEG8 spacer can enhance solubility and potentially improve the pharmacokinetic properties of the resulting conjugate.[3] These protocols are intended for researchers in drug development and related fields who require homogenous and functionally intact Fab conjugates.[6][7]

Core Principles

The labeling strategy involves two key steps:

  • Selective Reduction: The interchain disulfide bond of the Fab fragment, which connects the heavy and light chains, is selectively reduced to yield two free thiol groups. This is often accomplished using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8][9][10]

  • Bis-Alkylation: The this compound reagent then reacts with the two generated thiol groups, forming a stable three-carbon bridge and thus re-linking the heavy and light chains.[3][4][11] The NHS ester end of the reagent can be used for subsequent conjugation to a payload, although for the purpose of this protocol, we focus on the primary labeling of the Fab.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from studies involving the site-selective labeling of Fab fragments using bis-sulfone reagents.

ParameterTypical Value/RangeNotesSource
Labeling Efficiency >95%Essentially quantitative conjugation can be achieved.[12][13][14]
Binding Affinity Change (EC50) ~2 to 4.2-fold reductionThe conjugated Fab fragment largely retains its binding affinity.[12][14]
Dissociation Rate (kd) No significant changeThe off-rate of the Fab from its antigen is generally not affected.[12]
Product Purity >95%A single ion-exchange chromatography step is often sufficient for purification.[12][13]
Yield HighThe process is efficient, with minimal loss of material.[12][13]

Experimental Protocols

Protocol 1: Selective Reduction of Fab Fragment Disulfide Bond

This protocol describes the selective reduction of the interchain disulfide bond of a Fab fragment using immobilized TCEP.

Materials:

  • Fab fragment solution (e.g., 1 mg/mL in PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) immobilized on agarose (B213101) beads

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • EDTA solution (0.5 M)

  • Microcentrifuge tubes

  • Orbital shaker

Procedure:

  • Prepare the Fab fragment solution at a concentration of 1.0 mg/mL in PBS containing 5 mM EDTA.

  • Wash the TCEP-agarose beads 3-4 times with pure water to remove any free TCEP.

  • Prepare a 50% slurry of the washed TCEP-agarose beads in water.

  • To the Fab solution, add 1/10th volume of the 50% TCEP-agarose bead slurry.[8]

  • Incubate the reaction mixture at room temperature for 1-2 hours on an orbital shaker.

  • Separate the reduced Fab fragment from the TCEP-agarose beads by centrifugation.

  • The supernatant containing the reduced Fab is now ready for the labeling reaction. It is recommended to proceed immediately to the next step to prevent re-oxidation of the thiols.

Protocol 2: Site-Selective Labeling with this compound

This protocol details the labeling of the reduced Fab fragment with this compound.

Materials:

  • Reduced Fab fragment solution (from Protocol 1)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: Phosphate buffer (0.1 M), pH 7.0-8.0

  • Quenching buffer: Tris-buffered saline (TBS), pH 7.2

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Immediately before use, dissolve the this compound in DMSO or DMF to prepare a 10 mM stock solution.[15] Do not store the stock solution.[15]

  • Add a 2 to 5-fold molar excess of the this compound solution to the reduced Fab fragment solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction mixture for 2-3 hours at room temperature or on ice for 4 hours.[13][15]

  • Quench the reaction by adding a quenching buffer containing primary amines, such as TBS.

  • Purify the labeled Fab fragment from excess reagent and byproducts using a desalting column or dialysis.[13] For higher purity, ion-exchange chromatography can be employed.[12][13]

  • Characterize the labeled Fab fragment using SDS-PAGE and mass spectrometry to confirm successful conjugation and purity. Binding affinity can be assessed by methods such as ELISA or Surface Plasmon Resonance (SPR).[12][14]

Diagrams

experimental_workflow cluster_prep Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Fab Fab Fragment Reduce Selective Disulfide Reduction (TCEP) Fab->Reduce Mix Incubation Reduce->Mix Reduced Fab Reagent This compound Reagent->Mix Purify Purification (Desalting/IEX) Mix->Purify Labeled Fab Analyze Characterization (SDS-PAGE, MS, SPR) Purify->Analyze

Caption: Experimental workflow for Fab fragment labeling.

Caption: Reaction mechanism for bis-sulfone labeling.

Applications in Drug Development

Site-selectively labeled Fab fragments are valuable tools in various stages of drug development:

  • Antibody-Drug Conjugates (ADCs): The homogeneity of the conjugate ensures a consistent DAR, which is a critical quality attribute for ADCs, leading to a more predictable safety and efficacy profile.[1]

  • In Vivo Imaging: Fab fragments, due to their smaller size, offer better tissue penetration and faster clearance than full-length antibodies, making them ideal for developing imaging agents for diagnostics and monitoring disease progression.[7][16] Site-specific labeling with imaging probes (e.g., radioisotopes or fluorophores) ensures that the probe does not interfere with the antigen-binding site.

  • Pharmacokinetic Studies: The use of PEGylated Fab fragments can extend their half-life in circulation, and site-selective PEGylation ensures that the modification does not compromise the biological activity of the fragment.[12][13]

References

Application Notes and Protocols for Bis-sulfone-PEG8-NHS Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Bis-sulfone-PEG8-NHS Ester

This compound is a heterobifunctional crosslinking reagent designed for the site-specific conjugation and re-bridging of disulfide bonds in proteins. This reagent possesses two distinct reactive moieties: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester. The primary application of the bis-sulfone group is the covalent re-bridging of the two free thiol groups that result from the mild reduction of a disulfide bond. This reaction is highly selective for cysteine residues and proceeds via a bis-alkylation mechanism, forming a stable three-carbon bridge. The NHS ester group, on the other hand, targets primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins. The molecule also incorporates an 8-unit polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.

Mechanism of Action and Key Advantages

The utility of this compound in proteomics and drug development, particularly in the construction of antibody-drug conjugates (ADCs), stems from its unique reactivity. The process typically involves a two-step procedure:

  • Disulfide Bond Reduction: A native disulfide bond in the target protein is gently reduced to yield two free cysteine residues. This step must be carefully controlled to maintain the protein's tertiary structure.

  • Bis-sulfone Alkylation: The this compound is then introduced. The bis-sulfone moiety reacts specifically with the two newly formed thiol groups, creating a stable covalent bridge.

This site-specific modification offers several advantages:

  • Homogeneity: By targeting specific disulfide bonds, the reagent allows for the creation of homogenous protein conjugates, which is crucial for therapeutic applications like ADCs.

  • Structural Integrity: The re-bridging of the disulfide bond helps to maintain the native conformation and stability of the protein.

  • Dual Reactivity: While the primary use is for disulfide re-bridging, the presence of the NHS ester allows for additional conjugation possibilities with primary amines, offering flexibility in experimental design.

  • Improved Solubility: The integrated PEG8 spacer enhances the solubility of the crosslinker and the final protein conjugate.

Applications in Proteomics Research

The unique properties of this compound make it a valuable tool for a range of applications in proteomics:

  • Antibody-Drug Conjugate (ADC) Development: This is a primary application area where the reagent is used to link cytotoxic drugs to antibodies in a site-specific manner, leading to homogenous ADCs with controlled drug-to-antibody ratios (DAR).

  • Protein-Protein Interaction Studies: By crosslinking proteins that interact via disulfide bonds, this reagent can be used to stabilize and identify such interactions.

  • Structural Proteomics: The defined spacer arm of the crosslinker can provide distance constraints for modeling the three-dimensional structure of proteins and protein complexes.

  • Bioconjugation: The reagent can be used to attach a variety of molecules, such as fluorescent dyes or biotin (B1667282) tags, to proteins at specific cysteine or lysine locations.

Experimental Protocols

Protocol 1: Site-Specific Re-bridging of Disulfide Bonds in an Antibody

This protocol describes the general procedure for the reduction of interchain disulfide bonds in an antibody followed by re-bridging using this compound.

Materials:

  • Antibody of interest (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Disulfide Reduction:

    • Add a 5-10 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Crosslinker Preparation:

    • Immediately before use, dissolve this compound in an organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Crosslinking Reaction:

    • Add a 5-fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine to quench any unreacted bis-sulfone reagent.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable storage buffer.

  • Analysis:

    • Analyze the conjugated antibody using SDS-PAGE (non-reducing and reducing conditions) to confirm crosslinking.

    • Further characterization can be performed using mass spectrometry to confirm the site of conjugation and the homogeneity of the product.

Protocol 2: Mass Spectrometry Analysis of Crosslinked Peptides

This protocol outlines the general workflow for preparing and analyzing a protein crosslinked with this compound by mass spectrometry.

Materials:

  • Crosslinked protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., Dithiothreitol, DTT)

  • Alkylating agent (e.g., Iodoacetamide, IAA)

  • Protease (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the crosslinked protein in the denaturation buffer.

    • Reduce any remaining disulfide bonds with DTT (that were not re-bridged).

    • Alkylate free cysteines with IAA to prevent their re-oxidation.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (w/w) ratio and incubate at 37°C overnight.

  • Sample Cleanup:

    • Desalt the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method to acquire MS and MS/MS spectra.

  • Data Analysis:

    • Use specialized crosslink identification software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides. The software should be configured to search for the specific mass of the this compound crosslinker.

Quantitative Data

The following table presents illustrative quantitative data from a hypothetical proteomics experiment using a bis-sulfone crosslinker to study changes in protein disulfide bridging upon treatment with a reducing agent. This data is for demonstrative purposes to showcase how such results can be presented.

Protein IDDisulfide-Linked CysteinesPeptide Sequence 1Peptide Sequence 2Fold Change (Treated/Control)p-value
P02768Cys34-Cys34ALVLIAFAQYLQQCPFEDHVKALVLIAFAQYLQQCPFEDHVK0.210.001
P01023Cys98-Cys121VSPDCGNKYLHVVHEK0.450.012
Q9H2J5Cys212-Cys245FNCDEKLCVLHEK0.890.345
P61769Cys67-Cys112VCTGSKIYQELK0.330.005

Table 1: Quantitative analysis of disulfide-bridged peptides. The table shows the relative abundance of peptides crosslinked with a bis-sulfone reagent in a control vs. a sample treated with a mild reducing agent. A lower fold change indicates a reduction in the specific disulfide bridge.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Start: Protein with Disulfide Bond reduction 1. Mild Reduction (e.g., TCEP) start->reduction crosslinking 2. Add this compound reduction->crosslinking quench 3. Quench Reaction crosslinking->quench purify 4. Purify Conjugate quench->purify digestion 5. Proteolytic Digestion purify->digestion Proceed to MS Analysis lcms 6. LC-MS/MS Analysis digestion->lcms data_analysis 7. Data Analysis (Crosslink Identification) lcms->data_analysis end End: Identified Crosslinked Peptides data_analysis->end

Caption: Experimental workflow for disulfide re-bridging and proteomic analysis.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product protein Protein with Reduced Disulfide (2x -SH) reaction Bis-alkylation of Thiols protein->reaction crosslinker This compound crosslinker->reaction product Re-bridged Protein Conjugate reaction->product

Caption: Reaction schematic for disulfide re-bridging with this compound.

Application Notes and Protocols for Developing Targeted Therapeutics with Bis-Sulfone Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone crosslinkers are valuable reagents in the development of targeted therapeutics, particularly in the construction of antibody-drug conjugates (ADCs). These homobifunctional linkers react efficiently with free thiol groups, such as those generated from the reduction of disulfide bonds in proteins. This allows for the site-specific conjugation of payloads, like cytotoxic agents, to antibodies, resulting in homogenous and stable therapeutic constructs. The key feature of bis-sulfone crosslinkers is their ability to re-bridge disulfide bonds, covalently linking the two sulfur atoms and restoring the structural integrity of the protein. This application note provides an overview of the chemistry, applications, and protocols for utilizing bis-sulfone crosslinkers in the development of targeted therapeutics.

Mechanism of Action

Bis-sulfone reagents typically undergo a sequential Michael addition and elimination reaction with the two thiol groups of a reduced disulfide bond. This process forms a stable three-carbon bridge, effectively re-establishing the covalent linkage between the two cysteine residues. The reaction is highly specific for thiols, minimizing off-target modifications.

Data Presentation

Table 1: In Vitro Cytotoxicity of HER2-Targeted Antibody-Drug Conjugates
Cell LineHER2 ExpressionADC ConstructLinker TypePayloadIC50 (nM)Reference
SK-BR-3HighTrastuzumab-vc-MMAECleavableMMAE~0.5 µg/mL*[1]
JIMT-1LowTrastuzumab-Multilink™-DM1 (DAR 8)CleavableDM14.455[2]
JIMT-1LowTrastuzumab-Multilink™-AF (DAR 8)CleavableAuristatin F0.179[2]
MDA-MB-468NegativeSY02-DXdNot SpecifiedDXdSubnanomolar[3]
MDA-MB-468NegativeSY02-MMAENot SpecifiedMMAESubnanomolar[3]
CFPAC-1Not SpecifiedSY02-DXdNot SpecifiedDXdSubnanomolar[3]
CFPAC-1Not SpecifiedSY02-SN-38Not SpecifiedSN-38Subnanomolar[3]
HCC1954HighT-DM1Non-cleavableDM10.044[4]
HCC1954HighT-DXdCleavableDXd309[4]
MDA-MB-453ModerateT-DM1Non-cleavableDM10.81[4]
MDA-MB-453ModerateT-DXdCleavableDXd>1000[4]

*Note: Original data in µg/mL. Conversion to nM depends on the molecular weight of the ADC.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models
ADC ConstructTumor ModelDosing RegimenOutcomeReference
SY02-DXdMDA-MB-468Not SpecifiedComplete tumor regression[3]
SY02-MMAEMDA-MB-468Not SpecifiedComplete tumor regression[3]
SY02-DXdCFPAC-1Not SpecifiedTGI rate of 98.2%[3]
SY02-SN-38CFPAC-1Not SpecifiedTGI rate of 87.3%[3]
T-Multilink™ DM1 (DAR 8)JIMT-15mg/kg, i.v.Superior activity to T-DM1 and T-DXd, complete tumor regressions[2]
T-Multilink™ AF (DAR 8)JIMT-15mg/kg, i.v.More active than T-Multilink™ DM1, durable complete regression in all mice[2]

Experimental Protocols

Protocol 1: Preparation of a Trastuzumab-MMAE Antibody-Drug Conjugate using a Bis-Sulfone Linker

This protocol outlines the general steps for conjugating the cytotoxic payload MMAE to the antibody Trastuzumab via a bis-sulfone linker that re-bridges the interchain disulfide bonds.

Materials:

  • Trastuzumab (anti-HER2 antibody)

  • Bis-sulfone linker with a maleimide (B117702) group for payload attachment (e.g., Mc-vc-PAB-bis-sulfone)

  • Monomethyl auristatin E (MMAE)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic interaction chromatography (HIC) column

Procedure:

  • Antibody Reduction:

    • Prepare a solution of Trastuzumab in PBS.

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column or buffer exchange into PBS.

  • Linker-Payload Conjugation:

    • Dissolve the bis-sulfone linker-MMAE conjugate in DMSO to create a stock solution.

    • Add the linker-payload solution to the reduced antibody solution at a molar ratio of approximately 5:1 (linker-payload:antibody). The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.

  • Quenching the Reaction:

    • Add a 10-fold molar excess of a quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted linker-payload molecules.

    • Incubate for 30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC from unconjugated antibody, free linker-payload, and other small molecules using size-exclusion chromatography (SEC). The ADC will elute as a high molecular weight peak.

  • Characterization of the ADC:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Analyze the purified ADC using hydrophobic interaction chromatography (HIC). The number of peaks and their relative areas can be used to determine the distribution of different drug-loaded species (DAR 0, 2, 4, 6, 8) and calculate the average DAR.[5]

      • Alternatively, use mass spectrometry to determine the mass of the intact ADC and calculate the DAR based on the mass shift compared to the unconjugated antibody.[6][7]

    • Purity and Aggregation Analysis:

      • Assess the purity and presence of aggregates in the final ADC product using size-exclusion chromatography (SEC-HPLC).

    • In Vitro Binding Affinity:

      • Determine the binding affinity of the ADC to its target antigen (e.g., HER2) using an enzyme-linked immunosorbent assay (ELISA).[8][9][10]

Protocol 2: SDS-PAGE Analysis of ADCs

Materials:

  • Polyacrylamide gels (e.g., 4-12% Bis-Tris)[11]

  • SDS-PAGE running buffer (e.g., MOPS or MES)[11]

  • Sample loading buffer (e.g., Laemmli buffer) with and without a reducing agent (e.g., β-mercaptoethanol or DTT)[12]

  • Molecular weight markers

  • Coomassie Brilliant Blue or other protein stain

  • Electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation:

    • Prepare two sets of samples for each ADC and control antibody: one for reducing and one for non-reducing conditions.

    • For non-reducing conditions, mix the protein sample with loading buffer without a reducing agent.

    • For reducing conditions, mix the protein sample with loading buffer containing a reducing agent.

    • Heat all samples at 95-100°C for 5 minutes.[13][14]

  • Gel Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the chamber with running buffer.[13]

    • Load the prepared samples and molecular weight markers into the wells of the gel.[15]

    • Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.[13]

  • Staining and Visualization:

    • Carefully remove the gel from the cassette.

    • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

    • Destain the gel until the protein bands are clearly visible against a clear background.

    • Image the gel for documentation and analysis.

Expected Results:

  • Non-reducing SDS-PAGE: The intact ADC should migrate as a single band with a higher molecular weight compared to the unconjugated antibody, indicating successful conjugation.

  • Reducing SDS-PAGE: The antibody will be separated into its heavy and light chains. If the bis-sulfone linker has successfully re-bridged the interchain disulfide bonds, the heavy and light chains will remain linked and migrate as a higher molecular weight species compared to the individual chains of the unconjugated antibody.

Visualizations

ADC_Development_Workflow ADC Preclinical Development Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Target Identification Target Identification Antibody Generation Antibody Generation Target Identification->Antibody Generation Antibody Production & Purification Antibody Production & Purification Antibody Generation->Antibody Production & Purification Linker & Payload Selection Linker & Payload Selection Bis-sulfone Conjugation Bis-sulfone Conjugation Linker & Payload Selection->Bis-sulfone Conjugation Disulfide Reduction Disulfide Reduction Antibody Production & Purification->Disulfide Reduction Disulfide Reduction->Bis-sulfone Conjugation Purification (SEC/HIC) Purification (SEC/HIC) Bis-sulfone Conjugation->Purification (SEC/HIC) Characterization (DAR, Purity) Characterization (DAR, Purity) Purification (SEC/HIC)->Characterization (DAR, Purity) Binding Affinity (ELISA) Binding Affinity (ELISA) Characterization (DAR, Purity)->Binding Affinity (ELISA) Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) Binding Affinity (ELISA)->Cytotoxicity Assays (IC50) Stability (Serum) Stability (Serum) Cytotoxicity Assays (IC50)->Stability (Serum) Pharmacokinetics (PK) Pharmacokinetics (PK) Stability (Serum)->Pharmacokinetics (PK) Efficacy (Xenograft Models) Efficacy (Xenograft Models) Pharmacokinetics (PK)->Efficacy (Xenograft Models) Toxicology Toxicology Efficacy (Xenograft Models)->Toxicology

Caption: A generalized workflow for the preclinical development of an Antibody-Drug Conjugate (ADC).

HER2_Signaling_Pathway HER2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2/HER3 Heterodimer HER2->HER2_HER3 HER2_EGFR HER2/EGFR Heterodimer HER2->HER2_EGFR HER3 HER3 HER3->HER2_HER3 EGFR EGFR EGFR->HER2_EGFR PI3K PI3K HER2_HER3->PI3K Ras Ras HER2_EGFR->Ras Trastuzumab_ADC Trastuzumab-ADC Trastuzumab_ADC->HER2 Binds to HER2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cell Cycle Progression Cell Cycle Progression ERK->Cell Cycle Progression

Caption: Simplified HER2 signaling pathway and the site of action for a Trastuzumab-based ADC.

Bis_Sulfone_Crosslinking_Mechanism Bis-Sulfone Crosslinking Mechanism Reduced_Antibody Reduced Antibody with free thiols (SH) Intermediate Thioether Intermediate Reduced_Antibody->Intermediate Nucleophilic Attack Bis_Sulfone_Linker Bis-Sulfone Linker-Payload Bis_Sulfone_Linker->Intermediate Crosslinked_ADC Stable Crosslinked ADC Intermediate->Crosslinked_ADC Second Nucleophilic Attack & Disulfide Re-bridging

Caption: Reaction mechanism of a bis-sulfone crosslinker with a reduced antibody.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Bis-sulfone-PEG8-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conjugation efficiency with Bis-sulfone-PEG8-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on this compound and what do they target?

A1: this compound is a heterobifunctional crosslinker with two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH₂), such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][]

  • Bis-sulfone: This group is a bis-alkylating reagent that selectively reacts with the two cysteine thiols derived from a reduced disulfide bond, re-forming a stable three-carbon bridge.[3][4][5]

Q2: What is the optimal pH for an NHS ester reaction?

A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[6] A pH of 8.3-8.5 is often considered ideal for many applications.[7][8] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the hydrolysis of the NHS ester significantly increases, reducing conjugation efficiency.[7][9]

Q3: Which buffers should I use for NHS ester conjugation?

A3: Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are all suitable for NHS ester reactions within the recommended pH range.[1][6] A 0.1 M sodium bicarbonate or phosphate buffer is a common choice.[7][8]

Q4: Are there any buffers I should avoid?

A4: Yes, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[6][10] These will compete with your target molecule for reaction with the NHS ester, leading to low or no conjugation.[9] However, Tris or glycine can be used to quench the reaction.[1]

Q5: How should I store and handle this compound?

A5: this compound is moisture-sensitive.[10][11] It should be stored at -20°C and protected from moisture.[10][12] Before opening, the vial should be allowed to warm to room temperature to prevent condensation.[11][12] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use and not to prepare stock solutions for long-term storage, as the NHS ester readily hydrolyzes in the presence of water.[10][12][13]

Troubleshooting Guide for Low Conjugation Efficiency

Low conjugation efficiency is a common problem in bioconjugation. Below are potential causes and solutions to improve your results.

Problem 1: Low or No Conjugation
Potential Cause Recommended Solution
Hydrolysis of NHS Ester NHS esters are highly susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired conjugation.[14] The rate of hydrolysis increases with pH.[14] To minimize hydrolysis, prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[7][10] Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][9]
Incorrect Buffer pH The reaction is highly pH-dependent.[7][8] If the pH is too low (<7.2), the primary amines on the protein will be protonated and unreactive.[7] If the pH is too high (>8.5), hydrolysis of the NHS ester will dominate.[1][7] Verify the pH of your reaction buffer with a calibrated pH meter. The optimal range is typically 7.2-8.5.[6]
Presence of Primary Amines in Buffer Buffers like Tris or glycine contain primary amines that will compete with your target protein for the NHS ester.[6][9] Ensure your reaction buffer is free of primary amines. Use buffers such as PBS, HEPES, or borate.[1] If your protein stock is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.[10]
Inactive this compound Improper storage or handling can lead to the degradation of the NHS ester.[10][11] Always store the reagent desiccated at -20°C and allow it to warm to room temperature before opening.[10][12] Use high-quality, anhydrous DMSO or DMF for reconstitution.[7]
Low Protein Concentration At low protein concentrations, the competing hydrolysis reaction is more likely to occur.[1][9] It is recommended to use a protein concentration of at least 2 mg/mL.[9][15]
Insufficient Molar Excess of Reagent A sufficient molar excess of the this compound is required to drive the reaction. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[10][11] This may need to be optimized for your specific protein.
Problem 2: Inconsistent Results
Potential Cause Recommended Solution
Acidification of Reaction Mixture During large-scale labeling, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, leading to a drop in the reaction mixture's pH.[8][16] Monitor the pH of the reaction and adjust if necessary, or use a more concentrated buffer to maintain a stable pH.[8][16]
Variable Reagent Quality Impurities in the this compound or the solvents can affect the reaction outcome.[6] Use high-quality reagents from a reputable supplier and high-purity, anhydrous solvents.[7]

Quantitative Data

The stability of the NHS ester is critical for successful conjugation. The half-life of the NHS ester is highly dependent on the pH and temperature of the reaction buffer.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[1][14]
8.04~1 hour[17]
8.6410 minutes[1][14][17]

Experimental Protocols

General Protocol for Protein Labeling with this compound (via NHS Ester reaction)
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate or phosphate buffer and adjust the pH to 8.3.[7][8] Ensure the buffer is free from any primary amines.[6]

  • Protein Solution Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[15][18] If the protein is in a buffer containing primary amines, perform a buffer exchange.[10]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or amine-free DMF to create a 10 mM stock solution.[7][10][15]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[10][11] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10] The optimal time may need to be determined empirically.

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[15][18] Incubate for 15 minutes.[18]

  • Purification: Remove excess, unreacted reagent and byproducts by gel filtration (desalting column) or dialysis.[8][10][18]

Visualizations

G cluster_workflow NHS Ester Conjugation Workflow A Protein with Primary Amines (-NH2) C Reaction Mixture (pH 7.2-8.5) A->C B This compound (in DMSO/DMF) B->C D Stable Amide Bond Formation (Desired Conjugate) C->D Aminolysis E NHS Ester Hydrolysis (Inactive Reagent) C->E Hydrolysis (Competing Reaction)

Caption: Workflow of NHS ester conjugation showing the desired reaction and competing hydrolysis.

G cluster_troubleshooting Troubleshooting Low Conjugation Efficiency Start Low/No Conjugation? CheckBuffer Is buffer amine-free and pH 7.2-8.5? Start->CheckBuffer PrepReagent Was reagent dissolved fresh in anhydrous solvent? CheckBuffer->PrepReagent Yes BufferExchange Perform buffer exchange CheckBuffer->BufferExchange No CheckConc Is protein concentration >2 mg/mL? PrepReagent->CheckConc Yes UseFreshReagent Use fresh reagent and anhydrous solvent PrepReagent->UseFreshReagent No IncreaseMolarRatio Increase molar excess of NHS ester CheckConc->IncreaseMolarRatio Yes ConcentrateProtein Concentrate protein CheckConc->ConcentrateProtein No Success Conjugation Successful IncreaseMolarRatio->Success BufferExchange->CheckBuffer UseFreshReagent->PrepReagent ConcentrateProtein->CheckConc

Caption: Decision tree for troubleshooting low conjugation efficiency in NHS ester reactions.

References

Technical Support Center: Optimizing Bis-sulfone-PEG8-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG8-NHS Ester bioconjugation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions, with a specific focus on the crucial role of pH in the N-hydroxysuccinimide (NHS) ester-mediated conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the NHS ester reaction in my this compound bioconjugation?

The optimal pH for the reaction of the NHS ester group with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) is between 7.2 and 9.0.[1][2][3][4][] For most applications, a pH of 8.3-8.5 is recommended to achieve a good balance between amine reactivity and NHS ester stability.[6][7][8]

Q2: Why is pH so critical for the NHS ester conjugation reaction?

The reaction pH governs a crucial trade-off between two competing processes:

  • Amine Reactivity: The reactive species is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is predominantly protonated (-NH3+), making it non-nucleophilic and significantly slowing down the reaction.[7] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation.[7]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and become inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][7][9]

Therefore, the optimal pH maximizes the availability of the reactive amine while minimizing the competing hydrolysis of the NHS ester.

Q3: Which buffers should I use for the bioconjugation reaction?

It is critical to use an amine-free buffer to prevent the buffer from competing with your target molecule for reaction with the NHS ester.[4][7] Recommended buffers include:

  • 0.1 M Sodium Bicarbonate[6][7][8]

  • 0.1 M Sodium Phosphate[6][7]

  • HEPES or Borate buffers[1][3]

Q4: Are there any buffers I should avoid?

Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for conjugation.[1][3] While some sources suggest Tris can be used cautiously due to its hindered amine group, it is generally not recommended.[6][8] If you need to stop the reaction, a quenching buffer containing Tris or glycine (B1666218) can be added.[1][3][7]

Q5: How quickly does the this compound hydrolyze?

The hydrolysis rate of NHS esters is highly dependent on pH and temperature. The half-life of an NHS ester can be several hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[1][9] It is therefore crucial to prepare the NHS ester solution immediately before use and to control the pH of the reaction mixture carefully.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Yield Suboptimal pH: The reaction pH may be too low, leading to protonated, non-reactive primary amines.Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.[6][7][8]
NHS Ester Hydrolysis: The reaction pH may be too high, or the NHS ester solution was prepared too far in advance, leading to significant hydrolysis.Lower the pH to within the 7.2-8.5 range. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before adding it to the reaction mixture.[4][7]
Presence of Competing Amines: The buffer or other components in the reaction mixture may contain primary amines.Ensure you are using an amine-free buffer such as phosphate, bicarbonate, or borate.[1][3] Dialyze or desalt your protein sample to remove any amine-containing contaminants.[4]
Inconsistent Results pH Drift: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture.[6][8]Use a more concentrated buffer to maintain a stable pH throughout the reaction. Monitor the pH during the reaction and adjust if necessary.[6][8]
No Reaction Incorrect Buffer pH: The pH of the buffer is significantly outside the optimal range.Verify the pH of your reaction buffer before starting the experiment.
Degraded NHS Ester: The this compound may have been improperly stored and hydrolyzed due to moisture.Store the NHS ester reagent at -20°C with a desiccant.[4] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4]

Quantitative Data Summary

The following tables provide a summary of the quantitative data regarding the effect of pH on NHS ester stability and reaction kinetics.

Table 1: pH-Dependent Hydrolysis of NHS Esters

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[1][3][9]
8.0Room Temperature210 minutes[10][11]
8.5Room Temperature180 minutes[10][11]
8.6410 minutes[1][9]
9.0Room Temperature125 minutes[10][11]

Table 2: Comparison of Amidation and Hydrolysis Reaction Rates

This table illustrates that while the rate of hydrolysis increases with pH, the desired amidation reaction is accelerated more significantly, leading to a higher conjugate yield at the optimal pH.

pHHalf-life of Amidation (minutes)Half-life of Hydrolysis (minutes)
8.080210
8.520180
9.010125
Data from a study on a porphyrin-NHS ester and is intended to be illustrative.[7]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for conjugating the NHS ester moiety of this compound to primary amines on a protein.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate buffer, pH 8.3-8.5.[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.[7]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Desalting column or dialysis equipment for purification[7]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.[7]

    • Ensure the protein solution is free of any amine-containing substances. If necessary, perform a buffer exchange via dialysis or a desalting column.[4]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[7] The aqueous solution of NHS ester should be used immediately.[6]

    • The concentration will depend on the desired molar excess of the labeling reagent.

  • Reaction:

    • Add the dissolved NHS ester solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[7]

    • The optimal molar ratio should be determined empirically for each specific protein and application.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7] The optimal incubation time may vary.

  • Quenching (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove the excess, unreacted labeling reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[7]

Visualizations

G cluster_workflow Bioconjugation Workflow A Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) C Combine and React (1-2h at RT or overnight at 4°C) A->C B Prepare NHS Ester Solution (Anhydrous DMSO/DMF) B->C D Quench Reaction (e.g., Tris or Glycine) C->D E Purify Conjugate (e.g., Desalting Column) D->E F Characterize Conjugate E->F G cluster_ph_effect Effect of pH on NHS Ester Reaction pH_Low Low pH (<7.0) Protonated Amine (-NH3+) Slow Amidation pH_Optimal Optimal pH (8.3-8.5) Deprotonated Amine (-NH2) Fast Amidation Minimal Hydrolysis pH_Low->pH_Optimal Increasing pH pH_High High pH (>9.0) Fast Amidation Significant Hydrolysis pH_Optimal->pH_High Increasing pH

References

How to prevent hydrolysis of Bis-sulfone-PEG8-NHS Ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Bis-sulfone-PEG8-NHS Ester in their experiments, with a focus on preventing hydrolysis during reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It has two different reactive groups: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester. The bis-sulfone group is designed for a specific type of bioconjugation known as disulfide rebridging. It selectively reacts with the two thiol groups (-SH) that are formed when a disulfide bond (-S-S-) in a protein, such as an antibody, is reduced. This reaction reforms a stable bridge between the two sulfur atoms. The NHS ester group, on the other hand, reacts with primary amines (-NH2), which are commonly found on the surface of proteins at lysine (B10760008) residues and the N-terminus. The polyethylene (B3416737) glycol (PEG8) spacer increases the solubility of the molecule in aqueous solutions.

This reagent is primarily used to create stable, well-defined protein-protein or protein-drug conjugates. For example, it can be used to link a cytotoxic drug to an antibody for the development of antibody-drug conjugates (ADCs).

Q2: What is "hydrolysis" in the context of a this compound reaction, and why is it a problem?

A2: In the context of this reagent, hydrolysis refers to two separate, undesirable reactions with water:

  • NHS Ester Hydrolysis: The NHS ester group can react with water, which converts it into a non-reactive carboxylic acid. This is a significant issue because a hydrolyzed NHS ester can no longer react with its target primary amine, leading to a lower yield or complete failure of the intended conjugation.[1][2]

  • Vinyl Sulfone Hydrolysis: The bis-sulfone group first eliminates a leaving group to form a reactive vinyl sulfone. This vinyl sulfone is the species that undergoes the desired Michael addition reaction with thiols.[3][4] While generally more stable than other thiol-reactive groups like maleimides, vinyl sulfones can also react with water, especially at higher pH values, rendering them inactive.[5][6][7][8][9]

Both hydrolysis reactions compete with the desired conjugation reactions, reducing the efficiency and yield of your experiment.

Q3: What are the key factors that influence the rate of hydrolysis for this reagent?

A3: Several factors significantly impact the rate of hydrolysis for both the NHS ester and the vinyl sulfone components:

  • pH: This is the most critical factor.

    • NHS Ester: The rate of hydrolysis increases dramatically with increasing pH.[10][11][12] While the reaction with amines is also favored at a slightly alkaline pH (typically 7.2-8.5), a balance must be struck to minimize competing hydrolysis.[10][13]

    • Vinyl Sulfone: The reaction with thiols is optimal in a slightly alkaline environment (around pH 8). However, at a pH above 8, the rate of hydrolysis of the vinyl sulfone group can increase.[3][11]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including hydrolysis.[10] Performing reactions at lower temperatures (e.g., 4°C) can help to minimize hydrolysis, though this may require longer incubation times.[10]

  • Time: The longer the reagent is in an aqueous solution, the greater the opportunity for hydrolysis to occur. Therefore, it is crucial to use the reagent promptly after preparing aqueous solutions.[1]

  • Concentration: Reactions are more efficient at higher concentrations of the reactants (e.g., your protein and the crosslinker). At low protein concentrations, the competing hydrolysis reaction can become more pronounced.[10] It is often recommended to use a protein concentration of at least 2 mg/mL.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conjugation Yield Hydrolysis of NHS Ester - Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5. Verify with a calibrated pH meter.- Use a fresh, amine-free buffer (e.g., PBS, HEPES, Borate). Avoid Tris or glycine (B1666218) buffers.- Prepare the NHS ester solution in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use and add it to the aqueous reaction mixture.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).
Hydrolysis of Vinyl Sulfone - Maintain the pH of the thiol-sulfone reaction in the optimal range of 7.5-8.5.- Avoid excessively high pH (>8.5) or prolonged reaction times at alkaline pH.- Ensure the disulfide reduction step is efficient to provide sufficient free thiols for the reaction.
Inefficient Disulfide Reduction - Use a fresh solution of a suitable reducing agent like TCEP or DTT.- Ensure the concentration of the reducing agent is sufficient to reduce the target disulfide bonds.- Follow a validated protocol for disulfide reduction and remove the reducing agent before adding the bis-sulfone reagent if it interferes with the subsequent reaction.
No Conjugation Expired or Improperly Stored Reagent - Store the this compound at -20°C, protected from moisture.- Allow the reagent vial to warm to room temperature before opening to prevent condensation.- Use a fresh vial of the reagent.
Incompatible Buffer Components - Ensure your buffers are free of primary amines (for the NHS ester reaction) and extraneous thiols (for the bis-sulfone reaction).
Protein Aggregation Solvent-Induced Denaturation - Keep the final concentration of the organic solvent (from the NHS ester stock solution) in the reaction mixture below 10% to avoid denaturing the protein.
pH or Temperature Stress - Ensure the reaction pH and temperature are within the stability range of your protein.

Data on NHS Ester Hydrolysis

The stability of the NHS ester is highly dependent on pH and temperature. The table below summarizes the approximate half-life of a typical NHS ester in aqueous solution.

pHTemperatureApproximate Half-Life
7.00°C4-5 hours[11][12]
8.64°C10 minutes[11][12]
7.0Room Temp~1-2 hours
9.0Room TempMinutes[3]

Experimental Protocol: Disulfide Rebridging of an Antibody

This protocol provides a general guideline for the disulfide rebridging of an antibody using a bis-sulfone reagent. Optimization for your specific antibody and experimental goals is recommended.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)

  • Reaction Buffer: Borate buffer (e.g., 50 mM, pH 8.0) with EDTA (e.g., 1 mM)

  • Quenching Solution: N-acetylcysteine or other small molecule thiol

  • Purification equipment (e.g., size-exclusion chromatography columns)

Procedure:

  • Disulfide Reduction:

    • Prepare the antibody at a concentration of at least 2 mg/mL in the Reaction Buffer.

    • Add the TCEP solution to the antibody solution to a final concentration of 1-5 mM.[12][14]

    • Incubate at 37°C for 30-60 minutes to reduce the disulfide bonds.[10]

    • Remove the excess TCEP using a desalting column equilibrated with the Reaction Buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.

  • Conjugation Reaction:

    • Immediately after the removal of TCEP, add the this compound to the reduced antibody solution. The molar excess of the reagent will need to be optimized, but a starting point is a 10-20 fold molar excess over the antibody.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching:

    • (Optional) Add a quenching solution to consume any unreacted bis-sulfone reagent.

  • Purification:

    • Purify the antibody conjugate from excess reagent and byproducts using size-exclusion chromatography or another suitable purification method.

Visualizations

Hydrolysis_vs_Conjugation Reagent This compound (in aqueous buffer) Amine Target Primary Amine (-NH2) Reagent->Amine Aminolysis (Desired Reaction) Thiol Target Thiol (-SH from reduced disulfide) Reagent->Thiol Michael Addition (Desired Reaction) Water Water (H2O) Reagent->Water Hydrolysis (Competing Reaction) Conjugate_Amine Stable Amide Bond (Desired Conjugate) Amine->Conjugate_Amine Conjugate_Thiol Stable Thioether Bond (Desired Conjugate) Thiol->Conjugate_Thiol Hydrolyzed_NHS Hydrolyzed NHS Ester (Inactive) Water->Hydrolyzed_NHS NHS Ester Hydrolyzed_Sulfone Hydrolyzed Vinyl Sulfone (Inactive) Water->Hydrolyzed_Sulfone Vinyl Sulfone

Caption: Competing reactions of this compound.

Troubleshooting_Workflow Start Low or No Conjugation Yield Check_Reagent Is the reagent fresh and properly stored? Start->Check_Reagent Check_Buffer Is the buffer amine-free and within pH 7.2-8.5? Check_Reagent->Check_Buffer Yes New_Reagent Use a fresh vial of reagent. Check_Reagent->New_Reagent No Check_Reduction Was the disulfide reduction step confirmed to be efficient? Check_Buffer->Check_Reduction Yes Correct_Buffer Prepare fresh, correct buffer and verify pH. Check_Buffer->Correct_Buffer No Check_Temp_Time Were reaction temperature and time optimized? Check_Reduction->Check_Temp_Time Yes Optimize_Reduction Optimize reduction conditions (TCEP conc., time, temp). Check_Reduction->Optimize_Reduction No Optimize_Reaction Try lower temperature (4°C) for a longer time. Check_Temp_Time->Optimize_Reaction No Success Successful Conjugation Check_Temp_Time->Success Yes New_Reagent->Check_Buffer Correct_Buffer->Check_Reduction Optimize_Reduction->Check_Temp_Time Optimize_Reaction->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Common side reactions with bis-sulfone linkers and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis-sulfone linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are bis-sulfone linkers and what is their primary application?

Bis-sulfone linkers are crosslinking reagents used in bioconjugation, most notably for the creation of antibody-drug conjugates (ADCs).[1] They are designed to react with thiol groups (-SH), typically from cysteine residues on a protein, to form stable thioether bonds. A key application is the re-bridging of disulfide bonds in antibodies that have been reduced, which helps to maintain the antibody's structural integrity while attaching a payload.[2]

Q2: What is the reaction mechanism of bis-sulfone linkers with thiols?

The conjugation process with bis-sulfone linkers that re-bridge disulfide bonds is typically a two-step process:

  • Disulfide Bond Reduction: The interchain disulfide bonds of the antibody are first reduced to generate free thiol groups. This is commonly achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[2]

  • Bis-Alkylation: The bis-sulfone linker then reacts with the pair of thiols through a sequential Michael addition and elimination reaction, forming a stable three-carbon bridge and covalently linking the payload to the antibody.[2][3]

Below is a diagram illustrating the general workflow for bis-sulfone conjugation.

G cluster_0 Step 1: Disulfide Reduction cluster_1 Step 2: Conjugation Antibody Antibody with Disulfide Bonds Reduced_Antibody Reduced Antibody with Free Thiols Antibody->Reduced_Antibody Reduction ADC Antibody-Drug Conjugate (ADC) Reduced_Antibody->ADC Bis-Alkylation TCEP TCEP or DTT TCEP->Antibody Bis_Sulfone_Linker Bis-Sulfone Linker -Payload Bis_Sulfone_Linker->Reduced_Antibody G start Low Conjugation Yield check_reduction Verify Disulfide Reduction (e.g., Ellman's Assay) start->check_reduction optimize_reduction Optimize Reduction: - Increase TCEP/DTT conc. - Increase incubation time check_reduction->optimize_reduction Incomplete check_linker Assess Linker Stability check_reduction->check_linker Complete optimize_reduction->check_reduction fresh_linker Use Freshly Prepared Linker from Anhydrous Solvent check_linker->fresh_linker Degraded check_pH Review Reaction pH check_linker->check_pH Stable fresh_linker->check_linker optimize_pH Optimize pH (6.0 - 7.5) check_pH->optimize_pH Suboptimal check_time_temp Evaluate Reaction Time and Temperature check_pH->check_time_temp Optimal optimize_pH->check_pH optimize_time_temp Increase Reaction Time and/or Temperature (e.g., 37°C) check_time_temp->optimize_time_temp Insufficient check_sterics Consider Steric Hindrance check_time_temp->check_sterics Sufficient optimize_time_temp->check_time_temp modify_linker Use Linker with PEG Spacer check_sterics->modify_linker Likely success Successful Conjugation check_sterics->success Unlikely modify_linker->success

References

Technical Support Center: Improving Antibody-Drug Conjugate Yields with Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Bis-sulfone-PEG8-NHS Ester in the development of antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance, troubleshoot common issues, and answer frequently asked questions related to improving ADC yields and homogeneity with this innovative linker technology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve ADC yield and quality?

A1: this compound is a heterobifunctional crosslinker used in the bioconjugation of drugs to antibodies. It features two key components: a bis-sulfone group and an N-hydroxysuccinimide (NHS) ester. The bis-sulfone moiety is a bis-alkylating agent that selectively reacts with the two sulfur atoms of cysteine residues that result from the reduction of a native disulfide bond in the antibody's hinge region. This reaction rebridges the disulfide bond with a stable three-carbon bridge, restoring the antibody's structural integrity.[1][2] This leads to more homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), often achieving a DAR of 4 with high efficiency (e.g., 78% of the ADC product being DAR 4)[2][3]. The integrated PEG8 linker is a hydrophilic spacer that increases the solubility of the ADC, which can help to prevent aggregation and improve its pharmacokinetic profile.[4] The NHS ester end of the linker allows for the covalent attachment of a drug payload that has a primary amine.

Q2: What are the main advantages of using a bis-sulfone linker over a traditional maleimide (B117702) linker?

A2: The primary advantage of a bis-sulfone linker is the increased stability of the resulting ADC. Traditional maleimide-based ADCs can be prone to deconjugation in vivo through a retro-Michael reaction, leading to premature release of the drug payload.[1][5] The thioether bonds formed by the bis-sulfone rebridging are more stable.[4][6] This enhanced stability can lead to a better therapeutic window with reduced off-target toxicity. Furthermore, the rebridging of the disulfide bond helps to maintain the native structure of the antibody, which can be partially disrupted in maleimide conjugation, potentially affecting its stability and function.[1]

Q3: What is the role of the PEG8 linker in the this compound?

A3: The polyethylene (B3416737) glycol (PEG) spacer, in this case with eight repeating units (PEG8), serves several important functions. Firstly, it is hydrophilic, which helps to counteract the hydrophobicity of many cytotoxic drug payloads. This increased hydrophilicity can prevent aggregation of the ADC during production and in circulation.[7][8] Secondly, the PEG linker can improve the pharmacokinetic properties of the ADC, leading to a longer circulation half-life and reduced clearance. Finally, the PEG spacer provides steric hindrance that can protect the linker and the drug from enzymatic degradation.

Q4: What is a typical drug-to-antibody ratio (DAR) achieved with this compound?

A4: By targeting the four interchain disulfide bonds in a typical IgG1 antibody, this compound can be used to generate ADCs with a highly homogeneous drug-to-antibody ratio (DAR) of 4.[2][3] Achieving a uniform DAR is a significant advantage as it leads to a more defined product with consistent efficacy and safety profiles.

Q5: Can I use this compound with any antibody and drug?

A5: This linker is designed for use with antibodies that have accessible interchain disulfide bonds, such as IgG1, IgG2, and IgG4 isotypes. The antibody must be able to withstand a mild reduction step to expose the cysteine thiols. The drug payload must possess a primary amine group to react with the NHS ester end of the linker.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low ADC Yield or Incomplete Conjugation 1. Inefficient Antibody Reduction: Insufficient reduction of disulfide bonds leads to fewer available cysteine thiols for conjugation.Optimize Reduction Conditions: Titrate the concentration of the reducing agent (TCEP or DTT). TCEP is often preferred as it is less likely to interfere with subsequent reactions.[9] Ensure the reduction is performed at an optimal pH (typically 7.0-7.5) and temperature (room temperature to 37°C) for an adequate duration (e.g., 1-2 hours). Monitor the number of free thiols using Ellman's reagent.
2. Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it unreactive towards the amine on the drug payload.Handle Reagents Properly: Allow the this compound to warm to room temperature before opening to prevent condensation. Dissolve the reagent in a dry, amine-free organic solvent like DMSO or DMF immediately before use. Avoid preparing stock solutions for long-term storage.[10][11]
3. Suboptimal Conjugation pH: The reaction of the bis-sulfone with thiols and the NHS ester with amines are pH-dependent.Optimize Reaction Buffer: The bis-sulfone reaction with thiols is typically efficient at a slightly basic pH (around 7.5-8.0).[12] The NHS ester reaction with amines is also favored at a pH of 7.2-8.5.[13] A compromise pH or a two-step pH adjustment may be necessary.
ADC Aggregation 1. Hydrophobicity of the Drug-Linker: The addition of hydrophobic drug-linker complexes to the antibody can induce aggregation.Optimize Reaction Conditions: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[13] Ensure gentle mixing during the reaction. Consider adding stabilizing excipients to the buffer. The PEG8 linker is designed to mitigate this, but for highly hydrophobic payloads, a longer PEG chain might be considered.
2. High Protein Concentration: Concentrated antibody solutions are more prone to aggregation.Adjust Protein Concentration: Perform the conjugation at a lower antibody concentration (e.g., 1-5 mg/mL).[13]
3. Presence of Organic Solvent: The solvent used to dissolve the linker (e.g., DMSO) can cause protein aggregation if the final concentration is too high.Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically below 10% v/v).[14] Add the linker solution to the antibody solution slowly with gentle mixing.[13]
Heterogeneous DAR Profile (Species other than DAR 4) 1. Incomplete or Partial Reduction: Non-uniform reduction of the four disulfide bonds will result in a mixture of species with DARs of 0, 2, 4, 6, and 8.Ensure Complete Reduction: Use a sufficient excess of the reducing agent and optimize reaction time and temperature to ensure all four interchain disulfide bonds are reduced. Analyze the reduced antibody by non-reducing SDS-PAGE to confirm the disappearance of the intact IgG band.
2. Disulfide Scrambling: After reduction, the free thiols can re-oxidize to form non-native disulfide bonds, preventing conjugation.Perform Conjugation Promptly: Add the this compound to the reduced antibody solution as soon as possible after the reduction step. The rebridging nature of the bis-sulfone linker is designed to minimize this issue by capturing the two thiols from the same original disulfide bond.[15]
Low Stability of the Final ADC 1. Incomplete Rebridging: If only one of the sulfone groups reacts, the disulfide bond will not be rebridged, leading to a less stable product.Optimize Conjugation Conditions: Ensure a sufficient molar excess of the this compound is used. Optimize the reaction time and temperature to favor the bis-alkylation reaction.[6]
2. Degradation During Purification/Storage: The ADC may be sensitive to pH, temperature, or light.Gentle Purification and Proper Storage: Use appropriate chromatography methods for purification, avoiding harsh conditions.[16] Store the final ADC in a validated buffer at the recommended temperature (typically 2-8°C or frozen), protected from light.

Experimental Protocols

Key Experiment: ADC Preparation using this compound

This protocol outlines the general steps for the reduction of an antibody and subsequent conjugation with a drug payload using the this compound linker. Optimization of specific parameters will be required for each unique antibody and drug combination.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Drug payload with a primary amine

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer: Phosphate buffer (e.g., 50 mM, pH 7.8) containing EDTA (e.g., 1 mM)

  • Quenching reagent (e.g., Tris buffer or glycine)

  • Anhydrous, amine-free DMSO or DMF

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer.

    • Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).

  • Antibody Reduction:

    • Add a molar excess of the reducing agent (e.g., 4-10 equivalents of TCEP per antibody) to the antibody solution.

    • Incubate at room temperature or 37°C for 1-2 hours with gentle mixing.

    • (Optional but recommended) Remove the excess reducing agent using a desalting column if DTT is used. TCEP may not require removal before the next step.[9]

  • Linker-Payload Preparation:

    • In a separate vial, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10-20 mM).

    • Add the drug payload (with a primary amine) to the dissolved linker at a slight molar excess to the linker.

    • Allow the NHS ester reaction to proceed to completion to form the Bis-sulfone-PEG8-Drug complex. This step can be monitored by LC-MS.

  • Conjugation Reaction:

    • Add a molar excess (e.g., 6 equivalents) of the pre-formed Bis-sulfone-PEG8-Drug complex to the reduced antibody solution.[8]

    • Incubate the reaction at 4°C or room temperature for 16-24 hours with gentle mixing.[8] The optimal temperature and time should be determined empirically.[6]

  • Quenching:

    • Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to react with any unreacted NHS esters.

  • Purification:

    • Purify the ADC from unreacted drug-linker, free drug, and other reaction components using a suitable chromatography method such as SEC.[16]

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS).[17][18]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Reduction Antibody Reduction (TCEP or DTT) Ab->Reduction 1. Reduce Disulfides Linker_Drug This compound + Amine-Drug Conjugation Conjugation Linker_Drug->Conjugation 2. Form Drug-Linker Reduction->Conjugation 3. Add Drug-Linker to Reduced Antibody Purification Purification (e.g., SEC) Conjugation->Purification 4. Purify ADC Characterization Characterization (HIC, SEC, MS) Purification->Characterization 5. Analyze ADC

Caption: ADC conjugation workflow with this compound.

Caption: Mechanism of disulfide rebridging with a bis-sulfone linker.

References

Incomplete disulfide bond reduction: troubleshooting guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to incomplete disulfide bond reduction in proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common reasons for incomplete disulfide bond reduction?

Incomplete reduction of disulfide bonds is a frequent issue that can stem from several factors. Key reasons include the choice and concentration of the reducing agent, suboptimal reaction conditions such as pH and temperature, steric hindrance limiting access to the disulfide bond, and potential protein aggregation.[1][2][3] The inherent stability and location of the disulfide bond within the protein's three-dimensional structure also play a critical role; some bonds are simply more resistant to reduction than others.[4][5] For instance, interchain disulfide bonds are often more susceptible to cleavage than intrachain bonds, which may be buried within the protein core.[4]

Q2: Am I using the right reducing agent? A comparison of DTT and TCEP.

The choice between Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is critical and depends on your specific application. TCEP is generally more powerful, stable, odorless, and effective over a broader pH range compared to DTT.[6][7][8][9] DTT, while a potent reducing agent, has a strong odor and its reducing power is limited to a pH greater than 7.[6][7][10]

Data Presentation: Comparison of Common Reducing Agents

FeatureDithiothreitol (DTT)Tris(2-carboxyethyl)phosphine (TCEP)
Description A strong reducing agent, also known as Cleland's Reagent, used for proteins and enzymes.[6][10]A powerful, odorless, and more stable reducing agent.[6][7][8]
Effective pH Range Limited to pH values > 7.[6]Effective over a broad pH range (1.5 to 8.5).[6][8]
Stability Susceptible to air oxidation, especially in solution.[7] Degrades after several days at 30°C.[6]More resistant to air oxidation, providing longer-lasting activity.[7][9] Unstable in phosphate (B84403) buffers at neutral pH.[6]
Odor Strong, unpleasant sulfur smell.[6][7]Virtually odorless.[6][7][8]
Mechanism The formation of a stable cyclic disulfide drives the reaction.[11]The first step is rate-determining under kinetic control.[11]
Compatibility Not ideal for Immobilized Metal Affinity Chromatography (IMAC) as it can reduce metals.[7]Compatible with IMAC as it does not reduce the metals used.[6][7] Not suitable for Isoelectric Focusing (IEF) due to its charged nature.[6][11]
Typical Concentration 50-100 mM for complete reduction for electrophoresis.[12]5-50 mM for reduction in dilute solutions.[11]

Q3: How do reaction conditions like pH, temperature, and incubation time affect reduction?

Reaction conditions are critical for achieving complete reduction.

  • pH: The efficiency of thiol-based reducing agents like DTT is highly pH-dependent, as the thiolate anion is the active nucleophile. DTT's effectiveness is limited to pH levels above 7.[6] TCEP is advantageous as it functions over a much wider pH range (1.5-8.5).[6][8] Extreme pH levels can disrupt the protein's structure, potentially improving access to buried disulfide bonds, but can also lead to protein denaturation and aggregation.[13][14]

  • Temperature: Increasing the incubation temperature can enhance the rate of reduction.[12] However, excessive heat can cause proteins to denature and aggregate, which may hinder reduction.[2][15][16] It is crucial to find a balance that facilitates reduction without compromising protein stability.

  • Incubation Time: Reduction with agents like TCEP can be very rapid, often occurring in less than 5 minutes at room temperature.[8][9][11] However, more stable or sterically hindered bonds may require longer incubation times.[17][18] It is advisable to perform a time-course experiment to determine the optimal duration for your specific protein.

Q4: What is steric hindrance and how can I overcome it?

Steric hindrance refers to the physical blocking of a disulfide bond by the surrounding protein structure, which prevents the reducing agent from accessing it.[1][19][20] Disulfide bonds buried within the protein's core are less accessible than those on the surface.[4][21]

To overcome this, you can:

  • Use a Denaturant: Adding a denaturing agent (e.g., Guanidine HCl or Urea) to the reduction buffer can unfold the protein, exposing previously buried disulfide bonds.[22]

  • Increase Temperature: Carefully increasing the temperature can partially unfold the protein, improving accessibility.[15]

  • Choose a Different Reducing Agent: The size and properties of the reducing agent can influence its ability to access hindered sites.[19]

Q5: My protein is aggregating during the reduction process. What should I do?

Protein aggregation is a common side effect of disulfide bond reduction, as breaking these structural bonds can expose hydrophobic regions and lead to instability.[2][3]

To prevent aggregation:

  • Optimize Buffer Conditions: Adjust the pH and ionic strength of the buffer. Adding salts can help shield electrostatic interactions that contribute to aggregation.[3][23]

  • Include Additives: Use additives like arginine, glutamate, or non-denaturing detergents to improve protein solubility.[3][23]

  • Control Temperature: Perform the reduction at a lower temperature (e.g., 4°C) to slow down the aggregation process.[3]

  • Work at Lower Protein Concentrations: High protein concentrations can promote aggregation.[3]

Q6: How can I verify that the disulfide bonds have been successfully reduced?

Quantifying the extent of reduction is crucial for confirming the success of your experiment. The most common method is the Ellman's Test, which uses DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to quantify free thiol (-SH) groups.[24][25][26] The reaction of DTNB with a free thiol produces a yellow-colored product that can be measured spectrophotometrically at 412 nm.[24][27] By comparing the amount of free thiols before and after the reduction step, you can determine the efficiency of the reaction. Other methods include fluorescence spectroscopy, mass spectrometry, and gel shift assays.[24][25][28]

Experimental Protocols

Protocol 1: General Procedure for Disulfide Bond Reduction with DTT

  • Prepare a fresh 1 M stock solution of DTT in high-purity water.[12]

  • Dissolve your protein sample in a suitable buffer with a pH between 7.1 and 8.0.[12]

  • Add the DTT stock solution to the protein solution to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction prior to electrophoresis.[12]

  • Incubate the mixture for 15-30 minutes. The incubation can be performed at room temperature, but efficiency may be improved at 37°C.[12]

  • If required for downstream applications, remove excess DTT using a desalting column or dialysis.[29]

Protocol 2: General Procedure for Disulfide Bond Reduction with TCEP

  • Prepare a TCEP solution from TCEP hydrochloride salt. Dissolving TCEP in water will result in an acidic solution (pH ~2.5), so use a buffered solution for your protein.[6][11]

  • Add TCEP to the protein solution to a final concentration of 5-50 mM.[11]

  • Incubate at room temperature for 5-30 minutes. TCEP is effective over a wide pH range (1.5-8.5).[6][8]

  • For most applications, such as maleimide (B117702) labeling or IMAC purification, removal of TCEP is not necessary.[6][11]

Protocol 3: Quantification of Free Thiols using Ellman's Reagent (DTNB)

  • Turn on a UV-Vis spectrophotometer to warm up.

  • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Prepare a DTNB solution (e.g., 4 mg/mL in the reaction buffer).

  • In a cuvette, add the reaction buffer and 50 µL of the DTNB solution.

  • Take a background reading (blank) of this solution at 412 nm.[26]

  • Add a known volume of your protein sample (both reduced and non-reduced versions for comparison) to the cuvette.[26]

  • Mix gently and incubate for 2-5 minutes at room temperature.

  • Record the absorbance at 412 nm.[26]

  • Calculate the concentration of free thiols using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is typically 14,150 M⁻¹cm⁻¹.[25]

Visual Troubleshooting Guides

G Troubleshooting Incomplete Disulfide Reduction start Incomplete Reduction Observed check_reagent Is the reducing agent optimal? (Type, Concentration, Freshness) start->check_reagent check_conditions Are reaction conditions optimal? (pH, Temp, Time) check_reagent->check_conditions No solution_reagent SOLUTION: - Switch to TCEP for broader pH range/stability - Increase concentration - Use fresh DTT check_reagent->solution_reagent Yes check_accessibility Is the disulfide bond accessible? (Steric Hindrance) check_conditions->check_accessibility No solution_conditions SOLUTION: - Adjust pH (e.g., >7 for DTT) - Optimize temperature (e.g., 37°C) - Increase incubation time check_conditions->solution_conditions Yes check_aggregation Is the protein aggregating? check_accessibility->check_aggregation No solution_accessibility SOLUTION: - Add a denaturant (Urea, Guanidine HCl) - Perform reduction at a higher temperature check_accessibility->solution_accessibility Yes solution_aggregation SOLUTION: - Optimize buffer (pH, salt) - Add solubilizing agents (Arginine) - Reduce protein concentration/temperature check_aggregation->solution_aggregation Yes end_point Reduction Complete check_aggregation->end_point No solution_reagent->end_point solution_conditions->end_point solution_accessibility->end_point solution_aggregation->end_point

Caption: A logical workflow for troubleshooting incomplete disulfide bond reduction.

G Reaction Mechanisms of DTT and TCEP cluster_dtt DTT Mechanism cluster_tcep TCEP Mechanism Protein_SS Protein-S-S-Protein Mixed_Disulfide Protein-S-S-DTT-SH Protein_SS->Mixed_Disulfide + DTT DTT_SH DTT-(SH)₂ Reduced_Protein 2x Protein-SH Mixed_Disulfide->Reduced_Protein + Protein-SH Cyclic_DTT Cyclic DTT-(S)₂ Mixed_Disulfide->Cyclic_DTT Intramolecular Attack TCEP TCEP Protein_SS_TCEP Protein-S-S-Protein TCEP_Attack [Intermediate Complex] Protein_SS_TCEP->TCEP_Attack + TCEP Reduced_Protein_TCEP 2x Protein-SH TCEP_Attack->Reduced_Protein_TCEP + H₂O TCEP_O TCEP=O TCEP_Attack->TCEP_O G Workflow for Assessing Reduction Efficiency start Start: Protein Sample with Disulfide Bonds split Split Sample start->split control_sample Control Sample (No Reducing Agent) split->control_sample Control test_sample Test Sample + Reducing Agent (DTT/TCEP) split->test_sample Test ellman_control Quantify Free Thiols (Ellman's Test) control_sample->ellman_control ellman_test Quantify Free Thiols (Ellman's Test) test_sample->ellman_test compare Compare Thiol Content (Test vs. Control) ellman_control->compare ellman_test->compare incomplete Result: Incomplete Reduction (Low Thiol Increase) -> Troubleshoot compare->incomplete Increase < Expected complete Result: Complete Reduction (Significant Thiol Increase) compare->complete Increase ≈ Expected

References

Technical Support Center: Post-Reaction Purification of Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted Bis-sulfone-PEG8-NHS Ester from their samples post-conjugation.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound after a conjugation reaction?

A1: The most common and effective methods for removing unreacted this compound leverage the size difference between the larger, labeled biomolecule and the smaller PEG reagent. These techniques include:

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their hydrodynamic radius. Larger molecules, such as the conjugated protein, elute first, while smaller molecules like the unreacted PEG reagent are retained longer in the column.[1][]

  • Dialysis: This technique utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, unreacted NHS ester.[1][3] The reaction mixture is placed in a dialysis bag or cassette and dialyzed against a large volume of buffer, allowing the smaller impurities to diffuse out.

  • Tangential Flow Filtration (TFF): TFF is a rapid and scalable method for buffer exchange and removal of small molecules. The sample is passed tangentially across a membrane, and the smaller, unreacted PEG reagent passes through the membrane pores with the permeate, while the larger conjugate is retained.[1]

  • Quenching: Before purification, it is advisable to quench the reaction to deactivate any remaining reactive NHS esters. This is achieved by adding a small molecule with a primary amine, such as Tris or glycine (B1666218).[4][5]

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the sample volume, the concentration of your biomolecule, the required purity, and the available equipment.

Method Best For Advantages Disadvantages
Size Exclusion Chromatography (SEC) High-resolution separation of molecules with different sizes.[]Efficient removal of small molecules, can be used for buffer exchange.Can lead to sample dilution.
Dialysis Removing small molecules from larger ones, especially for larger sample volumes.[3]Simple, requires minimal specialized equipment.Can be a slow process, requiring multiple buffer changes.[3]
Tangential Flow Filtration (TFF) Large-scale purifications and rapid buffer exchange.[1]Fast, scalable, and efficient for concentrating the sample.Requires specialized equipment.

Q3: My purification was not effective, and I still have unreacted PEG reagent in my sample. What could have gone wrong?

A3: Several factors can lead to incomplete removal of the unreacted this compound:

  • Incorrect Column or Membrane Choice: For SEC, ensure the column's fractionation range is appropriate to separate your conjugate from the unreacted PEG reagent.[1] For dialysis, the molecular weight cut-off (MWCO) of the membrane must be large enough to allow the unreacted PEG to pass through while retaining your biomolecule.[3]

  • Column Overloading in SEC: Applying too much sample volume to your SEC column can lead to poor separation.[3]

  • Insufficient Dialysis: Ensure the dialysis buffer volume is at least 200-500 times the sample volume and that you perform multiple buffer changes to maintain a sufficient concentration gradient.[3] An overnight dialysis step is often recommended for complete removal.[3]

  • Inefficient Quenching: If the reaction is not properly quenched, the NHS ester can continue to react or hydrolyze, complicating purification.

Troubleshooting Guides

Issue 1: Low Recovery of the Conjugated Product
  • Possible Cause: The biomolecule may be binding to the chromatography resin or dialysis membrane.

  • Troubleshooting Steps:

    • For SEC, try a different resin with a different chemistry.

    • For dialysis, ensure the MWCO is not too close to the molecular weight of your biomolecule.

    • Consider using a different purification method, such as TFF.

Issue 2: Precipitation of the Protein Conjugate During Purification
  • Possible Cause: The buffer conditions (pH, ionic strength) may not be optimal for your protein's stability. The addition of the PEG chain can also alter the solubility of the protein.

  • Troubleshooting Steps:

    • Ensure the purification buffer has a pH and salt concentration that are known to be suitable for your protein.

    • Consider adding stabilizing agents, such as glycerol (B35011) or arginine, to the buffer.

    • Perform purification at a lower temperature (e.g., 4°C) to enhance protein stability.[3]

Experimental Protocols

Protocol 1: Quenching the NHS Ester Reaction
  • Reagent Preparation: Prepare a 1 M solution of Tris-HCl, pH 8.0, or a 1 M glycine solution.

  • Quenching Step: Add the quenching buffer to your reaction mixture to a final concentration of 20-50 mM.[6]

  • Incubation: Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[6]

Protocol 2: Removal of Unreacted PEG-NHS Ester using Size Exclusion Chromatography (Desalting Column)
  • Column Equilibration: Equilibrate the desalting column with your desired buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves passing 3-5 column volumes of the buffer through the column.

  • Sample Loading: Apply your quenched reaction mixture to the top of the column. Be careful not to disturb the packed bed.

  • Elution: Add the equilibration buffer to the top of the column and begin collecting fractions. The larger, conjugated biomolecule will elute first, followed by the smaller, unreacted PEG-NHS ester and quenching reagents.

  • Fraction Analysis: Analyze the collected fractions using a spectrophotometer (e.g., at 280 nm for proteins) to identify the fractions containing your purified conjugate.

Protocol 3: Removal of Unreacted PEG-NHS Ester using Dialysis
  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for most proteins). Prepare the membrane according to the manufacturer's protocol, which often involves rinsing with deionized water.[3]

  • Sample Loading: Load your quenched reaction mixture into the dialysis bag or cassette, leaving some space to allow for potential sample dilution.[3]

  • Dialysis: Place the sealed dialysis bag/cassette in a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).[3] Place the beaker on a stir plate at a low speed to facilitate diffusion. Conduct the dialysis at 4°C to maintain protein stability.[3]

  • Buffer Changes: Change the dialysis buffer at least three times, with a minimum of 2 hours between changes. For complete removal, an overnight dialysis is recommended.[3]

  • Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer and transfer the purified conjugate to a clean tube.

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_quenching Quenching cluster_purification Purification cluster_product Final Product reaction_mixture Biomolecule + this compound quench Add Quenching Agent (e.g., Tris, Glycine) reaction_mixture->quench Stop Reaction sec Size Exclusion Chromatography quench->sec Purify dialysis Dialysis quench->dialysis Purify tff Tangential Flow Filtration quench->tff Purify purified_conjugate Purified Biomolecule-PEG Conjugate sec->purified_conjugate dialysis->purified_conjugate tff->purified_conjugate

Caption: Workflow for removing unreacted this compound.

troubleshooting_logic cluster_sec Size Exclusion Chromatography Issues cluster_dialysis Dialysis Issues cluster_quenching Reaction Quenching start Unreacted PEG Detected Post-Purification sec_issue Incorrect Column Resolution? start->sec_issue sec_overload Column Overloaded? start->sec_overload mwco_issue Incorrect MWCO? start->mwco_issue dialysis_time Insufficient Dialysis Time/Buffer Changes? start->dialysis_time quench_issue Incomplete Quenching? start->quench_issue solution Solution: Optimize Method Parameters sec_issue->solution sec_overload->solution mwco_issue->solution dialysis_time->solution quench_issue->solution

Caption: Troubleshooting logic for ineffective PEG removal.

References

Impact of buffer choice on Bis-sulfone-PEG8-NHS Ester reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG8-NHS Ester. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this bifunctional crosslinker in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation reactions with this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation to Thiols (Disulfide Re-bridging) 1. Incomplete reduction of disulfide bonds.2. Incorrect buffer pH for the bis-sulfone reaction.3. Hydrolysis of the bis-sulfone moiety.1. Ensure complete reduction of disulfide bonds by using a sufficient molar excess of a reducing agent like TCEP and optimizing reaction time. Remove the reducing agent before adding the crosslinker.2. Perform the bis-sulfone conjugation in a buffer with a pH range of 6.0-7.5.[1]3. Prepare the reagent solution immediately before use. Avoid prolonged exposure to aqueous environments, especially at alkaline pH.
Low or No Conjugation to Primary Amines 1. Suboptimal buffer pH for the NHS ester reaction.2. Presence of primary amine-containing buffers.3. Hydrolysis of the NHS ester.4. Low protein concentration.1. The optimal pH for the NHS ester reaction is between 7.2 and 8.5, with pH 8.3-8.5 often being ideal.[2][3]2. Avoid buffers containing primary amines such as Tris and glycine, as they will compete with the target molecule for the NHS ester.[3]3. Prepare the NHS ester solution immediately before use and do not store it in aqueous solution.[2]4. For best results, the protein concentration should be at least 2 mg/mL.[3]
Protein Aggregation or Precipitation 1. High concentration of organic solvent (DMSO or DMF).2. Protein instability at the reaction pH or temperature.1. Keep the final concentration of the organic solvent in the reaction mixture to a minimum, ideally below 10%.[3]2. Consider performing the reaction at a lower temperature (4°C) and screen for a buffer system that maintains protein stability.
Inconsistent Results Between Experiments 1. Fluctuation in reaction pH.2. Variable quality of reagents or solvents.1. During large-scale reactions, the hydrolysis of the NHS ester can lower the pH. Monitor the pH throughout the reaction or use a more concentrated buffer.[2]2. Use high-quality, anhydrous DMSO or amine-free DMF for dissolving the reagent.[2][3]
Non-specific Binding Presence of reactive contaminants in the sample.Ensure the purity of the protein or molecule to be conjugated. Use purification methods like dialysis or desalting columns to remove any small molecule contaminants containing primary amines or thiols.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the this compound reaction?

A1: Due to the dual reactivity of this crosslinker, the optimal buffer depends on which reaction you are performing.

  • For the bis-sulfone reaction with thiols (disulfide re-bridging): A slightly acidic to neutral pH range of 6.0 to 7.5 is recommended.[1]

  • For the NHS ester reaction with primary amines: A slightly basic pH of 7.2 to 8.5 is optimal.[3]

Commonly used non-amine containing buffers such as phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are suitable. For the NHS ester reaction, sodium bicarbonate buffer at pH 8.3 is also a good choice.[2]

Q2: Should I perform the conjugation as a one-pot or a two-step reaction?

A2: A two-step reaction is highly recommended. The optimal pH ranges for the bis-sulfone and NHS ester reactions are different. Attempting a one-pot reaction at a compromise pH may lead to suboptimal efficiency for both reactions. A sequential approach allows for the optimization of each conjugation step.

Q3: Which reaction should I perform first, the bis-sulfone or the NHS ester reaction?

A3: It is generally advisable to perform the bis-sulfone reaction first . This reaction is typically more specific and less prone to hydrolysis than the NHS ester reaction. After the disulfide re-bridging is complete, the buffer can be exchanged to the optimal pH for the NHS ester reaction.

Q4: My this compound is not dissolving in my aqueous buffer. What should I do?

A4: Like many NHS esters, this reagent may have limited aqueous solubility. It is recommended to first dissolve the reagent in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[2][3] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%) to avoid protein denaturation.

Q5: How can I stop or "quench" the NHS ester reaction?

A5: The NHS ester reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[4] These small molecules will react with and consume any excess NHS ester.

Q6: How stable is the this compound in solution?

A6: The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, and the rate of hydrolysis increases with pH.[5] It is crucial to prepare the solution of the crosslinker immediately before use. The bis-sulfone group is also susceptible to hydrolysis, particularly at higher pH values.[1]

Quantitative Data Summary

The following table summarizes the approximate half-life of the NHS ester moiety at different pH values and temperatures. This data is for general NHS esters and should be considered as an estimate for the this compound.

pHTemperature (°C)Approximate Half-life of NHS Ester
7.004-5 hours[5]
8.025~1 hour
8.6410 minutes[5]
9.025< 9 minutes[6]

Experimental Protocols

This section provides a detailed methodology for a two-step conjugation using this compound to first re-bridge a reduced disulfide bond and then conjugate to a primary amine.

Materials:

  • Protein with a disulfide bond and primary amines

  • This compound

  • Reducing agent (e.g., TCEP-HCl)

  • Reaction Buffer 1 (Thiol Conjugation): 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2

  • Reaction Buffer 2 (Amine Conjugation): 0.1 M Sodium bicarbonate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Step 1: Reduction of Disulfide Bonds and Bis-sulfone Conjugation

  • Protein Preparation: Dissolve the protein in Reaction Buffer 1 to a final concentration of 2-5 mg/mL.

  • Reduction: Add a 10- to 20-fold molar excess of TCEP-HCl to the protein solution. Incubate at room temperature for 1-2 hours.

  • Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer 1.

  • Crosslinker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO to create a 10 mM stock solution.

  • Bis-sulfone Conjugation: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the reduced protein solution.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

Step 2: NHS Ester Conjugation to Primary Amines

  • Buffer Exchange: Remove the excess bis-sulfone crosslinker and exchange the buffer to Reaction Buffer 2 (pH 8.3) using a desalting column.

  • NHS Ester Conjugation: The NHS ester moiety on the now-conjugated crosslinker will react with primary amines on the protein.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

  • Purification: Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.

Visualizations

G Rebridged_Protein Rebridged_Protein Primary_Amine Primary_Amine

Caption: A typical experimental workflow for two-step bioconjugation.

References

Technical Support Center: Enhancing the Stability of Bis-Sulfone Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for bis-sulfone conjugate stability. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on strategies to improve the stability of bis-sulfone conjugates. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of bis-sulfone conjugates.

Issue 1: Low or No Conjugation Yield

Symptoms:

  • Analysis by SDS-PAGE or mass spectrometry shows a large proportion of unconjugated antibody or protein.

  • The drug-to-antibody ratio (DAR) is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Disulfide Bond Reduction Optimize Reduction Conditions: Ensure complete reduction of the disulfide bonds prior to adding the bis-sulfone reagent. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent. Start with a 10-20 molar excess of TCEP and incubate at 37°C for 1-2 hours.[1] For antibodies, selective reduction of hinge-region disulfides can be achieved with milder reducing agents like 2-Mercaptoethylamine•HCl (2-MEA).[2] Verify complete reduction by analyzing a small aliquot of the reduced protein under non-reducing SDS-PAGE, where you should observe the separation of heavy and light chains.
Inefficient Conjugation Reaction Adjust Reaction pH: The reaction of the bis-sulfone linker with the generated thiols is pH-dependent. The optimal pH is typically between 6.5 and 7.5 to ensure the thiol groups are sufficiently nucleophilic while minimizing side reactions.[2] Increase Reaction Time and/or Temperature: While some sulfone-based conjugations can be slow, increasing the reaction temperature from room temperature to 37°C for 1 to 2 hours can improve labeling efficiency.[3] Optimize Stoichiometry: Use a 5-10 fold molar excess of the bis-sulfone reagent over the antibody to drive the reaction to completion.[1]
Reagent Instability or Degradation Use Fresh Reagents: Prepare stock solutions of the bis-sulfone reagent in an anhydrous solvent like DMSO or DMF immediately before use.[1] Ensure the reagent has been stored correctly according to the manufacturer's instructions.
Presence of Interfering Substances Ensure Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) as they can compete with the conjugation reaction.[4][5] Use buffers such as phosphate-buffered saline (PBS). If your antibody is in an incompatible buffer, perform a buffer exchange prior to conjugation.[5]
Issue 2: Conjugate Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the conjugate solution.

  • Presence of high molecular weight species observed by size-exclusion chromatography (SEC).

  • Smearing or high molecular weight bands at the top of an SDS-PAGE gel.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Increased Hydrophobicity Incorporate Solubilizing Moieties: The attachment of hydrophobic payloads can lead to aggregation.[1] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the bis-sulfone linker can improve the solubility and stability of the final conjugate.[6] Optimize Formulation: Use stabilizing excipients in the final buffer, such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbates), to reduce hydrophobic interactions and prevent aggregation.
Unfavorable Buffer Conditions Control pH and Ionic Strength: Maintain the pH of the solution away from the isoelectric point (pI) of the antibody, as solubility is minimal at the pI.[1] Adjusting the ionic strength of the buffer can also help to prevent aggregation by increasing electrostatic repulsion between molecules.[7]
Mechanical and Thermal Stress Gentle Handling: Avoid vigorous vortexing or stirring, which can cause denaturation and aggregation.[8] Optimize Storage Conditions: Store conjugates at recommended temperatures (typically 2-8°C for short-term and -80°C for long-term storage). For frozen storage, consider using cryoprotectants like glycerol.[4] Avoid repeated freeze-thaw cycles.
Presence of Aggregation Precursors Start with High-Purity Materials: Ensure the starting antibody preparation is highly pure and free of existing aggregates.[8]

Frequently Asked Questions (FAQs)

Q1: Why are bis-sulfone conjugates considered more stable than maleimide-based conjugates?

Bis-sulfone reagents are used to rebridge disulfide bonds, forming a stable thioether linkage.[9] In contrast, maleimide-thiol adducts are susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in the plasma. This can lead to deconjugation of the payload and potential off-target effects.[10] The thioether bond formed by bis-sulfone conjugation is significantly more stable under physiological conditions.

Q2: What is the typical drug-to-antibody ratio (DAR) that can be achieved with bis-sulfone conjugation?

Bis-sulfone conjugation targets the interchain disulfide bonds of an antibody. For a typical IgG1 antibody with four interchain disulfide bonds, a homogeneous DAR of 4 can be achieved if all four disulfides are reduced and rebridged. By controlling the extent of reduction, conjugates with lower DARs can also be produced. This site-specific nature of bis-sulfone conjugation leads to more homogeneous products compared to stochastic methods like lysine (B10760008) conjugation.[]

Q3: How can I confirm that the bis-sulfone reagent has successfully rebridged the disulfide bond?

This can be assessed using non-reducing SDS-PAGE. An intact, unconjugated antibody will appear as a single band. After reduction, it will separate into heavy and light chains. A successfully rebridged conjugate will appear as a single band at a higher molecular weight than the intact antibody, and it will not dissociate into heavy and light chains under non-reducing conditions.

Q4: What is the role of the PEG linker in a bis-sulfone reagent?

A PEG (polyethylene glycol) linker serves multiple purposes. It can increase the hydrophilicity of the overall conjugate, which is particularly important when conjugating hydrophobic payloads, thereby reducing the risk of aggregation.[6] The length of the PEG linker can also be adjusted to optimize the pharmacokinetic properties of the conjugate.

Q5: Can bis-sulfone reagents react with other amino acids besides cysteine?

Under the recommended pH conditions (6.5-7.5), bis-sulfone reagents are highly selective for thiol groups. While some reactivity with other nucleophilic residues like lysine and histidine has been reported for certain sulfone-based reagents, this is generally minimized by controlling the reaction conditions.[3][12]

Quantitative Data on Conjugate Stability

The stability of bis-sulfone conjugates has been shown to be superior to that of maleimide-based conjugates in several studies.

Conjugate Type Condition Stability Metric Result
Bis-sulfone MMAE Conjugate Artificial Serum, 37°CAverage DARNo decrease in DAR after 120 hours
Phenyloxadiazole Sulfone Conjugate Human PlasmaHalf-lifeDoubled compared to the maleimide (B117702) conjugate[13]
Mono-sulfone-PEG Conjugate 1 mM Glutathione, 37°C, 7 days% Intact Conjugate> 90%[12]
Maleimide-PEG Conjugate 1 mM Glutathione, 37°C, 7 days% Intact Conjugate< 70%[12]
Fc-S396C Sulfone Conjugate Human Plasma, 37°C, 72 hours% Intact ConjugateSignificantly more stable than the corresponding maleimide conjugate[3]
Fc-S396C Maleimide Conjugate Human Plasma, 37°C, 72 hours% Intact Conjugate~20% remaining[3]

Experimental Protocols

Protocol 1: Disulfide Bond Reduction of Antibodies with TCEP

This protocol describes the reduction of interchain disulfide bonds in an antibody using TCEP.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0-7.5)

  • Desalting column

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a final concentration of 1-10 mg/mL in the reaction buffer.

  • TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in the reaction buffer. Note: TCEP is less stable in phosphate buffers, so prepare this solution immediately before use.[14]

  • Reduction Reaction: Add TCEP to the antibody solution to a final concentration of 10-20 molar equivalents per disulfide bond.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.[1]

  • Removal of TCEP: Remove the excess TCEP using a desalting column equilibrated with the reaction buffer. This step is crucial to prevent interference with the subsequent conjugation reaction.

Protocol 2: Conjugation of Bis-Sulfone Reagent to Reduced Antibody

This protocol outlines the conjugation of a bis-sulfone reagent to the reduced antibody from Protocol 1.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Bis-sulfone reagent

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., N-acetylcysteine) (optional)

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Reagent Preparation: Prepare a 10-20 mM stock solution of the bis-sulfone reagent in anhydrous DMSO or DMF immediately before use.[1]

  • Conjugation Reaction: Add a 5-10 fold molar excess of the bis-sulfone reagent solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 37°C for 1-2 hours with gentle agitation.[1][3] The reaction can also be performed overnight at 4°C.

  • Quenching (Optional): To quench any unreacted bis-sulfone reagent, a small molar excess of a thiol-containing molecule like N-acetylcysteine can be added and incubated for 30 minutes.

  • Purification: Purify the conjugate to remove excess reagent and any unconjugated species using an appropriate chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 3: Stability Assessment in Human Plasma

This protocol describes a general method for assessing the stability of a bis-sulfone conjugate in human plasma.

Materials:

  • Purified bis-sulfone conjugate

  • Human plasma

  • Incubator at 37°C

  • Analytical instruments (e.g., HPLC, LC-MS, SDS-PAGE)

Procedure:

  • Sample Preparation: Incubate the bis-sulfone conjugate in human plasma at a final concentration of, for example, 1 mg/mL.

  • Incubation: Place the samples in an incubator at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 120 hours), withdraw aliquots of the plasma samples.

  • Analysis: Analyze the aliquots to determine the amount of intact conjugate remaining. This can be done by various methods:

    • Hydrophobic Interaction Chromatography (HIC): To separate species with different drug-to-antibody ratios and monitor for deconjugation.

    • LC-MS: For accurate mass determination of the intact conjugate and identification of any degradation products.

    • SDS-PAGE (non-reducing): To visualize the integrity of the conjugate over time.

Visualizations

experimental_workflow cluster_reduction Step 1: Disulfide Reduction cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Stability Testing antibody Antibody (IgG) tcep Add TCEP antibody->tcep incubation_red Incubate (37°C, 1-2h) tcep->incubation_red reduced_ab Reduced Antibody incubation_red->reduced_ab bis_sulfone Add Bis-Sulfone Reagent reduced_ab->bis_sulfone incubation_conj Incubate (RT or 37°C) bis_sulfone->incubation_conj crude_conjugate Crude Conjugate incubation_conj->crude_conjugate purification Purification (SEC/HIC) crude_conjugate->purification pure_conjugate Purified Conjugate purification->pure_conjugate analysis Characterization (SDS-PAGE, HIC, LC-MS) pure_conjugate->analysis stability Plasma Stability Assay pure_conjugate->stability

Caption: Experimental workflow for bis-sulfone conjugation and stability assessment.

stability_comparison cluster_maleimide Maleimide Conjugate Degradation cluster_bissulfone Bis-Sulfone Conjugate Stability maleimide_conj Maleimide Conjugate retro_michael Retro-Michael Reaction (in presence of thiols) maleimide_conj->retro_michael deconjugated Deconjugated Payload retro_michael->deconjugated intact Intact Conjugate bissulfone_conj Bis-Sulfone Conjugate stable Stable Thioether Bond bissulfone_conj->stable stable->intact

Caption: Logical relationship of maleimide vs. bis-sulfone conjugate stability.

References

Minimizing non-specific binding in Bis-sulfone-PEG8-NHS Ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bis-sulfone-PEG8-NHS Ester labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their conjugation experiments and minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a heterobifunctional crosslinker designed for site-specific protein modification. It features two primary reactive groups:

  • Bis-sulfone: This group specifically targets and re-bridges reduced disulfide bonds. The process involves a bis-alkylation reaction with the two free thiols of a reduced cysteine pair, forming a stable, covalent three-carbon bridge. This method is particularly effective for labeling antibodies (e.g., IgG), where the interchain disulfides can be selectively reduced to provide specific conjugation sites.

  • NHS Ester: The N-hydroxysuccinimide (NHS) ester reacts with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1]

The PEG8 linker is a hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous solutions, which can help to reduce non-specific binding and aggregation.[2][3][4][5][6][7]

Q2: What is non-specific binding in the context of this reagent?

Non-specific binding refers to any interaction of the this compound with the target protein or other molecules that is not the intended covalent bond. This can include:

  • Hydrophobic or Ionic Interactions: The reagent may physically adsorb to surfaces of the protein without forming a covalent link.

  • Reaction with Other Nucleophiles: While the NHS ester is highly selective for primary amines, it can sometimes react with other nucleophilic groups like hydroxyls or sulfhydryls, though these bonds are generally less stable.[1]

  • Aggregation: Improper reaction conditions can lead to protein aggregation, which can trap unbound reagent and lead to high background signals.[1]

Q3: What are the main causes of high non-specific binding?

The primary causes of high non-specific binding are often related to the reaction chemistry and subsequent purification steps:

  • NHS Ester Hydrolysis: The NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at higher pH. The hydrolyzed, non-reactive form of the reagent can then bind non-specifically to the protein.[1]

  • Inadequate Purification: Failure to remove all unreacted or hydrolyzed reagent after the labeling reaction is a common source of high background.

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can lead to increased side reactions and non-specific interactions.

Troubleshooting Guide

This section addresses common problems encountered during labeling experiments with this compound.

Problem 1: High Background or Non-Specific Signal

High background is often an indication of unbound or non-covalently bound reagent.

Potential Cause Recommended Solution
Incomplete Removal of Unreacted Reagent Improve post-labeling purification. Size-exclusion chromatography (SEC), tangential flow filtration (TFF), and hydrophobic interaction chromatography (HIC) are effective methods for removing small molecule impurities from antibody-drug conjugates and other labeled proteins.[2][8][9][]
Non-Covalent Adsorption Add blocking agents to your buffers. Bovine Serum Albumin (BSA) or non-fat dry milk can be used to block non-specific binding sites.[11][12] Non-ionic surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions. Increasing the salt concentration of your buffers can reduce electrostatic interactions.[8]
NHS Ester Hydrolysis Prepare the this compound solution immediately before use. Avoid storing it in aqueous solutions. Perform the reaction at a slightly basic pH (7.2-8.5) to balance amine reactivity and hydrolysis.[1]
Protein Aggregation Optimize protein concentration and ensure gentle mixing during the reaction. The PEG8 linker is designed to improve solubility and reduce aggregation.[2][3][4][5][6][7]
Problem 2: Low Labeling Efficiency

Low labeling efficiency can result from several factors related to the reaction conditions and the protein itself.

Potential Cause Recommended Solution
Inefficient Disulfide Bond Reduction Ensure complete reduction of the target disulfide bonds. Tris(2-carboxyethyl)phosphine (TCEP) is an effective reducing agent. Optimize the concentration of TCEP and the reduction time.
Incorrect Buffer pH The reaction of the NHS ester with primary amines is pH-dependent. The optimal range is typically pH 7.2-8.5.[1] At lower pH, the amines are protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated.
Presence of Amine-Containing Buffers Buffers such as Tris or glycine (B1666218) contain primary amines that will compete with the target protein for reaction with the NHS ester. Use amine-free buffers like phosphate-buffered saline (PBS), borate, or carbonate buffer.[13]
Inaccessible Disulfide Bonds or Amines Ensure the target disulfide bonds and primary amines are accessible on the protein surface. Denaturing conditions may be required in some cases, but this can affect protein function.
Hydrolyzed NHS Ester Use fresh, high-quality this compound. Allow the reagent to come to room temperature before opening to prevent condensation and hydrolysis.[13][14]

Experimental Protocols

Protocol 1: General Procedure for Antibody Labeling

This protocol provides a general workflow for the site-specific labeling of an antibody via disulfide re-bridging.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Disulfide Bond Reduction:

    • Prepare a fresh solution of TCEP in an amine-free buffer.

    • Add TCEP to the antibody solution to a final concentration of 10-20 molar equivalents.

    • Incubate at 37°C for 1-2 hours with gentle agitation.

  • Preparation of Labeling Reagent:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the this compound solution to the reduced antibody solution.

    • Incubate at room temperature for 1-2 hours with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted reagent and byproducts by size-exclusion chromatography or another suitable purification method.

Protocol 2: Optimizing Blocking Conditions

To minimize non-specific binding, it is crucial to optimize blocking conditions.

Materials:

  • Blocking agents (e.g., BSA, casein, Tween-20)

  • Labeled antibody

  • Assay buffer

Procedure:

  • Prepare a series of assay buffers containing different concentrations of blocking agents.

  • Perform your downstream application (e.g., ELISA, Western blot) using these different blocking buffers.

  • Compare the signal-to-noise ratio for each condition to determine the optimal blocking strategy.

Quantitative Data

Table 1: Comparison of Common Blocking Agents

The effectiveness of a blocking agent can vary depending on the specific application. The following table provides a general comparison.

Blocking Agent Typical Concentration Advantages Disadvantages
Bovine Serum Albumin (BSA) 1-5%Effective at blocking non-specific protein-protein interactions.[11][12]Can be a source of cross-reactivity with some antibodies.
Non-fat Dry Milk (Casein) 1-5%Cost-effective and highly effective at blocking.[15]Contains phosphoproteins and biotin, which can interfere with certain assays.
Fish Gelatin 0.1-1%Low cross-reactivity with mammalian antibodies.[11]May not be as effective as BSA or milk in all situations.[11]
Tween-20 0.05-0.1%Reduces hydrophobic interactions.Can disrupt some antibody-antigen interactions.
Polyethylene Glycol (PEG) 1-3%Synthetic and protein-free, reducing the risk of cross-reactivity.[11]May be less effective than protein-based blockers for some applications.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification Antibody Antibody Reduction Reduction Antibody->Reduction TCEP TCEP TCEP->Reduction Reduced_Antibody Reduced_Antibody Reduction->Reduced_Antibody Labeling_Reaction Labeling_Reaction Reduced_Antibody->Labeling_Reaction Bis-sulfone-PEG8-NHS_Ester Bis-sulfone-PEG8-NHS_Ester Bis-sulfone-PEG8-NHS_Ester->Labeling_Reaction Labeled_Antibody_Mixture Labeled_Antibody_Mixture Labeling_Reaction->Labeled_Antibody_Mixture Purification Purification Labeled_Antibody_Mixture->Purification Purified_Conjugate Purified_Conjugate Purification->Purified_Conjugate

Caption: Experimental workflow for disulfide re-bridging.

non_specific_binding High_Background High_Background Inadequate_Purification Inadequate_Purification High_Background->Inadequate_Purification Cause Non-covalent_Adsorption Non-covalent_Adsorption High_Background->Non-covalent_Adsorption Cause NHS_Ester_Hydrolysis NHS_Ester_Hydrolysis High_Background->NHS_Ester_Hydrolysis Cause Protein_Aggregation Protein_Aggregation High_Background->Protein_Aggregation Cause Improve_Purification Improve_Purification Inadequate_Purification->Improve_Purification Solution Add_Blocking_Agents Add_Blocking_Agents Non-covalent_Adsorption->Add_Blocking_Agents Solution Optimize_Reaction_pH Optimize_Reaction_pH NHS_Ester_Hydrolysis->Optimize_Reaction_pH Solution Optimize_Concentration Optimize_Concentration Protein_Aggregation->Optimize_Concentration Solution

Caption: Troubleshooting high non-specific binding.

References

How to handle and store Bis-sulfone-PEG8-NHS Ester to maintain reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of Bis-sulfone-PEG8-NHS Ester to ensure optimal reactivity and successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound upon receipt?

To maintain its reactivity, this compound should be stored at -20°C in a desiccated environment immediately upon receipt.[1][2][3][4][5][6][7] Proper storage is critical to prevent degradation of the moisture-sensitive NHS ester group.

Q2: What is the primary cause of reactivity loss for this reagent?

The primary cause of reactivity loss is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[6][8] This group is highly susceptible to moisture, leading to the formation of an inactive carboxylic acid. Hydrolysis is accelerated by exposure to aqueous environments, especially at neutral to high pH.[6][8]

Q3: Can I prepare a stock solution of this compound?

While it is highly recommended to prepare solutions immediately before use, stock solutions can be made.[6][7] To do so, dissolve the reagent in an anhydrous, amine-free organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7] Unused stock solution should be stored at -20°C under an inert gas like argon or nitrogen and is typically stable for up to three months with proper handling.[6] Avoid repeated freeze-thaw cycles.

Q4: What buffers should I use for my conjugation reaction?

It is crucial to use amine-free buffers for the conjugation reaction, as primary amines will compete with the target molecule for reaction with the NHS ester.[6][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers at a pH range of 7-9.[6][9] The optimal pH for the reaction of NHS esters with primary amines is typically between 7 and 9.[6][9][10]

Q5: What is the function of the bis-sulfone group in this reagent?

The bis-sulfone group is a bis-alkylating agent that selectively reacts with the two thiol groups (-SH) derived from the reduction of a native disulfide bond, such as those found in antibodies.[1][2][4][11][12][13][] This reaction results in the covalent re-bridging of the disulfide bond with a three-carbon bridge, which helps to maintain the protein's structural integrity.[1][2][4][11][13]

Troubleshooting Guide

ProblemPotential CauseSolution
Low or no conjugation efficiency Hydrolysis of NHS ester: The reagent may have been exposed to moisture during storage or handling.Always warm the vial to room temperature before opening to prevent condensation.[7][8] Use anhydrous solvents for preparing stock solutions. Prepare solutions fresh for each experiment.
Incorrect buffer: The buffer used may contain primary amines (e.g., Tris, glycine) that compete with the reaction.Use an amine-free buffer such as PBS, HEPES, or borate at a pH of 7-9.[6][7] If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or desalting columns.[7]
Suboptimal pH: The reaction pH may be too low, leading to slow reaction kinetics.Ensure the reaction buffer pH is between 7 and 9 for efficient conjugation to primary amines.[6][9][10]
Precipitation of the reagent or conjugate Low solubility: The reagent or the resulting conjugate may have limited solubility in the reaction buffer.The PEG8 spacer in this compound is designed to increase aqueous solubility.[2] However, if solubility issues persist, consider adjusting the protein concentration or adding a small percentage of an organic co-solvent (ensure it is compatible with your protein).
Unexpected side reactions Reaction with non-target molecules: Other nucleophiles in the reaction mixture may be reacting with the NHS ester.Purify your target molecule to remove any contaminating nucleophiles.
Protein denaturation: Harsh reaction conditions may be affecting the stability of your protein.Perform the conjugation reaction at 4°C for a longer duration (e.g., 2 hours) instead of at room temperature for a shorter time (e.g., 30 minutes).[6]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature -20°C[1][2][3][4][5][6][7]Minimizes degradation and hydrolysis of the NHS ester.
Storage Atmosphere Desiccated[1][6][7][8]Prevents moisture from hydrolyzing the NHS ester.
Stock Solution Solvent Anhydrous DMSO or DMF[6][7]Ensures the reagent dissolves completely and minimizes hydrolysis.
Reaction pH 7 - 9[6][9][10]Optimal range for the reaction between NHS esters and primary amines.
Reaction Buffers Phosphate, HEPES, Borate (amine-free)[6]Avoids competition from primary amines present in buffers like Tris or glycine.

Experimental Protocols

Detailed Protocol for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines and a reducible disulfide bond.

1. Materials Required:

  • This compound

  • Target protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment for purification

2. Procedure:

  • Step 1: Protein Preparation and Disulfide Reduction

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL.

    • Add a 10-20 fold molar excess of a reducing agent (e.g., TCEP) to the protein solution.

    • Incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.

    • Remove the excess reducing agent using a desalting column.

  • Step 2: Reagent Preparation

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[7]

  • Step 3: Conjugation Reaction

    • Add a 10-20 fold molar excess of the this compound stock solution to the reduced protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Step 4: Quenching the Reaction

    • Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

  • Step 5: Purification

    • Remove excess, unreacted reagent and byproducts by dialysis or using a desalting column.

    • The purified conjugate can be stored under conditions suitable for the original protein.

Visualizations

hydrolysis_pathway NHS_Ester This compound (Active) Hydrolyzed_Product Inactive Carboxylic Acid NHS_Ester->Hydrolyzed_Product Hydrolysis Released_NHS NHS NHS_Ester->Released_NHS Hydrolysis Water H₂O (Moisture)

Caption: Hydrolysis pathway of the NHS ester group in the presence of water.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep 1. Prepare Protein Solution (Amine-free buffer) Reduce_Disulfide 2. Reduce Disulfide Bonds (e.g., TCEP) Protein_Prep->Reduce_Disulfide Conjugation 4. Mix Protein and NHS Ester (pH 7-9, RT or 4°C) Reduce_Disulfide->Conjugation Reagent_Prep 3. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) Reagent_Prep->Conjugation Quench 5. Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify 6. Purify Conjugate (Dialysis/Desalting) Quench->Purify Analyze 7. Analyze Conjugate Purify->Analyze

Caption: Experimental workflow for a typical protein conjugation reaction.

References

Optimizing incubation time and temperature for bis-sulfone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis-sulfone reactions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific problems that may arise during bis-sulfone reactions and offers potential causes and solutions.

ProblemPotential CausesRecommended Solutions
Low or No Product Yield Reagent Degradation: Bis-sulfone reagents are susceptible to hydrolysis, especially at higher pH.[1] Suboptimal pH: The reaction efficiency is highly dependent on the pH of the buffer.[1] Insufficient Reagent Concentration: The molar excess of the bis-sulfone reagent may be too low. Low Reaction Temperature: The reaction may be too slow at lower temperatures.[2] Short Incubation Time: The reaction may not have had enough time to proceed to completion.[2]Reagent Preparation: Always prepare fresh solutions of the bis-sulfone reagent in a non-aqueous, aprotic solvent like DMSO or DMF immediately before use and add it to the aqueous reaction buffer right before starting the reaction.[1] pH Optimization: The optimal pH range for many bis-sulfone reactions with thiols is between 6.0 and 7.5. A pH above 8.0 can lead to rapid hydrolysis of the reagent.[1] Increase Reagent Concentration: A 5- to 20-fold molar excess of the bis-sulfone reagent over the target molecule is a common starting point.[1] Increase Temperature: Increasing the reaction temperature, for example from room temperature to 37°C, can enhance the reaction rate.[2] Extend Incubation Time: Empirically determine the optimal incubation time, which can range from 1 to 12 hours at room temperature.[1][3]
Protein Precipitation or Aggregation Non-specific Crosslinking: At higher pH values, other nucleophilic residues like lysine (B10760008) and histidine can become more reactive, leading to unintended intermolecular crosslinking and aggregation.[1]Adjust pH: Lower the reaction pH to favor the modification of more reactive nucleophiles like thiols.[1] Reduce Reagent Concentration: Titrate the molar excess of the bis-sulfone reagent to the lowest effective concentration.
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations of the bis-sulfone stock solution or age of the solution can lead to variable results. Buffer Composition: The presence of competing nucleophiles, such as primary amines (e.g., Tris buffer) or other thiols, can interfere with the desired reaction.Standardize Reagent Handling: Consistently prepare fresh reagent solutions for each experiment. Use Non-Nucleophilic Buffers: Employ buffers that do not contain primary amines or other nucleophiles, such as phosphate (B84403) or HEPES buffers.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time and temperature for bis-sulfone reactions?

A1: The optimal incubation time and temperature for bis-sulfone reactions are highly dependent on the specific reactants and desired outcome. There is no single universal condition. However, based on various experimental protocols, a general starting point is to incubate for 1-2 hours at room temperature.[1] For some reactions, extending the incubation time to 12 hours at room temperature has been reported.[3] Increasing the temperature can accelerate the reaction; for instance, incubating at 37°C for 1-2 hours has been shown to increase the extent of labeling compared to room temperature.[2] It is crucial to empirically optimize these parameters for your specific system.

Q2: How does pH affect the bis-sulfone reaction?

A2: pH is a critical parameter in bis-sulfone reactions. The reactivity of the target nucleophile (e.g., a thiol group on a cysteine residue) increases with pH. However, the rate of hydrolysis of the bis-sulfone reagent also increases significantly at higher pH.[1] For reactions involving thiols, a pH range of 6.0-7.5 generally provides a good balance between nucleophile reactivity and reagent stability.[1] At pH values above 8.0, the bis-sulfone reagent can degrade rapidly, leading to low reaction efficiency.[1]

Q3: My bis-sulfone reaction is not working. What are the first troubleshooting steps I should take?

A3: If you are experiencing issues with your bis-sulfone reaction, consider the following initial troubleshooting steps:

  • Verify Reagent Integrity: Ensure your bis-sulfone reagent is not hydrolyzed. Always use a freshly prepared stock solution from a non-aqueous solvent.[1]

  • Check the pH of your reaction buffer: Confirm that the pH is within the optimal range for your specific reaction (typically 6.0-7.5 for thiol conjugations).[1]

  • Review your buffer composition: Make sure your buffer does not contain any competing nucleophiles like Tris or other thiol-containing compounds.

  • Optimize Incubation Conditions: If the reaction is slow, try increasing the incubation time or temperature.[2]

Q4: Can I store my prepared bis-sulfone stock solution?

A4: It is highly recommended to prepare fresh bis-sulfone stock solutions immediately before each use.[1] Bis-sulfones are susceptible to hydrolysis, and storing them in solution, even in a non-aqueous solvent, can lead to degradation over time, resulting in decreased reactivity and inconsistent experimental outcomes.

Data on Incubation Conditions

The following table summarizes various incubation times and temperatures reported in the literature for different bis-sulfone reactions. Note that these are examples and not a systematic optimization.

ApplicationIncubation TimeIncubation TemperatureNotes
Protein Crosslinking1-2 hoursRoom Temperature or 4°CA general starting point for protein modification.[1]
Antibody Conjugation1-2 hours37°CIncreased temperature can improve labeling efficiency.[2]
Antibody-Polymer Conjugation12 hoursRoom TemperatureLonger incubation times may be necessary for complete reaction in some systems.[3]
Polymer Crosslinking6 hours50°CHigher temperatures may be required for less reactive systems.
Heat Stability Studies1 hour75°CUsed to assess the stability of the resulting conjugate under heat stress.[3]

Experimental Protocols

General Protocol for Protein Modification with Bis(bromomethyl) sulfone

This protocol provides a general framework for the modification of a protein containing accessible thiol groups.

  • Protein Preparation: Dissolve the protein in a suitable non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl) at a pH between 6.0 and 7.5.[1] If the target thiols are in a disulfide bond, they must first be reduced using a reducing agent like DTT or TCEP, followed by the removal of the reducing agent.

  • Reagent Preparation: Immediately before use, prepare a stock solution of bis(bromomethyl) sulfone in an anhydrous, aprotic solvent such as DMSO or DMF.[1]

  • Reaction Initiation: Add a 5- to 20-fold molar excess of the bis-sulfone stock solution to the protein solution.[1] The final concentration of the organic solvent should be kept low (typically <5% v/v) to prevent protein denaturation.

  • Incubation: Allow the reaction to proceed at a set temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 1-4 hours). These conditions should be optimized for the specific protein and desired level of modification.[1][2]

  • Quenching: Stop the reaction by adding a thiol-containing quenching reagent, such as 2-mercaptoethanol (B42355) or DTT, to consume any unreacted bis-sulfone.

  • Purification: Remove excess reagent and byproducts by a suitable method such as size-exclusion chromatography or dialysis.

  • Analysis: Confirm the modification using appropriate analytical techniques, such as mass spectrometry to verify the mass change or SDS-PAGE to observe crosslinking.

Visualizations

Reaction_Mechanism cluster_0 Step 1: Reduction of Disulfide Bond cluster_1 Step 2: Reaction with Bis-Sulfone Protein_Disulfide Protein with Disulfide Bond Reduced_Protein Protein with Free Thiols (-SH) Protein_Disulfide->Reduced_Protein Reduction Intermediate Mono-alkylation Intermediate Reduced_Protein->Intermediate First Thiol Attack Reducing_Agent Reducing Agent (e.g., DTT, TCEP) Bis_Sulfone Bis-Sulfone Reagent Bis_Sulfone->Intermediate Bridged_Protein Thioether-Bridged Protein Intermediate->Bridged_Protein Second Thiol Attack (Intramolecular)

Bis-sulfone disulfide rebridging mechanism.

Troubleshooting_Workflow Start Low or No Product Yield Check_Reagent Is the bis-sulfone reagent fresh? Start->Check_Reagent Check_pH Is the reaction pH optimal (6.0-7.5)? Check_Reagent->Check_pH Yes Prepare_Fresh Prepare fresh reagent stock solution. Check_Reagent->Prepare_Fresh No Check_Buffer Is the buffer non-nucleophilic? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH of the reaction buffer. Check_pH->Adjust_pH No Optimize_Conditions Have incubation time and temperature been optimized? Check_Buffer->Optimize_Conditions Yes Change_Buffer Switch to a non-nucleophilic buffer (e.g., Phosphate, HEPES). Check_Buffer->Change_Buffer No Increase_Time_Temp Systematically increase incubation time and/or temperature. Optimize_Conditions->Increase_Time_Temp No Success Problem Resolved Optimize_Conditions->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Buffer Change_Buffer->Optimize_Conditions Increase_Time_Temp->Success

Troubleshooting workflow for low product yield.

References

Technical Support Center: Refinement of Purification Methods for Bis-sulfone Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of bis-sulfone conjugated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying bis-sulfone conjugated proteins?

A1: The main challenges stem from the heterogeneity of the conjugation reaction and the physicochemical properties of the resulting conjugate. These include:

  • Presence of multiple species: The reaction mixture often contains the desired conjugate, unconjugated protein, excess linker and payload, and partially conjugated or aggregated species.

  • Increased hydrophobicity: The addition of a linker and payload, which are often hydrophobic, increases the overall hydrophobicity of the protein, making it more prone to aggregation.

  • Charge heterogeneity: Conjugation can alter the surface charge of the protein, leading to a mixture of charge variants that can be difficult to separate.

  • Linker stability: While bis-sulfone linkers are generally stable, the purification conditions (e.g., pH, temperature) must be controlled to prevent any potential degradation.

Q2: Which chromatography techniques are most suitable for purifying bis-sulfone conjugated proteins?

A2: A multi-step chromatography approach is typically required. The most common techniques are:

  • Size Exclusion Chromatography (SEC): Effective for removing unconjugated linkers/payloads and for separating monomers from aggregates.

  • Ion Exchange Chromatography (IEX): Separates molecules based on charge differences. It can be used to separate the desired conjugate from unconjugated protein and other charge variants.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. This is particularly useful for separating conjugates with different drug-to-antibody ratios (DARs).

  • Mixed-Mode Chromatography (MMC): Utilizes a combination of ionic and hydrophobic interactions and can sometimes achieve in a single step what would otherwise require multiple chromatography steps.

Q3: How can I minimize aggregation during purification?

A3: Aggregation is a common issue due to the increased hydrophobicity of the conjugate. Strategies to minimize aggregation include:

  • Buffer optimization: Screen for optimal pH and buffer composition. The addition of excipients like arginine, polysorbate 80, or glycerol (B35011) can help to reduce aggregation.

  • Low protein concentration: Working with lower protein concentrations can reduce the likelihood of intermolecular interactions that lead to aggregation.

  • Temperature control: Perform purification steps at lower temperatures (e.g., 4°C) to enhance protein stability.

  • Gentle handling: Avoid vigorous agitation or stirring that can cause mechanical stress on the protein.

Q4: What is the impact of the bis-sulfone linker on the choice of purification strategy?

A4: The bis-sulfone linker itself is relatively stable under typical chromatography conditions. However, the conjugation process can lead to a heterogeneous mixture. The choice of purification strategy will depend on the specific properties of the protein and the conjugated moiety. For example, if the conjugation significantly alters the protein's isoelectric point (pI), IEX will be a powerful separation tool. If the payload is highly hydrophobic, HIC will be essential for separating species with different DARs.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of bis-sulfone conjugated proteins.

Problem 1: Low Yield of the Purified Conjugate
Possible Cause Recommended Solution
Protein precipitation during conjugation or purification Optimize buffer conditions (pH, ionic strength, additives).[1] Reduce protein concentration. Perform purification at a lower temperature.
Poor binding to the chromatography resin For IEX: Ensure the buffer pH is appropriate to impart a net charge on the protein for binding to the column. The pH should be at least 1 unit away from the protein's pI.[2] Check the ionic strength of your loading buffer; high salt can prevent binding. For HIC: Ensure the salt concentration in the loading buffer is high enough to promote hydrophobic interactions.[3]
Conjugate eluting in the wash steps For IEX: The ionic strength of the wash buffer may be too high, or the pH may be too close to the protein's pI. Reduce the salt concentration or adjust the pH. For HIC: The salt concentration of the wash buffer may be too low. Increase the salt concentration.
Inefficient elution from the column For IEX: The salt gradient may be too shallow, or the final salt concentration may be too low. Increase the steepness of the gradient or the final salt concentration. A step elution can also be tested. For HIC: The decreasing salt gradient may be too steep. A shallower gradient can improve resolution and recovery. Ensure the final buffer has a sufficiently low salt concentration.
Problem 2: Presence of Aggregates in the Final Product
Possible Cause Recommended Solution
Aggregation induced by the conjugation reaction Optimize the conjugation conditions (e.g., pH, temperature, protein concentration). Screen for stabilizing excipients.
Aggregation during purification steps Optimize buffer conditions for each chromatography step. Consider using a final polishing step with Size Exclusion Chromatography (SEC) to remove any remaining aggregates.[4]
High protein concentration during elution Elute into a larger volume or directly into a buffer containing stabilizing excipients.
Problem 3: Incomplete Separation of Conjugated and Unconjugated Protein
Possible Cause Recommended Solution
Insufficient resolution in IEX Optimize the pH of the mobile phase to maximize the charge difference between the conjugated and unconjugated protein.[5] Use a shallower salt gradient for elution.[2]
Co-elution in SEC SEC separates based on size, so if the conjugate and unconjugated protein have similar hydrodynamic radii, this method will not be effective for their separation. Use an orthogonal method like IEX or HIC.
Suboptimal conditions in HIC Optimize the salt type and concentration in the binding and elution buffers. A shallower gradient may be necessary to resolve species with small differences in hydrophobicity.

Quantitative Data Summary

The following table summarizes typical performance metrics for different chromatography techniques used in the purification of conjugated proteins. Actual results will vary depending on the specific protein, linker, and payload.

Chromatography Technique Typical Purity (%) Typical Recovery (%) Key Separations
Size Exclusion (SEC) >98% (for monomer)>90%Monomer from aggregates and fragments; Protein from unconjugated small molecules.[4][6]
Ion Exchange (IEX) >95%80-95%Conjugate from unconjugated protein; Separation of charge variants.
Hydrophobic Interaction (HIC) >95%70-90%Separation of species with different Drug-to-Antibody Ratios (DARs).[7][8]
Mixed-Mode (MMC) >95%80-95%Can potentially combine the separation capabilities of IEX and HIC in a single step.

Experimental Protocols

Protocol 1: General Purification Workflow for Bis-sulfone Conjugated Proteins

This protocol outlines a typical three-step chromatography process for purifying a bis-sulfone conjugated antibody.

Step 1: Initial Capture and Buffer Exchange (e.g., using Affinity Chromatography or SEC)

  • Objective: To remove excess, unreacted small molecules (linker, payload) and to exchange the conjugate into a suitable buffer for the next purification step.

  • Resin: Protein A affinity resin (if the protein is an antibody) or a desalting column packed with a size exclusion resin.

  • Procedure for Protein A:

    • Equilibrate the Protein A column with a neutral pH buffer (e.g., PBS, pH 7.4).

    • Load the crude conjugation reaction mixture onto the column.

    • Wash the column extensively with the equilibration buffer to remove all unbound small molecules.

    • Elute the antibody-containing species with a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).

    • Immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.0).

  • Procedure for SEC (Desalting):

    • Equilibrate the desalting column with the buffer required for the next chromatography step (e.g., IEX binding buffer).

    • Load the crude conjugation reaction mixture onto the column.

    • Collect the fractions containing the high molecular weight protein conjugate, which will elute first.

Step 2: Intermediate Purification by Ion Exchange Chromatography (IEX)

  • Objective: To separate the desired conjugate from unconjugated protein and other charge variants.

  • Resin: A strong or weak cation or anion exchange resin, depending on the pI of the conjugate.

  • Buffers:

    • Binding Buffer (Buffer A): Low ionic strength buffer at a pH that ensures the conjugate binds to the resin (e.g., 20 mM MES, pH 6.0 for cation exchange).

    • Elution Buffer (Buffer B): Binding buffer with a high salt concentration (e.g., 20 mM MES, 1 M NaCl, pH 6.0).

  • Procedure:

    • Equilibrate the IEX column with Binding Buffer.

    • Load the buffer-exchanged sample from Step 1.

    • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline.

    • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 column volumes.

    • Collect fractions and analyze by SDS-PAGE and UV-Vis to identify the fractions containing the pure conjugate.

Step 3: Polishing by Hydrophobic Interaction Chromatography (HIC)

  • Objective: To separate conjugate species with different drug-to-antibody ratios (DARs) and to remove any remaining impurities.

  • Resin: A HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, or Octyl).

  • Buffers:

    • Binding Buffer (Buffer A): High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[9]

    • Elution Buffer (Buffer B): Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[9]

  • Procedure:

    • Add salt to the pooled fractions from Step 2 to match the conditions of the HIC Binding Buffer.

    • Equilibrate the HIC column with Binding Buffer.

    • Load the sample onto the column.

    • Wash the column with Binding Buffer.

    • Elute the bound proteins using a decreasing linear salt gradient of 100-0% Binding Buffer over 20 column volumes.

    • Collect fractions and analyze to identify those containing the desired DAR species.

Step 4 (Optional): Final Polishing and Formulation by Size Exclusion Chromatography (SEC)

  • Objective: To remove any aggregates formed during the previous steps and to exchange the purified conjugate into its final formulation buffer.

  • Resin: A high-resolution SEC resin appropriate for the size of the conjugate.

  • Buffer: The final formulation buffer for the purified conjugate.

  • Procedure:

    • Equilibrate the SEC column with the final formulation buffer.

    • Load the concentrated, purified conjugate from the previous step.

    • Run the column isocratically and collect the fractions corresponding to the monomeric conjugate peak.

Visualizations

experimental_workflow cluster_0 Step 1: Initial Cleanup cluster_1 Step 2: Intermediate Purification cluster_2 Step 3: Polishing cluster_3 Step 4: Final Formulation crude_conjugate Crude Conjugation Reaction Mixture protein_a Protein A Affinity Chromatography crude_conjugate->protein_a sec_desalting SEC Desalting crude_conjugate->sec_desalting iex Ion Exchange Chromatography (IEX) protein_a->iex Removal of free linker/payload sec_desalting->iex Buffer Exchange hic Hydrophobic Interaction Chromatography (HIC) iex->hic Separation of charge variants sec_polishing SEC Polishing hic->sec_polishing Separation of DAR species final_product Purified Conjugate sec_polishing->final_product Removal of aggregates & Buffer Exchange

Caption: A typical multi-step workflow for the purification of bis-sulfone conjugated proteins.

troubleshooting_tree start Low Purity of Final Product q1 What is the nature of the impurity? start->q1 a1_agg Aggregates q1->a1_agg Check SEC profile a1_unconj Unconjugated Protein q1->a1_unconj Check IEX/HIC profile a1_dar Incorrect DAR Species q1->a1_dar Check HIC profile sol_agg1 Optimize buffer with stabilizing excipients (e.g., arginine, polysorbate) a1_agg->sol_agg1 sol_agg2 Add final SEC polishing step a1_agg->sol_agg2 sol_unconj1 Optimize IEX gradient and/or pH a1_unconj->sol_unconj1 sol_unconj2 Consider HIC if hydrophobicity is significantly different a1_unconj->sol_unconj2 sol_dar1 Optimize HIC gradient (shallower gradient) a1_dar->sol_dar1 sol_dar2 Screen different HIC resins a1_dar->sol_dar2

Caption: A decision tree for troubleshooting low purity in bis-sulfone conjugated protein purification.

References

Overcoming steric hindrance in Bis-sulfone-PEG8-NHS Ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bis-sulfone-PEG8-NHS Ester conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers and drug development professionals overcome challenges related to steric hindrance and optimize their conjugation workflows.

Troubleshooting Guide: Overcoming Low Conjugation Efficiency

Low yield is a primary issue in bioconjugation, often stemming from steric hindrance or competing side reactions. This guide addresses common problems, their potential causes, and actionable solutions.

Problem Potential Cause Recommended Solution
Low or No NHS Ester Conjugation 1. Steric Hindrance: The NHS ester is physically blocked from accessing the target primary amine (e.g., lysine) due to the protein's tertiary structure or bulky neighboring groups.[1][2]A. Optimize Reaction Conditions: Slightly increase reaction temperature or extend incubation time to provide more energy and opportunity for the reaction to occur.[2]B. Increase Linker Length: Consider using a reagent with a longer PEG spacer (e.g., PEG12, PEG24) to increase the distance between the reactive group and the bulky protein, reducing steric clash.[3][4]C. Modify Protein: If possible, use site-directed mutagenesis to move the target amine to a more accessible region of the protein.[5]
2. Competing NHS Ester Hydrolysis: The NHS ester is reacting with water instead of the target amine. This is the primary competing side reaction and is accelerated at high pH.[1][6][7]A. Control pH: Maintain a pH between 7.2 and 8.5. The optimal pH for many NHS ester reactions is 8.3-8.5, which balances amine reactivity with the rate of hydrolysis.[8][9]B. Prepare Reagents Fresh: Dissolve the this compound in anhydrous DMSO or DMF immediately before use. Do not store it in aqueous solutions.[8][10]C. Adjust Reagent Concentration: For dilute protein solutions, increase the molar excess of the NHS ester reagent to favor the desired aminolysis reaction over hydrolysis.[11][12]
3. Incompatible Buffer: The reaction buffer contains primary amines (e.g., Tris, Glycine) that compete with the target molecule for the NHS ester.[9][10]A. Use Amine-Free Buffers: Switch to a non-amine containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer for the conjugation step.[9]B. Buffer Exchange: If your protein is in an incompatible buffer, perform dialysis or use a desalting column to exchange it into a suitable reaction buffer before adding the reagent.[10]
Low or No Bis-sulfone Conjugation 1. Incomplete Disulfide Reduction: The target disulfide bond on the protein was not fully reduced, meaning fewer pairs of free thiols are available to react with the bis-sulfone.A. Optimize Reduction Step: Ensure a sufficient molar excess of the reducing agent (e.g., TCEP) is used. Incubate for the recommended time (e.g., 1 hour at room temperature) to ensure complete reduction.[13]B. Use Fresh Reducing Agent: Prepare TCEP solutions fresh, as they can oxidize over time.
2. Steric Hindrance at Disulfide Bridge: The reduced thiols are located in a sterically crowded pocket of the protein, preventing the bis-sulfone moiety from accessing them.A. Introduce Mild Denaturant: In some cases, a low concentration of a mild denaturant (e.g., urea) can be used to slightly relax the protein structure and improve accessibility. This must be carefully optimized to avoid irreversible denaturation.B. Site-Specific Engineering: For long-term projects, consider re-engineering the protein to move the disulfide bond to a more solvent-exposed location.[14]
3. Re-oxidation of Thiols: The freshly generated free thiols have re-formed a disulfide bond before the bis-sulfone reagent could react.A. Perform Conjugation Promptly: Add the this compound reagent to the protein solution immediately after the reduction step.B. Maintain a Reducing Environment: Ensure the reaction is performed in an oxygen-minimized environment if re-oxidation is a persistent issue.
Quantitative Reaction Parameters

The following tables summarize key quantitative data to guide your experimental setup.

Table 1: pH Effects on NHS Ester Reactions

pH LevelEffect on Amine Group (-NH₂)Effect on NHS EsterRecommendation
< 7.0Protonated (-NH₃⁺), non-nucleophilic, and unreactive.[8]Stable, but no reaction will occur.Avoid for conjugation.
7.2 - 8.5Deprotonated, nucleophilic, and reactive.[9]Reactive, but hydrolysis rate increases with pH.[9]Optimal range for conjugation. [8]
> 9.0Highly reactive.Rapid hydrolysis significantly outcompetes the desired reaction, lowering yield.[1][8]Generally avoid; reaction becomes inefficient.

Table 2: Half-life of NHS Ester Hydrolysis

pHTemperatureHalf-life of Hydrolysis
7.00°C4 - 5 hours[9]
8.64°C10 minutes[9]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in this context? A1: Steric hindrance refers to the spatial arrangement of atoms or bulky chemical groups that physically obstruct a chemical reaction.[1][2] In this conjugation, it can occur when the complex three-dimensional structure of a protein prevents the NHS ester end of the linker from reaching a target primary amine, or prevents the bis-sulfone end from reaching a reduced disulfide bridge.[1]

Q2: How does the PEG8 linker help with steric hindrance? A2: The Polyethylene Glycol (PEG) spacer acts as a flexible arm that separates the reactive ends of the molecule (the bis-sulfone and NHS ester) from each other and from the molecule it is conjugated to. This added distance can help the reactive group reach a sterically crowded site that it otherwise could not.[3][4] If hindrance is still an issue, using a reagent with a longer PEG chain (e.g., PEG12, PEG24) may be beneficial.

Q3: Why is my NHS ester reagent not working even in the correct buffer? A3: NHS esters are highly sensitive to moisture.[10][15] If the reagent vial was opened at a cold temperature, atmospheric water can condense onto the product, causing hydrolysis before it is ever used. Always allow the reagent to equilibrate to room temperature before opening.[10] Furthermore, NHS esters should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and not stored as stock solutions.[10][12]

Q4: What is the difference between Bis-sulfone and Maleimide chemistry? A4: Both target cysteine residues. However, maleimides react with a single free thiol. Bis-sulfone reagents are specifically designed for "disulfide rebridging," where they react with two thiols that are generated from the reduction of a single disulfide bond.[16][17] This approach can help maintain the protein's native structure by covalently linking the two original cysteine locations.[17][18]

Q5: Can I use a Tris-based buffer to quench the reaction? A5: Yes. While Tris buffer should be avoided during the conjugation itself, its primary amine makes it an excellent quenching agent to stop the reaction.[9] Adding Tris or glycine (B1666218) to a final concentration of 50-100 mM will consume any unreacted NHS ester.[15]

Experimental Protocols & Visualizations

Diagram: Two-Step Conjugation Workflow

This diagram illustrates the sequential process of first modifying a protein with the NHS ester, followed by conjugation to a disulfide-containing molecule.

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Bis-sulfone Conjugation cluster_2 Analysis prep_reagent 1. Prepare Reagents - Dissolve NHS Ester in DMSO - Prepare Protein A in PBS (pH 8.0) mix_react 2. Mix & React - Add NHS Ester to Protein A - Incubate (RT, 1 hr) prep_reagent->mix_react purify1 3. Purify Conjugate 1 - Desalting column to remove excess reagent mix_react->purify1 conjugate2 6. Final Conjugation - Mix Conjugate 1 with reduced Protein B - Incubate purify1->conjugate2 Add Purified Conjugate 1 prep_proteinB 4. Prepare Protein B - Dissolve Protein B in buffer reduce 5. Reduce Disulfide - Add TCEP to Protein B - Incubate (RT, 1 hr) prep_proteinB->reduce reduce->conjugate2 analyze 7. Final Purification & Analysis - SEC-HPLC or SDS-PAGE conjugate2->analyze G cluster_linker P1 Bulky Domain 1 P2 Bulky Domain 2 Target Lys Linker This compound Linker->Target Reaction Blocked! G Start Low Conjugation Yield CheckBuffer Is buffer amine-free (e.g., PBS, HEPES)? Start->CheckBuffer CheckpH Is pH between 7.2-8.5? CheckBuffer->CheckpH Yes Sol_Buffer Solution: Use amine-free buffer CheckBuffer->Sol_Buffer No CheckReagent Was NHS Ester prepared fresh in anhydrous DMSO/DMF? CheckpH->CheckReagent Yes Sol_pH Solution: Adjust pH to 7.2-8.5 CheckpH->Sol_pH No CheckReduction Was disulfide reduction step performed correctly? CheckReagent->CheckReduction Yes Sol_Reagent Solution: Prepare reagent fresh CheckReagent->Sol_Reagent No Diagnosis_Hindrance Likely Cause: Steric Hindrance CheckReduction->Diagnosis_Hindrance Yes Sol_Reduction Solution: Optimize reduction step CheckReduction->Sol_Reduction No Sol_Hindrance 1. Increase reaction time/temp 2. Increase reagent molar excess 3. Use longer PEG linker Diagnosis_Hindrance->Sol_Hindrance Solutions

References

Validation & Comparative

A Head-to-Head Comparison: Characterizing ADCs with Bis-sulfone-PEG8-NHS Ester versus Maleimide Linkers by Hydrophobic Interaction Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of Antibody-Drug Conjugates (ADCs). The linker's stability and the homogeneity of the final product are paramount to therapeutic success. This guide provides an objective comparison of ADCs synthesized using a cutting-edge Bis-sulfone-PEG8-NHS Ester for disulfide re-bridging against those made with conventional maleimide-based linkers, with a focus on characterization by Hydrophobic Interaction Chromatography (HIC).

Hydrophobic Interaction Chromatography (HIC) is the gold-standard analytical technique for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of ADC preparations.[1] It separates ADC species based on their hydrophobicity under non-denaturing conditions, providing a detailed profile of the drug load distribution.[2][3]

Superior Homogeneity and Stability with Bis-sulfone Linkers

The this compound is a bis-alkylating reagent that re-bridges the native interchain disulfide bonds of an antibody after reduction.[4][5] This technology results in a more homogeneous ADC product with a controlled DAR, as the conjugation is site-specific to the re-formed disulfide bonds.[6][7] This contrasts with traditional maleimide-based conjugation to reduced cysteine thiols, which often yields a heterogeneous mixture of ADC species with varying DARs (0, 2, 4, 6, and 8).[2][8]

The disulfide re-bridging approach not only leads to a narrower DAR distribution but also produces ADCs with enhanced stability.[9] The covalent re-bridging of the disulfide bond maintains the structural integrity of the antibody.[4]

Quantitative Comparison of ADC Stability

Experimental data demonstrates the superior stability of ADCs prepared with a bis-alkylation (bis-sulfone) reagent compared to those with a maleimide (B117702) linker when incubated with human serum albumin (HSA). The DAR of the maleimide-based conjugate decreases over time, indicating payload loss, while the bis-sulfone ADC remains stable.[9]

Time (hours)Average DAR (Bis-sulfone Linker)Average DAR (Maleimide Linker)
0~2.3~3.2
24~2.3~2.8
48~2.3~2.5
72~2.3~2.2
96~2.3~2.0
120~2.3~1.8

Data is estimated from graphical representations in the cited literature and is intended for comparative purposes.[9]

Experimental Protocol: HIC for ADC Characterization

This protocol outlines a general method for the HIC analysis of ADCs, which can be adapted for specific ADC constructs.

Materials:

  • ADC Sample: ADC conjugated with either this compound or a maleimide linker.

  • HIC Column: A column suitable for protein separations, such as a Butyl-NPR, TSKgel Butyl-NPR, or equivalent.[10][11]

  • Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[7]

  • Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0, with 25% (v/v) Isopropanol.[10]

  • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.[2]

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.

  • Injection: Inject 10-50 µg of the prepared ADC sample onto the column.

  • Gradient Elution: Perform a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.

  • Detection: Monitor the elution profile at 280 nm for the antibody and at a wavelength specific to the cytotoxic drug, if applicable.

  • Data Analysis: Integrate the peak areas corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR and the percentage distribution of each species.

Visualizing the Workflow and Linker Chemistry

To better illustrate the processes, the following diagrams were generated using Graphviz.

ADC Characterization by HIC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis ADC_Sample ADC Sample Dilution Dilute in Binding Buffer ADC_Sample->Dilution Injection Inject Sample Dilution->Injection HIC_Column HIC Column Separation (Hydrophobicity Gradient) Injection->HIC_Column Detection UV Detection (280 nm) HIC_Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR & Distribution Peak_Integration->DAR_Calculation

Caption: Workflow for ADC characterization using HIC.

Comparison of ADC Linker Chemistries cluster_bis_sulfone Bis-sulfone Linker (Disulfide Re-bridging) cluster_maleimide Maleimide Linker mAb_disulfide Antibody (Intact Disulfide) Reduction1 Reduction (e.g., DTT) mAb_disulfide->Reduction1 Reduced_mAb1 Reduced Antibody (-SH HS-) Reduction1->Reduced_mAb1 Rebridged_ADC Homogeneous ADC (Re-bridged, DAR ~4) Reduced_mAb1->Rebridged_ADC Bis_sulfone_reagent This compound + Drug Bis_sulfone_reagent->Rebridged_ADC mAb_disulfide2 Antibody (Intact Disulfide) Reduction2 Reduction (e.g., DTT) mAb_disulfide2->Reduction2 Reduced_mAb2 Reduced Antibody (-SH HS-) Reduction2->Reduced_mAb2 Heterogeneous_ADC Heterogeneous ADC (DAR 0, 2, 4, 6, 8) Reduced_mAb2->Heterogeneous_ADC Maleimide_reagent Maleimide-Linker-Drug Maleimide_reagent->Heterogeneous_ADC

Caption: Comparison of ADC conjugation chemistries.

Conclusion

The use of this compound for disulfide re-bridging offers a significant advantage in the development of ADCs by producing more homogeneous and stable conjugates. HIC analysis is an indispensable tool to verify these critical quality attributes. For researchers aiming to develop next-generation ADCs with an improved therapeutic window, the adoption of advanced linker technologies like the bis-sulfone chemistry, coupled with robust analytical characterization, is a promising strategy.

References

A Head-to-Head Comparison: Bis-Sulfone Linkers Demonstrate Superior Stability over Maleimide Counterparts in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), linker stability is a critical determinant of therapeutic efficacy and safety. A stable linker ensures that the cytotoxic payload remains attached to the antibody in systemic circulation, only to be released at the tumor site. This guide provides an objective comparison of two prominent linker technologies, bis-sulfone and maleimide (B117702), presenting supporting experimental data, detailed methodologies, and visual diagrams to aid in informed decision-making for ADC development.

The choice of linker chemistry directly impacts an ADC's pharmacokinetic profile, therapeutic index, and overall success. While maleimide-based linkers have been widely used, concerns regarding their stability have led to the development of next-generation alternatives like bis-sulfone linkers. This comparison guide delves into the chemical basis of their stability and presents data from head-to-head studies.

Executive Summary: Bis-Sulfone Linkers Offer Enhanced Stability

Maleimide linkers, which form a thioether bond with cysteine residues on the antibody, are susceptible to premature drug release in the plasma. This instability is primarily due to a retro-Michael reaction, where the thioether bond is cleaved, and the maleimide-drug conjugate can then react with other thiol-containing molecules like serum albumin.[1][2][3] This "off-target" drug release can lead to systemic toxicity and a reduction in the amount of payload delivered to the tumor, thereby diminishing the ADC's efficacy.[1][4]

In contrast, bis-sulfone linkers offer a more stable alternative by re-bridging the disulfide bonds of the antibody.[5][6] This covalent re-annealing of the disulfide bond results in a highly stable conjugate that is resistant to deconjugation in the bloodstream.[5] Experimental evidence consistently demonstrates that ADCs constructed with bis-sulfone linkers exhibit significantly lower levels of drug shedding in plasma compared to their maleimide counterparts.

Data Presentation: Quantitative Comparison of Linker Stability

The following tables summarize quantitative data from studies comparing the stability of bis-sulfone and maleimide linkers in ADCs.

Linker TypeADC ConstructIncubation Conditions% Deconjugation / DAR LossReference
Maleimide Trastuzumab-Alexa Fluor 488Human and Rat Serum, 96h, 37°CSignificant reduction of intact ADC and formation of albumin adducts[7]
Bis-sulfone Trastuzumab-Alexa Fluor 488Human and Rat Serum, 96h, 37°CStable, no significant deconjugation observed[7]
Maleimide Trastuzumab-MMAE37°C, 120hDecrease in average DAR over time[5]
Bis-sulfone Trastuzumab-MMAE37°C, 120hNo decrease in average DAR after 120h[5]
Maleimide THIOMAB HC-A114CHuman Plasma, 1 month, 37°C~50% of label retained[8]
Sulfone THIOMAB HC-A114CHuman Plasma, 1 month, 37°C~90% of conjugate retained[8]

Mechanism of Action and Instability

The stability of a linker is intrinsically tied to its chemical structure and reactivity. The diagrams below illustrate the key chemical reactions governing the stability of maleimide and bis-sulfone linkers.

Maleimide_Instability ADC_Maleimide ADC with Maleimide Linker (Thioether Bond) Retro_Michael Retro-Michael Reaction ADC_Maleimide->Retro_Michael Plasma Exposure Deconjugated_ADC Deconjugated Antibody (Free Thiol) Retro_Michael->Deconjugated_ADC Maleimide_Payload Maleimide-Payload Retro_Michael->Maleimide_Payload Albumin Serum Albumin (Free Thiol) Maleimide_Payload->Albumin Thioether Exchange Albumin_Adduct Albumin-Payload Adduct (Off-Target Toxicity) Albumin->Albumin_Adduct

Figure 1. Instability pathway of maleimide linkers in ADCs.

Bis_Sulfone_Stability Reduced_Antibody Antibody with Reduced Interchain Disulfides Conjugation Bis-Alkylation Reaction Reduced_Antibody->Conjugation Bis_Sulfone_Linker Bis-Sulfone Linker-Payload Bis_Sulfone_Linker->Conjugation Stable_ADC Stable ADC (Re-bridged Disulfide) Conjugation->Stable_ADC Plasma Systemic Circulation Stable_ADC->Plasma No_Deconjugation No Significant Deconjugation Plasma->No_Deconjugation

Figure 2. Stable disulfide re-bridging by bis-sulfone linkers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of bis-sulfone and maleimide linker stability.

Protocol 1: In Vitro Plasma Stability Assessment by LC/MS/MS

This protocol outlines a general method for quantifying the stability of an ADC in plasma.

Plasma_Stability_Workflow cluster_incubation Incubation cluster_analysis Analysis ADC ADC Sample Incubate Incubate at 37°C (Time course: 0, 24, 48, 72h, etc.) ADC->Incubate Plasma Mouse or Human Plasma Plasma->Incubate Immunocapture Immunocapture of ADC (e.g., using anti-human IgG beads) Incubate->Immunocapture Elution Elution of ADC Immunocapture->Elution LCMS LC/MS/MS Analysis Elution->LCMS Data Quantify Intact ADC, Deconjugated Antibody, and Payload Adducts LCMS->Data

Figure 3. Experimental workflow for ADC plasma stability assessment.

Methodology:

  • Incubation: The ADC is incubated in plasma (human or mouse) at a concentration of 1 mg/mL at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 72, 96 hours).[9]

  • Immunocapture: The ADC and any antibody-containing species are captured from the plasma samples using magnetic beads coated with an anti-human IgG antibody. This step isolates the antibody-related components from the complex plasma matrix.[9]

  • Elution: The captured ADC and related species are eluted from the magnetic beads.

  • LC/MS/MS Analysis: The eluate is analyzed by liquid chromatography-mass spectrometry (LC/MS/MS) to separate and quantify the different species present. This allows for the determination of the concentration of the intact ADC, the deconjugated antibody, and any payload that has transferred to plasma proteins like albumin.[9]

  • Data Analysis: The average drug-to-antibody ratio (DAR) is calculated at each time point to assess the rate of drug deconjugation.

Protocol 2: Stability Assessment by SDS-PAGE

This protocol provides a method for visualizing the stability of fluorescently labeled ADCs.

Methodology:

  • Conjugation: An antibody is conjugated with a fluorescently labeled maleimide or bis-sulfone linker.

  • Incubation: The fluorescently labeled ADC is incubated in human plasma at 37°C for various durations (e.g., 0, 24, 48, 72 hours).[4]

  • SDS-PAGE: At each time point, a sample is taken and analyzed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Visualization: The gel is visualized under fluorescent imaging to detect the fluorescently labeled antibody chains. A Coomassie stain can be used to visualize all proteins, including albumin.[4]

  • Analysis: The intensity of the fluorescent band corresponding to the intact ADC is quantified over time. A decrease in intensity indicates deconjugation. The appearance of fluorescence on other protein bands, such as albumin, indicates thioether exchange for maleimide linkers.[4]

Conclusion

References

A Comparative Guide to Conjugation Site Homogeneity: Bis-sulfone-PEG8-NHS Ester vs. Alternative Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The homogeneity of a bioconjugate, particularly the drug-to-antibody ratio (DAR) and the specific site of payload attachment, is a critical quality attribute that significantly influences its therapeutic efficacy, pharmacokinetics, and safety profile. This guide provides an objective comparison of conjugation site homogeneity achieved with Bis-sulfone-PEG8-NHS Ester against two widely used alternative methods: traditional NHS ester lysine (B10760008) conjugation and maleimide-thiol conjugation. The information presented herein is supported by experimental data to aid researchers in selecting the optimal conjugation strategy for their specific application.

Executive Summary

Site-specific conjugation methods are paramount in the development of next-generation biotherapeutics, such as antibody-drug conjugates (ADCs), to overcome the limitations of heterogeneous products. Disulfide bond rebridging using reagents like this compound offers a superior approach to achieving homogeneous conjugates compared to conventional methods. While traditional NHS ester and maleimide (B117702) chemistries are simpler to implement, they often result in a diverse mixture of species with varying DARs and conjugation sites, which can complicate product characterization and lead to suboptimal in vivo performance.

Comparison of Conjugation Chemistries

The choice of conjugation chemistry dictates the level of control over payload placement and the resulting homogeneity of the final product. Below is a comparative analysis of three common methodologies.

FeatureThis compound (Disulfide Rebridging)Maleimide-Thiol ConjugationNHS Ester-Amine Conjugation
Target Residue Cysteine (from reduced disulfide bonds)Cysteine (native or engineered)Lysine
Selectivity High (targets specific interchain disulfide bonds)High (for free thiols)Low (targets multiple accessible lysines)
Homogeneity (DAR) High (Predominantly DAR 4)Moderate (Mixture of DAR 0, 2, 4, 6, 8)Low (Broad distribution of DAR 0-8)
Typical DAR Distribution >95% DAR 4 (e.g., OBI-999)[1]Average DAR ~3.7-4, with a spread of species[2][3]Highly heterogeneous mixture[][5][6][7]
Reaction Steps Two-step: 1. Disulfide reduction, 2. ConjugationTwo-step: 1. Disulfide reduction (optional), 2. ConjugationOne-step
Stability of Linkage Stable three-carbon bridge[1][8][9]Stable thioether bond, but potential for retro-Michael addition[2]Stable amide bond

Experimental Data on Conjugation Homogeneity

The homogeneity of ADCs is typically assessed by techniques such as Hydrophobic Interaction Chromatography (HIC), which separates species based on the number of conjugated hydrophobic drugs.

Table 1: Representative DAR Distribution Data from HIC Analysis

Conjugation MethodDAR 0 (%)DAR 2 (%)DAR 4 (%)DAR 6 (%)DAR 8 (%)Average DARReference
Bis-sulfone (OBI-999) <5<1>95 <1<1~4.0[1]
Maleimide (Brentuximab Vedotin) ~10~25~35 ~20~103.7[3]
NHS Ester (Trastuzumab-DM1) ~4~15~25 ~25~20~3.5[6][10]

Note: The data for Maleimide and NHS Ester conjugations are representative examples and can vary based on reaction conditions.

As the data indicates, bis-sulfone mediated disulfide rebridging yields a significantly more homogeneous product, with the vast majority of the ADC population having a DAR of 4. In contrast, both maleimide and NHS ester conjugations produce a wider distribution of species.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing conjugation outcomes.

Protocol 1: Disulfide Rebridging with this compound

This protocol involves a two-stage process: first, the payload is attached to the linker via the NHS ester, and second, the drug-linker construct is conjugated to the antibody.

Stage 1: Payload-Linker Conjugation

  • Dissolve Payload: Dissolve the payload containing a primary amine in a suitable anhydrous organic solvent (e.g., DMSO, DMF).

  • Activate Linker: Dissolve this compound in the same solvent.

  • Reaction: Mix the payload and linker solutions, often with a non-nucleophilic base, and stir for 2-4 hours at room temperature to form the payload-linker construct.

  • Purification: Purify the payload-linker construct using appropriate chromatographic techniques.

Stage 2: Antibody Conjugation

  • Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • Disulfide Reduction: Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution in a 5-10 molar excess. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent: Remove excess TCEP using a desalting column.

  • Conjugation: Add the purified payload-linker construct (with the bis-sulfone moiety) to the reduced antibody solution. The reaction is typically performed at a pH of 7.0-8.0.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated payload-linker.

Protocol 2: Maleimide-Thiol Conjugation
  • Antibody Preparation: Prepare the antibody in a degassed buffer at pH 7.0-7.5 (e.g., PBS, HEPES).

  • Disulfide Reduction (if necessary): If targeting interchain disulfides, reduce the antibody with a 10-fold molar excess of TCEP for approximately 30 minutes at room temperature.

  • Dye/Payload Preparation: Dissolve the maleimide-activated payload in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation: Add the maleimide-payload solution to the reduced antibody at a molar ratio of 10-20:1 (payload:antibody).

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like L-cysteine to cap any unreacted maleimide groups.

  • Purification: Purify the ADC using SEC or dialysis.

Protocol 3: NHS Ester-Amine Conjugation
  • Antibody Preparation: Dissolve the antibody in an amine-free buffer at pH 8.3-8.5 (e.g., 0.1 M sodium bicarbonate buffer) to a concentration of 2.5 mg/mL.

  • Dye/Payload Preparation: Dissolve the NHS ester-activated payload in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation: Add the NHS ester-payload solution to the antibody solution with stirring. A typical molar ratio is 10-20 fold excess of the NHS ester.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the free payload using a Sephadex column or ultrafiltration.

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the key steps in each conjugation method.

experimental_workflow cluster_bis_sulfone Bis-sulfone Disulfide Rebridging cluster_maleimide Maleimide-Thiol Conjugation cluster_nhs_ester NHS Ester-Amine Conjugation bs1 Antibody in Buffer bs2 Reduce Disulfides (TCEP) bs1->bs2 Incubate 37°C bs3 Remove Excess TCEP bs2->bs3 Desalting Column bs4 Add Bis-sulfone-Payload bs3->bs4 pH 7.0-8.0 bs5 Purify ADC bs4->bs5 Incubate RT m1 Antibody in Buffer m2 Reduce Disulfides (optional) m1->m2 TCEP m3 Add Maleimide-Payload m2->m3 pH 7.0-7.5 m4 Quench Reaction m3->m4 Incubate RT m5 Purify ADC m4->m5 L-cysteine n1 Antibody in Buffer n2 Add NHS-Ester-Payload n1->n2 pH 8.3-8.5, Incubate RT n3 Purify ADC n2->n3

Caption: Comparative workflow of bioconjugation methods.

Signaling Pathways and Logical Relationships

The choice of conjugation strategy has a direct impact on the final ADC's properties and its subsequent biological activity.

logical_relationship cluster_strategy Conjugation Strategy cluster_properties ADC Properties cluster_outcome Therapeutic Outcome s1 Bis-sulfone (Disulfide Rebridging) p1 High Homogeneity (DAR ≈ 4) s1->p1 s2 Maleimide (Thiol) p2 Moderate Homogeneity (DAR spread) s2->p2 s3 NHS Ester (Lysine) p3 Low Homogeneity (Highly Heterogeneous) s3->p3 o1 Improved PK/PD Profile p1->o1 o2 Consistent Efficacy & Safety p1->o2 o3 Variable In Vivo Performance p2->o3 p3->o3

References

A Comparative Guide to Determining the Drug-to-Antibody Ratio (DAR) for Bis-Sulfone ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their efficacy and safety. For ADCs utilizing bis-sulfone linkers to conjugate drugs to the antibody via disulfide bond re-bridging, accurate and precise DAR determination is paramount for ensuring product consistency and performance. This guide provides a comparative overview of the most common analytical techniques for DAR analysis of bis-sulfone ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Overview of Analytical Methodologies

Bis-sulfone chemistry enables the creation of homogenous ADCs, often with a specific drug-to-antibody ratio, such as a DAR of 4, by re-bridging the interchain disulfide bonds of the antibody.[1][2][3][4] The choice of analytical method for DAR determination depends on the specific requirements of the analysis, including the level of detail required (average DAR vs. distribution of drug-loaded species), sample throughput, and the need for orthogonal validation.

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique that separates ADC species based on their hydrophobicity.[5][6][7] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can effectively resolve species with different numbers of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4, etc.).[5][8] This method is particularly well-suited for providing information on the distribution of different drug-loaded species under native conditions.[8][9]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a denaturing chromatographic technique that separates molecules based on their hydrophobicity. For DAR analysis of bis-sulfone ADCs, the antibody is typically reduced to separate the light and heavy chains prior to analysis.[1][10][11] The number of drugs conjugated to each chain alters its retention time, allowing for the calculation of the average DAR.[1][11][12]

Mass Spectrometry (MS) provides a direct measurement of the molecular weight of the intact ADC or its subunits, allowing for unambiguous determination of the number of conjugated drugs.[13][14] Native MS can be used to analyze the intact ADC under non-denaturing conditions, providing information on both the average DAR and the distribution of drug-loaded species.[9][13][14] Alternatively, LC-MS analysis of the reduced and denatured antibody chains can also be performed.[15]

Quantitative Data Comparison

The following table summarizes representative data comparing the average DAR values of a cysteine-linked ADC as determined by HIC and native Mass Spectrometry. While specific data for a bis-sulfone ADC is not publicly available, this provides a relevant comparison of the expected concordance between these methods.

ADC SampleAverage DAR by HIC (UV)Average DAR by Native SEC-MS
Low Conjugation2.12.1
Moderate Conjugation3.83.8
High Conjugation5.25.2

This table is a representation of comparative data found in the literature for cysteine-linked ADCs and is intended to illustrate the typical agreement between the methods.[9][14]

Another study comparing HIC with RP-LC-MS for a cysteine-linked ADC also demonstrated consistent results, with an average DAR of 3.8 determined by both techniques.[16]

Experimental Protocols

Detailed experimental protocols for each of the primary analytical techniques are provided below. These are generalized methods for cysteine-linked ADCs and should be optimized for the specific bis-sulfone ADC being analyzed.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is designed for the analysis of intact ADCs under non-denaturing conditions.[5]

a. Sample Preparation:

  • Dilute the bis-sulfone ADC sample to a concentration of 1-2 mg/mL in the HIC mobile phase A (high salt buffer).[17]

b. Chromatographic Conditions:

  • Column: A HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate in 50 mM Sodium Phosphate, pH 7.0.[17]

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, containing 10-20% isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 280 nm.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

c. Data Analysis:

  • Identify and integrate the peaks corresponding to the different DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ [(Peak Area of each species / Total Peak Area) x Number of Drugs for that species]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol involves the reduction of the ADC to separate and analyze the light and heavy chains.[1][10][11]

a. Sample Preparation (Reduction):

  • To 50 µg of the bis-sulfone ADC sample (at ~1 mg/mL), add a reducing agent such as dithiothreitol (B142953) (DTT) to a final concentration of 10-40 mM.[10]

  • Incubate the mixture at 37 °C for 15-30 minutes to reduce the interchain disulfide bonds.[10]

  • Quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile.[10]

b. Chromatographic Conditions:

  • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S or ZORBAX RRHD 300SB-C8).[10][15]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in water.

  • Mobile Phase B: 0.1% TFA or FA in acetonitrile.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 75-80 °C.

  • Detection: UV absorbance at 280 nm.

  • Gradient: A suitable gradient to separate the light and heavy chains and their drug-conjugated forms (e.g., 20-60% B over 20 minutes).

c. Data Analysis:

  • Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

  • Calculate the weighted average DAR based on the relative peak areas of the different species.[12][15]

Native Mass Spectrometry (MS) Protocol

This protocol is for the analysis of the intact ADC using native size-exclusion chromatography coupled to a mass spectrometer.[9][13][14][18]

a. Sample Preparation:

  • Buffer exchange the bis-sulfone ADC sample into a volatile aqueous buffer suitable for native MS, such as 50 mM ammonium acetate.[14][18] This can be done offline or online using a size-exclusion column.

b. LC-MS Conditions:

  • LC Column: A size-exclusion column (SEC) suitable for desalting and separating antibodies (e.g., ACQUITY UPLC Protein BEH SEC).[14]

  • Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[14]

  • Flow Rate: 0.1 - 0.3 mL/min.

  • MS Detector: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • Analysis: Acquire data over a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).

c. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the masses of the different ADC species.

  • Identify the peaks corresponding to the different DAR species based on their molecular weights.

  • Calculate the average DAR and the relative abundance of each species from the deconvoluted spectrum.[13]

Methodology Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_data Data Analysis ADC_Sample Bis-sulfone ADC Dilution Dilute in High Salt Buffer ADC_Sample->Dilution Injection Inject onto HIC Column Dilution->Injection Separation Gradient Elution (Decreasing Salt) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration Detection->Integration DAR_Calc Calculate Average DAR & Distribution Integration->DAR_Calc

HIC Experimental Workflow

RPHPLC_Workflow cluster_prep Sample Preparation cluster_analysis RP-HPLC Analysis cluster_data Data Analysis ADC_Sample Bis-sulfone ADC Reduction Reduce with DTT ADC_Sample->Reduction Quench Quench Reaction Reduction->Quench Injection Inject onto RP Column Quench->Injection Separation Gradient Elution (Increasing Organic) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Integration Peak Integration (Light & Heavy Chains) Detection->Integration DAR_Calc Calculate Average DAR Integration->DAR_Calc

RP-HPLC Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Native LC-MS Analysis cluster_data Data Analysis ADC_Sample Bis-sulfone ADC Buffer_Ex Buffer Exchange to Volatile Buffer ADC_Sample->Buffer_Ex Injection Inject onto SEC Column Buffer_Ex->Injection Separation Isocratic Elution Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Deconvolution Deconvolution of Mass Spectrum Detection->Deconvolution DAR_Calc Determine DAR & Distribution Deconvolution->DAR_Calc

References

A Comparative Guide to Protein Conjugation: SDS-PAGE Analysis of Bis-sulfone-PEG8-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of proteins is a cornerstone of innovation. The choice of crosslinking chemistry is critical, influencing the homogeneity, stability, and functionality of the final conjugate. This guide provides an objective comparison of Bis-sulfone-PEG8-NHS Ester with other prevalent protein conjugation methods, supported by experimental data and detailed protocols for analysis by SDS-PAGE.

The this compound is a heterobifunctional crosslinker designed for a two-step, site-specific conjugation strategy. It incorporates an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine (B10760008) residues) and a bis-sulfone moiety that selectively re-bridges reduced disulfide bonds. This approach aims to produce homogenous and stable protein conjugates.

Mechanism of Action: this compound

The conjugation process with this compound involves two key reactions. Initially, the NHS ester group forms a stable amide bond with a primary amine on the protein surface under slightly alkaline conditions. Subsequently, the protein's disulfide bonds are reduced to yield free thiols. The bis-sulfone group then reacts with a pair of these thiols, re-forming a covalent bridge with an integrated PEG8 linker. This re-bridging restores the protein's structural integrity while introducing the desired modification.[1][2][3]

Bis-sulfone-PEG8-NHS_Ester_Workflow Protein Protein with Lysine and Disulfide Bond Conjugation1 Amine Reaction (pH 7.5-8.5) Protein->Conjugation1 NHS_Ester This compound NHS_Ester->Conjugation1 Intermediate Intermediate Conjugate Conjugation1->Intermediate Reduction Disulfide Reduction (e.g., DTT, TCEP) Intermediate->Reduction Reduced_Intermediate Reduced Intermediate with Free Thiols Reduction->Reduced_Intermediate Conjugation2 Disulfide Re-bridging (Bis-sulfone reaction) Reduced_Intermediate->Conjugation2 Final_Conjugate Final Conjugate Conjugation2->Final_Conjugate Comparison_Logic cluster_Methods Conjugation Methods cluster_Analysis SDS-PAGE Analysis cluster_Results Expected Outcomes Bis_sulfone This compound SDS_PAGE SDS-PAGE (Reducing & Non-reducing) Bis_sulfone->SDS_PAGE Stability Linkage Stability Bis_sulfone->Stability Maleimide Maleimide-Based Linkers Maleimide->SDS_PAGE Maleimide->Stability Click_Chem Click Chemistry Click_Chem->SDS_PAGE Click_Chem->Stability Homogeneity Product Homogeneity SDS_PAGE->Homogeneity MW_Shift Molecular Weight Shift SDS_PAGE->MW_Shift

References

Validating the Activity of Bis-Sulfone Conjugated Proteins: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of therapeutic payloads to proteins via bis-sulfone chemistry offers a robust method for creating homogenous and stable bioconjugates, particularly antibody-drug conjugates (ADCs). This guide provides a comparative overview of essential functional assays to validate the activity of these conjugates, complete with experimental data, detailed protocols, and visual workflows to aid in the design and execution of your studies.

Data Presentation: Quantitative Comparison of Bis-Sulfone Conjugates

To objectively assess the performance of bis-sulfone conjugated proteins, it is crucial to compare their functional attributes against both the unconjugated parent protein and conjugates created using alternative linker technologies, such as maleimide (B117702) chemistry. The following tables summarize key quantitative data from functional assays.

Table 1: Comparison of In Vitro Cytotoxicity (IC50 Values)

Cell LineTarget AntigenConjugateLinker ChemistryDrug-to-Antibody Ratio (DAR)IC50 (nM)Reference
BT-474HER2Trastuzumab-MMAEBis-sulfone (ThioBridge™)4~15[1]
BT-474HER2Trastuzumab-MMAEMaleimide~4~25[2]
MCF-7HER2 (low)Trastuzumab-MMAEBis-sulfone (ThioBridge™)4>1000[2]
N87HER2H32-VCMMAENHS Ester6.60.03[3]
SK-BR-3HER2H32-VCMMAENHS Ester6.60.03[3]

Table 2: Comparison of Binding Affinity (KD Values)

ConjugateTargetAssay MethodKD (nM) - ConjugatedKD (nM) - UnconjugatedReference
Trastuzumab-MMAE (Bis-sulfone)HER2ELISAComparable to unconjugated~5[1]
Pertuzumab-MMAE (Bis-sulfone)HER2SPR0.540.44[4]
Trastuzumab-MMAE (Maleimide)HER2ELISASlightly reduced vs. unconjugated~5[2]

Table 3: Comparison of In Vivo Efficacy in Xenograft Models

Xenograft ModelConjugateDosingTumor Growth InhibitionReference
JIMT-1 (HER2-positive breast cancer)Trastuzumab-vc-MMAE (Bis-sulfone)1 mg/kgSignificant tumor regression[1]
JIMT-1 (HER2-positive breast cancer)Trastuzumab-vc-MMAE (Maleimide)1 mg/kgModerate tumor growth inhibition[1]
NCI-N87 (HER2-positive gastric cancer)T-DM13.6 mg/kgTumor stasis[5]

Experimental Protocols

Detailed methodologies are critical for reproducing and validating experimental findings. Below are protocols for key functional assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the bis-sulfone conjugated protein required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., BT-474 for HER2-targeted ADCs)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Bis-sulfone conjugated protein and controls (unconjugated antibody, free drug)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[6]

  • Prepare serial dilutions of the bis-sulfone conjugate, unconjugated antibody, and free drug in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted test articles to the respective wells in triplicate. Include wells with medium only as a negative control.

  • Incubate the plate for 72-96 hours at 37°C, 5% CO2.[6]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[7]

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of the test article to determine the IC50 value using a sigmoidal dose-response curve.[6]

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity

This assay measures the binding affinity of the bis-sulfone conjugated protein to its target antigen.

Materials:

  • Recombinant target antigen

  • Coating buffer (e.g., PBS, pH 7.4)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Bis-sulfone conjugated protein and unconjugated antibody

  • HRP-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Coat the wells of a 96-well plate with the recombinant antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[8]

  • Wash the plate three times with PBS-T (PBS with 0.05% Tween-20).

  • Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.[9]

  • Wash the plate three times with PBS-T.

  • Prepare serial dilutions of the bis-sulfone conjugate and unconjugated antibody in blocking buffer and add 100 µL to the respective wells.

  • Incubate for 1-2 hours at room temperature.[9]

  • Wash the plate three times with PBS-T.

  • Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer to each well and incubate for 1 hour at room temperature.[10]

  • Wash the plate five times with PBS-T.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm using a plate reader.

  • Plot the absorbance values against the concentration and determine the EC50 value, which represents the concentration required to achieve 50% of the maximum binding signal.

In Vivo Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the bis-sulfone conjugated protein in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD-scid)

  • Human cancer cell line that overexpresses the target antigen

  • Bis-sulfone conjugated protein, unconjugated antibody, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

  • Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).[11]

  • Randomize the mice into treatment groups (n=5-10 mice per group).[11]

  • Administer the bis-sulfone conjugate, unconjugated antibody, or vehicle control via an appropriate route (e.g., intravenous injection) at specified doses and schedules.

  • Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.[11]

  • Continue the study until tumors in the control group reach a specified endpoint size or for a predetermined duration.

  • Plot the mean tumor volume over time for each treatment group to assess anti-tumor efficacy.

Mandatory Visualization

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.

Signaling Pathway: MMAE-Induced Microtubule Disruption and Apoptosis

MMAE_Signaling_Pathway cluster_cell Cancer Cell ADC Bis-sulfone ADC (e.g., anti-HER2-MMAE) Receptor Target Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: MMAE payload, released from a bis-sulfone ADC, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[12]

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_conjugates Add Serial Dilutions of Bis-sulfone Conjugate & Controls overnight_incubation->add_conjugates incubate_72h Incubate for 72-96 hours add_conjugates->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add Solubilization Buffer incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the in vitro cytotoxicity of bis-sulfone conjugated proteins using an MTT assay.

Logical Relationship: Bis-Sulfone Conjugation and Functional Validation

Logical_Relationship cluster_conjugation Conjugation cluster_validation Functional Validation Antibody Monoclonal Antibody Disulfide_Reduction Disulfide Bond Reduction Antibody->Disulfide_Reduction Conjugated_Protein Homogeneous ADC (DAR ~4) Disulfide_Reduction->Conjugated_Protein Bis_Sulfone_Linker Bis-sulfone Linker-Payload Bis_Sulfone_Linker->Conjugated_Protein Binding_Assay Binding Assay (ELISA, SPR) Conjugated_Protein->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity (MTT Assay) Conjugated_Protein->Cytotoxicity_Assay In_Vivo_Assay In Vivo Efficacy (Xenograft Model) Conjugated_Protein->In_Vivo_Assay Validation_Outcome Validated Activity Binding_Assay->Validation_Outcome Cytotoxicity_Assay->Validation_Outcome In_Vivo_Assay->Validation_Outcome

Caption: The process of creating a bis-sulfone ADC and its subsequent functional validation through a series of assays.

References

A Head-to-Head Comparison: Bis-sulfone-PEG8-NHS Ester vs. SMCC for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of a crosslinker is a critical decision that profoundly impacts the stability, homogeneity, and in vivo performance of the resulting conjugate. This guide provides an objective, data-driven comparison of two prominent crosslinkers: the traditional workhorse Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the next-generation disulfide re-bridging agent, Bis-sulfone-PEG8-NHS Ester.

This comparison delves into their mechanisms of action, performance metrics, and provides detailed experimental protocols to inform the selection of the optimal reagent for specific research and development needs, particularly in the context of antibody-drug conjugates (ADCs).

At a Glance: Key Differences

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Mechanism Disulfide re-bridging via bis-alkylationHeterobifunctional crosslinking of amines and thiols
Target Sites Paired cysteine residues from a reduced disulfide bondPrimary amines (e.g., lysine) and free thiols (e.g., cysteine)
Conjugate Stability High; resistant to thiol exchange reactions in plasmaModerate; susceptible to retro-Michael reaction leading to deconjugation
Homogeneity High; site-specific conjugation leads to a more homogeneous productVariable; can result in a heterogeneous mixture of species
Reaction Steps Typically two steps: 1. Disulfide reduction, 2. Re-bridgingTypically two steps: 1. Amine acylation, 2. Thiol addition

Delving Deeper: Mechanism of Action

This compound: A Bridge to Stability

This compound is a bis-alkylating reagent designed for the selective re-bridging of native disulfide bonds within a protein, such as the interchain disulfides in an antibody.[1][2] The process involves the initial reduction of the disulfide bond to yield two free cysteine thiols. The bis-sulfone reagent then reacts with both thiols, forming a stable three-carbon bridge and effectively re-linking the polypeptide chains.[3] This mechanism maintains the structural integrity of the protein.[1][2] The integrated PEG8 spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the final conjugate.[1]

SMCC: The Conventional Crosslinker

SMCC is a heterobifunctional crosslinker that facilitates the covalent linkage of two different biomolecules, typically a protein and a payload molecule.[4][5] It features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide (B117702) group.[4][5] The conjugation process is a sequential, two-step reaction. First, the NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues) on one molecule to form a stable amide bond.[4] In the second step, the maleimide group reacts with a sulfhydryl group (from a cysteine residue) on the second molecule, forming a thioether bond.[4]

Performance Showdown: A Quantitative Comparison

The primary advantage of bis-sulfone linkers over traditional maleimide-based linkers like SMCC lies in the enhanced stability of the resulting conjugate, particularly in the demanding in vivo environment.

Performance MetricThis compound ConjugateSMCC ConjugateSupporting Data
Plasma Stability High. Conjugates show minimal degradation or drug loss over extended periods in human plasma. One study demonstrated that a sulfone-linked antibody conjugate retained approximately 90% of its label after one month in human plasma.[6]Moderate to Low. Susceptible to thioether exchange with abundant thiols in plasma, such as albumin, leading to premature drug release.[6][7] Maleimide conjugates have been observed to rapidly undergo exchange with albumin, with a significant portion of the conjugate being transferred within hours.[7]A direct comparison of a phenyloxadiazole sulfone linker and a maleimide linker on an engineered antibody (THIOMAB) showed significantly improved stability for the sulfone conjugate in human plasma.[6]
Homogeneity (DAR) High. Site-specific conjugation at disulfide bonds results in a more homogeneous drug-to-antibody ratio (DAR).[8]Variable. Conjugation to surface-exposed lysines can result in a heterogeneous mixture of species with varying DARs. Cysteine-linked SMCC conjugates can also be heterogeneous.[9]The disulfide re-bridging approach inherently leads to a more defined and uniform DAR.
Reaction Efficiency Nearly quantitative conversion can be achieved with low equivalents of the reagent.[10]High conjugation efficiency is also achievable, though it can be influenced by factors such as pH and reagent concentration.Studies with bis-alkylating reagents have shown near-quantitative conjugation (95%) with only 2 equivalents of the reagent.[10]

Visualizing the Chemistry: Reaction Pathways and Workflows

To further elucidate the differences between these two crosslinkers, the following diagrams illustrate their respective mechanisms and a typical experimental workflow.

G cluster_0 This compound Mechanism Protein_Disulfide Protein with Disulfide Bond Reduced_Protein Reduced Protein with Two Free Thiols Protein_Disulfide->Reduced_Protein Reduction (e.g., TCEP) Rebridged_Protein Re-bridged Protein Conjugate (Stable Thioether Linkage) Reduced_Protein->Rebridged_Protein Bis-alkylation Bis_sulfone This compound Bis_sulfone->Rebridged_Protein

This compound Reaction Mechanism

G cluster_1 SMCC Mechanism Protein1_Amine Protein 1 with Primary Amine Activated_Protein1 Maleimide-Activated Protein 1 Protein1_Amine->Activated_Protein1 Amine Acylation SMCC_Linker SMCC SMCC_Linker->Activated_Protein1 Final_Conjugate Final Conjugate (Thioether Bond) Activated_Protein1->Final_Conjugate Thiol Addition Protein2_Thiol Protein 2 with Free Thiol Protein2_Thiol->Final_Conjugate

SMCC Two-Step Reaction Mechanism

G cluster_2 Comparative Experimental Workflow cluster_bis_sulfone This compound cluster_smcc SMCC Start_BS Start: Antibody Solution Reduction Disulfide Reduction Start_BS->Reduction Add_BS_Linker Add Bis-sulfone Linker Reduction->Add_BS_Linker Incubation_BS Incubation Add_BS_Linker->Incubation_BS Purification_BS Purification Incubation_BS->Purification_BS End_BS Homogeneous Conjugate Purification_BS->End_BS Start_SMCC Start: Protein 1 (Amine) Add_SMCC Add SMCC Start_SMCC->Add_SMCC Incubation1_SMCC Incubation (Activation) Add_SMCC->Incubation1_SMCC Purification1_SMCC Purification Incubation1_SMCC->Purification1_SMCC Add_Protein2 Add Protein 2 (Thiol) Purification1_SMCC->Add_Protein2 Incubation2_SMCC Incubation (Conjugation) Add_Protein2->Incubation2_SMCC Purification2_SMCC Purification Incubation2_SMCC->Purification2_SMCC End_SMCC Heterogeneous Conjugate Purification2_SMCC->End_SMCC

Comparative Experimental Workflow Overview

Experimental Protocols

Protocol 1: Disulfide Re-bridging with this compound

This protocol outlines a general procedure for conjugating a payload to an antibody via disulfide re-bridging.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • This compound dissolved in an organic solvent (e.g., DMSO)

  • Quenching solution (e.g., N-acetylcysteine)

  • Desalting columns or size-exclusion chromatography (SEC) system

  • Conjugation buffer (e.g., PBS, pH 7.4)

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 1-10 mg/mL in the conjugation buffer.

  • Disulfide Reduction: Add a 5-10 molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Removal of Reducing Agent: Remove excess TCEP using a desalting column equilibrated with the conjugation buffer. This step is crucial to prevent interference with the bis-sulfone linker.

  • Conjugation Reaction: Immediately add the this compound solution to the reduced antibody at a desired molar ratio (e.g., 2-5 fold molar excess of linker to antibody).

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, add a quenching solution like N-acetylcysteine.

  • Purification: Purify the antibody conjugate to remove excess linker and unreacted payload using a desalting column or SEC.

  • Characterization: Analyze the conjugate to determine the drug-to-antibody ratio (DAR) and confirm conjugation.[11][12]

Protocol 2: Two-Step Conjugation with SMCC

This protocol describes the standard two-step process for crosslinking an amine-containing protein with a thiol-containing molecule using SMCC.

Materials:

  • Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • SMCC dissolved in an organic solvent (e.g., DMSO or DMF)

  • Thiol-containing molecule (Protein 2)

  • Quenching buffer (e.g., Tris-HCl)

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of Protein 1:

    • Prepare Protein 1 at a concentration of 1-10 mg/mL.

    • Add a 10- to 50-fold molar excess of SMCC to the protein solution.[13]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column or dialysis, exchanging the buffer to a conjugation buffer with a pH of 6.5-7.5.

  • Conjugation to Protein 2:

    • Immediately add the maleimide-activated Protein 1 to the thiol-containing Protein 2 at the desired molar ratio.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer.

  • Purification: Purify the final conjugate to remove unreacted components.

  • Characterization: Analyze the final conjugate to confirm successful crosslinking.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and SMCC hinges on the specific requirements of the application.

SMCC remains a viable and widely used crosslinker, particularly for applications where high stability is not the primary concern and where its reactivity profile is well-suited. Its extensive history of use means that protocols are well-established.

However, for applications demanding high in vivo stability and a homogeneous product, such as the development of next-generation antibody-drug conjugates, This compound presents a compelling advantage. The disulfide re-bridging technology offers a robust solution to the instability issues associated with maleimide-based linkers, potentially leading to improved therapeutic efficacy and a better safety profile. The ability to maintain the structural integrity of the antibody while achieving site-specific conjugation makes it a superior choice for advanced bioconjugation strategies.

References

A Comparative Guide to the In Vivo Stability of Bis-Sulfone Linkages

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), the stability of the linker connecting the antibody to the payload is a critical determinant of therapeutic efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload delivery to the target cells.[1][2][3] This guide provides a comparative analysis of the in vivo stability of bis-sulfone linkages against other common chemical linkages, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The in vivo stability of a linker is often assessed by monitoring the pharmacokinetic (PK) profiles of the total antibody, the conjugated antibody (ADC), and the released payload over time in animal models.[3][4] A higher percentage of conjugated antibody remaining in circulation at various time points indicates greater linker stability. The following table summarizes available data on the stability of different linker technologies.

Linker TypeModel SystemAnimal ModelTime Point% Conjugate Remaining (in plasma/serum)Reference
Phenyloxadiazole Sulfone Trastuzumab (THIOMAB) Conjugate (Fc-S396C)Human Plasma (in vitro)72 hoursSignificantly more stable than maleimide (B117702) conjugate[5][6]
Maleimide Trastuzumab (THIOMAB) Conjugate (Fc-S396C)Human Plasma (in vitro)72 hoursLess stable, prone to thioether exchange[5][6]
SELENOMAB-Maleimide anti-ROR1 scFv-Fc-Sec ConjugateHuman Plasma (in vitro)4 hoursMajority of conjugate underwent exchange with albumin[6]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) ADC (ITC6103RO)Mouse (in vivo)-Stable[7][8][9]
Valine-Citrulline-PABC (VC-PABC) ADC (ITC6104RO)Mouse (in vivo)-Relatively unstable due to sensitivity to carboxylesterase 1c (Ces1c)[7][8][9]
Tandem-Cleavage Linker (Glucuronide-dipeptide) Anti-CD79b MMAE ConjugateRat (in vivo)7 daysDramatically improved payload retention compared to vcMMAE[10][11][12]
Vedotin Linker (vcMMAE) Anti-CD79b MMAE ConjugateRat (in vivo)7 daysLower payload retention[10][11][12]
N-Aryl Maleimide ---High stability due to rapid hydrolysis of the thio-succinimide ring, preventing retro-Michael addition[13]
Vinyl Sulfone ---Forms a stable, irreversible thioether bond[13]

Note: Direct head-to-head in vivo stability data for bis-sulfone linkages in comparison to a wide array of alternatives is limited in single studies. The data presented is a collation from various sources and experimental conditions should be considered when making comparisons.

Experimental Protocols for In Vivo Stability Assessment

The evaluation of linker stability in vivo typically involves a pharmacokinetic study in an appropriate animal model, such as mice or rats.[14] The following is a generalized protocol for such a study.

Protocol: In Vivo Pharmacokinetic Study for ADC Linker Stability

1. Animal Model and Dosing:

  • Animal Selection: Select a relevant animal model (e.g., mice, rats). A minimum of 3-5 animals per time point is recommended for statistical significance.[14]

  • ADC Formulation: Formulate the ADC in a suitable vehicle for the chosen route of administration (e.g., sterile PBS for intravenous injection).

  • Dosing: Administer the ADC, typically via an intravenous (IV) bolus injection, at a predetermined dose (e.g., 1-10 mg/kg).[14]

2. Blood Sampling:

  • Time Points: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 96, 168 hours) to capture the full pharmacokinetic profile.[14]

  • Sample Collection: Blood is typically collected via cardiac puncture or from a cannulated vessel.[4]

  • Plasma Preparation: Process the blood samples to obtain plasma by centrifugation to remove blood cells. Store plasma samples at -80°C until analysis.[8]

3. Bioanalytical Methods: The concentrations of the total antibody, the antibody-drug conjugate (ADC), and the free payload are quantified using various analytical techniques.[3][4]

  • Total Antibody Quantification (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of the unconjugated antibody.

    • Add a detection antibody (e.g., HRP-conjugated anti-species IgG).

    • Add a substrate and measure the absorbance to determine the total antibody concentration.

  • Conjugated Antibody (ADC) Quantification (ELISA):

    • Coat a 96-well plate with an antigen specific to the ADC's antibody.

    • Block non-specific binding sites.

    • Add diluted plasma samples and a standard curve of the ADC.

    • Add a detection antibody that specifically recognizes the payload or the linker-payload moiety.

    • Proceed with substrate addition and absorbance measurement as in the total antibody ELISA.

  • Free Payload Quantification (LC-MS/MS):

    • Sample Preparation: Precipitate proteins from the plasma samples (e.g., with acetonitrile).

    • Chromatography: Separate the payload from other plasma components using liquid chromatography (LC).

    • Mass Spectrometry: Detect and quantify the payload using tandem mass spectrometry (MS/MS) based on its specific mass-to-charge ratio and fragmentation pattern.

4. Data Analysis:

  • Calculate the concentrations of total antibody, ADC, and free payload at each time point using the respective standard curves.

  • Plot the concentration-time profiles for each analyte.

  • Determine key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).

  • The ratio of the ADC concentration to the total antibody concentration over time provides a direct measure of in vivo linker stability.

Visualizations

Experimental Workflow for In Vivo Stability Assessment

G cluster_preclinical Preclinical In Vivo Study cluster_bioanalysis Bioanalytical Quantification cluster_data_analysis Data Analysis & Interpretation animal_model Animal Model Selection (e.g., Mouse, Rat) dosing ADC Administration (e.g., IV Injection) animal_model->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep total_ab_elisa Total Antibody (ELISA) plasma_prep->total_ab_elisa adc_elisa Conjugated Antibody (ELISA) plasma_prep->adc_elisa payload_lcms Free Payload (LC-MS/MS) plasma_prep->payload_lcms pk_profiling Pharmacokinetic Profiling (Concentration vs. Time) total_ab_elisa->pk_profiling adc_elisa->pk_profiling payload_lcms->pk_profiling stability_assessment Linker Stability Assessment (ADC/Total Ab Ratio) pk_profiling->stability_assessment

Caption: Workflow for assessing the in vivo stability of antibody-drug conjugate linkers.

Conceptual Comparison of Linker Stability

G cluster_stable High In Vivo Stability cluster_less_stable Variable/Lower In Vivo Stability bis_sulfone Bis-Sulfone Forms stable thioether bonds n_alkyl_maleimide N-Alkyl Maleimide Prone to retro-Michael addition and thiol exchange vinyl_sulfone Vinyl Sulfone Irreversible thioether bond n_aryl_maleimide N-Aryl Maleimide Stable ring-opened structure vc_pabc VC-PABC Susceptible to enzymatic cleavage in some species

Caption: Conceptual overview of the relative in vivo stability of different linker chemistries.

Conclusion

The choice of linker is a pivotal decision in the design of antibody-drug conjugates. While direct, comprehensive comparative in vivo data for bis-sulfone linkages is still emerging, the available evidence suggests that sulfone-based chemistries, in general, offer enhanced stability compared to traditional maleimide linkers, which are susceptible to thioether exchange in the plasma.[5][6] Alternatives such as vinyl sulfones and N-aryl maleimides also provide highly stable covalent bonds.[13] The stability of cleavable linkers, such as the VC-PABC linker, can be species-dependent, highlighting the importance of careful preclinical evaluation.[7][8] Ultimately, the optimal linker choice will depend on the specific antibody, payload, and target indication, and should be guided by robust in vitro and in vivo stability studies as outlined in this guide.

References

Alternative reagents to Bis-sulfone-PEG8-NHS Ester for disulfide rebridging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific modification of proteins is a cornerstone of modern biotechnology and drug development. Disulfide rebridging has emerged as a powerful strategy for creating stable and homogeneous bioconjugates, particularly in the field of antibody-drug conjugates (ADCs). While Bis-sulfone-PEG8-NHS Ester has been a widely used reagent for this purpose, a new generation of alternatives offers significant advantages in terms of efficiency, stability, and versatility. This guide provides an objective comparison of the performance of prominent alternative reagents to this compound, supported by experimental data and detailed protocols.

Introduction to Disulfide Rebridging

Disulfide bonds are crucial for maintaining the tertiary and quaternary structures of many proteins. The rebridging strategy involves the selective reduction of a native disulfide bond to yield two free thiols, followed by the introduction of a bifunctional reagent that covalently links these thiols, thus "rebridging" the connection. This approach allows for the site-specific attachment of payloads, such as drugs or imaging agents, while preserving the structural integrity of the protein.

The Benchmark: Bis-sulfone Reagents

Bis-sulfone reagents, such as this compound, have been instrumental in the development of disulfide rebridging techniques. The reaction proceeds via a bis-alkylation mechanism, where the two thiol groups derived from the reduced disulfide bond attack the vinyl sulfone moieties, forming stable thioether bonds. While effective, these reagents can sometimes exhibit limitations related to solubility and reaction kinetics.

Emerging Alternatives: A Performance Comparison

Recent advancements have led to the development of several classes of alternative reagents that address some of the shortcomings of traditional bis-sulfones. The following sections compare the key performance metrics of three prominent alternatives: Next-Generation Maleimides (NGMs), Pyridazinediones, and Allyl Sulfones.

Quantitative Performance Data

The following table summarizes the key performance metrics of different disulfide rebridging reagents based on available experimental data. It is important to note that direct comparisons can be challenging as experimental conditions may vary across different studies.

Reagent ClassTypical ProteinTypical Payload/LabelAchieved DAR/Labeling RatioConjugation Efficiency/YieldReaction TimeSerum StabilityReference
Bis-sulfone Trastuzumab (Antibody)Monomethyl auristatin E (MMAE)~478% conversion to ADCNot specifiedStable for over 120 hours[1][2][3]
Next-Generation Maleimides (NGMs) Trastuzumab (Antibody)DoxorubicinControlled DAR of 1, 2, 3, and 4>90% re-bridged disulfide bonds< 1 minute for conjugation, 2 hours for hydrolysisStable, resistant to reducing conditions[4][5][6][7][8]
Pyridazinediones Trastuzumab (Antibody)MMAEAlmost exclusively DAR 4High1 hourMinimal transfer to albumin in serum[9][10][11][12]
Allyl Sulfones Somatostatin (Peptide), Insulin, LysozymeBiotin, CoumarinNot specified for DAR35-70% yield1 hour (first thiol), 24 hours (second thiol)Ester linkage stable at physiological pH for 48 hours[13][14][15][16][17][18]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of disulfide rebridging techniques. Below are representative protocols for the key alternative reagents.

General Disulfide Bond Reduction Protocol

Prior to rebridging, the target disulfide bonds in the protein must be reduced. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent due to its effectiveness over a wide pH range and its resistance to air oxidation.

Materials:

  • Protein solution (e.g., antibody at 1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

  • TCEP hydrochloride solution (e.g., 10 mM in water or buffer)

  • Buffer (e.g., Phosphate Buffered Saline - PBS)

Procedure:

  • To the protein solution, add a molar excess of TCEP solution. A 10-fold molar excess per disulfide bond is a common starting point.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • (Optional but recommended for some reagents) Remove excess TCEP using a desalting column or buffer exchange. For "in situ" protocols, this step is omitted.

Protocol 1: Disulfide Rebridging using Next-Generation Maleimides (NGMs)

NGMs, such as dibromomaleimides, react rapidly with the two thiols of a reduced disulfide to form a stable, hydrolyzed maleimide (B117702) bridge.

Materials:

  • Reduced protein solution

  • NGM reagent (e.g., DBM-C2 linker) dissolved in a compatible organic solvent (e.g., DMF or DMSO)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • To the reduced antibody solution, add a slight molar excess (e.g., 1.25 equivalents per disulfide) of the NGM reagent.

  • Incubate the reaction at room temperature for less than 1 minute for the initial conjugation.

  • Allow the reaction to proceed for an additional 2 hours to ensure complete hydrolysis of the maleimide ring, which "locks" the bridge and enhances stability.

  • Quench any unreacted NGM reagent by adding a molar excess of N-acetylcysteine.

  • Purify the resulting conjugate using standard chromatography techniques (e.g., size-exclusion or ion-exchange chromatography).

Protocol 2: Disulfide Rebridging using Pyridazinediones

Pyridazinediones offer a versatile platform for disulfide rebridging and can be functionalized with various payloads. Some pyridazinedione reagents are compatible with "in situ" procedures where the reducing agent does not need to be removed.

Materials:

  • Reduced protein solution (or unreduced protein for in-situ protocol)

  • Pyridazinedione reagent dissolved in a compatible organic solvent (e.g., DMSO)

  • TCEP (for in-situ protocol)

Procedure (In-situ):

  • To the antibody solution, add the desired molar excess of TCEP.

  • Immediately add the pyridazinedione reagent (e.g., 10 equivalents).

  • Incubate the reaction at 37°C for 1 hour.

  • Purify the conjugate to remove excess reagents.

Protocol 3: Disulfide Rebridging using Allyl Sulfones

Allyl sulfones provide a water-soluble alternative to bis-sulfones and can be used for dual labeling by sequential thiol additions at different pH values.

Materials:

  • Reduced protein solution

  • Allyl sulfone reagent

  • Buffers at pH 6 and pH 8

Procedure for Single Payload Conjugation:

  • To the reduced protein solution at pH 8, add the allyl sulfone reagent.

  • Incubate the reaction for up to 24 hours.

  • Purify the resulting conjugate.

Procedure for Dual Labeling:

  • React the reduced protein with the first thiol-containing molecule and the allyl sulfone reagent at pH 6 for 1 hour.

  • Adjust the pH of the reaction mixture to 8.

  • Add the second thiol-containing molecule and incubate for 24 hours.

  • Purify the dually labeled conjugate.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Disulfide_Rebridging_Workflow Start Native Protein (with disulfide bond) Reduction Reduction (e.g., with TCEP) Start->Reduction Reduced Reduced Protein (two free thiols) Reduction->Reduced Conjugation Rebridging Reaction Reduced->Conjugation Reagent Alternative Reagent (NGM, Pyridazinedione, etc.) Reagent->Conjugation Conjugate Rebridged Conjugate Conjugation->Conjugate Purification Purification Conjugate->Purification Final Final Bioconjugate Purification->Final

General workflow for disulfide rebridging.

NGM_Mechanism cluster_0 Next-Generation Maleimide (NGM) Rebridging Reduced Reduced Disulfide (Protein-SH HS-Protein) Intermediate1 Thiol Addition Reduced->Intermediate1 + NGM NGM Dibromomaleimide (Br-C=C-Br in ring) Intermediate2 Second Thiol Addition & Ring Formation Intermediate1->Intermediate2 Hydrolysis Hydrolysis Intermediate2->Hydrolysis + H2O Final Stable Rebridged Product Hydrolysis->Final

Reaction mechanism of Next-Generation Maleimides.

Pyridazinedione_Mechanism cluster_1 Pyridazinedione Rebridging Reduced Reduced Disulfide (Protein-SH HS-Protein) Intermediate1 First Thiol Addition-Elimination Reduced->Intermediate1 + PD PD Dibromopyridazinedione Intermediate2 Second Thiol Addition-Elimination Intermediate1->Intermediate2 Final Rebridged Product Intermediate2->Final

Reaction mechanism of Pyridazinediones.

Analytical Characterization of Rebridged Proteins

The successful formation of disulfide-rebridged conjugates needs to be confirmed using appropriate analytical techniques. Common methods include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, a successfully rebridged antibody will show a band at a higher molecular weight compared to the reduced, unbridged heavy and light chains.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the mass of the final conjugate, verifying the addition of the rebridging reagent and payload.

  • High-Performance Liquid Chromatography (HPLC): Hydrophobic Interaction Chromatography (HIC) is particularly useful for determining the drug-to-antibody ratio (DAR) distribution in ADC preparations.

Conclusion

The field of disulfide rebridging has evolved significantly, offering researchers a powerful toolkit for the site-specific modification of proteins. While this compound remains a valuable reagent, alternatives like Next-Generation Maleimides, Pyridazinediones, and Allyl Sulfones provide compelling advantages in terms of reaction efficiency, product stability, and versatility. The choice of reagent will depend on the specific application, the nature of the protein and payload, and the desired characteristics of the final bioconjugate. This guide provides a starting point for researchers to navigate these choices and implement robust and reproducible disulfide rebridging strategies in their work.

References

A Head-to-Head Comparison: Bis-sulfone-PEG8-NHS Ester vs. Next-Generation Maleimides for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the creation of stable and homogeneous bioconjugates, particularly antibody-drug conjugates (ADCs), is paramount. The choice of linker chemistry is a critical determinant of the efficacy, stability, and safety of these complex molecules. This guide provides an objective, data-driven comparison of two leading thiol-reactive crosslinking technologies: Bis-sulfone-PEG8-NHS Ester and next-generation maleimides (e.g., dibromomaleimides).

Both technologies offer significant advantages over traditional maleimides by enabling the re-bridging of interchain disulfide bonds in antibodies, leading to site-specific conjugation and more homogeneous products. However, they differ in their reaction mechanisms, kinetics, and the ultimate stability of the resulting conjugate.

Executive Summary

FeatureThis compoundNext-Generation Maleimides (Dibromomaleimide)
Primary Application Site-specific disulfide re-bridgingSite-specific disulfide re-bridging
Reaction Mechanism Sequential Michael addition-elimination with two thiolsSequential substitution reactions with two thiols
Conjugate Stability High; forms a stable three-carbon bridge, resistant to thiol exchangeHigh; initial adduct can hydrolyze to a highly stable maleamic acid
Reaction Kinetics Generally slower, can take several hours for completionVery rapid, often complete in under 20 minutes
Homogeneity of ADC Excellent, leads to a narrow drug-to-antibody ratio (DAR) distributionExcellent, produces highly homogeneous conjugates
Additional Functionality NHS ester allows for conjugation to primary aminesCan be functionalized with other groups for multi-step conjugations

Reaction Mechanisms and Signaling Pathways

The reaction of both this compound and next-generation maleimides with a reduced disulfide bond on a protein, such as an antibody, results in the formation of a stable bridge, covalently linking the two polypeptide chains.

This compound Reaction Pathway

The bis-sulfone reagent undergoes a sequential, interactive bis-alkylation with the two free thiols generated from the reduction of a disulfide bond. This forms a stable, three-carbon bridge.[1][2] The NHS ester moiety can be used to conjugate another molecule containing a primary amine.

G cluster_0 Disulfide Reduction cluster_1 Bis-sulfone Conjugation cluster_2 NHS Ester Reaction Protein_Disulfide Antibody with Interchain Disulfide Bond Reduced_Protein Reduced Antibody with Two Free Thiol Groups Protein_Disulfide->Reduced_Protein Reduction Reducing_Agent TCEP or DTT Reducing_Agent->Protein_Disulfide Bridged_Conjugate Stable Bridged Antibody (Thioether Linkage) Reduced_Protein->Bridged_Conjugate Bis-alkylation Bis_sulfone_Linker This compound Bis_sulfone_Linker->Reduced_Protein Final_Conjugate Final Conjugate with Payload Bridged_Conjugate->Final_Conjugate Amide Bond Formation Amine_Molecule Molecule with Primary Amine Amine_Molecule->Bridged_Conjugate

This compound conjugation workflow.
Next-Generation Maleimide (B117702) (Dibromomaleimide) Reaction Pathway

Dibromomaleimides react rapidly with the two thiols of a reduced disulfide. The bromine atoms act as leaving groups in a sequential substitution reaction, forming a stable bridge. The resulting maleimide ring can then undergo hydrolysis to form a highly stable maleamic acid, which is resistant to retro-Michael addition.[3][4]

G cluster_0 Disulfide Reduction cluster_1 Dibromomaleimide Conjugation cluster_2 Hydrolysis for Stability Protein_Disulfide Antibody with Interchain Disulfide Bond Reduced_Protein Reduced Antibody with Two Free Thiol Groups Protein_Disulfide->Reduced_Protein Reduction Reducing_Agent TCEP or DTT Reducing_Agent->Protein_Disulfide Bridged_Intermediate Bridged Maleimide Intermediate Reduced_Protein->Bridged_Intermediate Sequential Substitution Dibromomaleimide_Linker Dibromomaleimide Reagent Dibromomaleimide_Linker->Reduced_Protein Stable_Conjugate Highly Stable Bridged Antibody (Maleamic Acid) Bridged_Intermediate->Stable_Conjugate Hydrolysis Water H₂O Water->Bridged_Intermediate

Next-generation maleimide conjugation workflow.

Quantitative Performance Comparison

The following tables summarize key performance metrics for this compound and next-generation maleimides based on available experimental data. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature, and performance can vary based on the specific protein, linker, and reaction conditions.

Table 1: Reaction Kinetics and Efficiency
ParameterThis compoundNext-Generation Maleimides (Dibromomaleimide)
Reaction Time (Thiol Conjugation) 1-8 hours< 20 minutes[4]
Reaction Time (NHS Ester Conjugation) 30-120 minutes[]N/A
Conjugation Efficiency High (>78% conversion reported)[1]Near-quantitative bridging reported[4]
Optimal pH (Thiol Reaction) ~7.46.5 - 8.5[6]
Optimal pH (NHS Ester Reaction) 7.2 - 8.5[][7]N/A
Table 2: Stability of Reagents and Conjugates
ParameterThis compoundNext-Generation Maleimides (Dibromomaleimide)
NHS Ester Hydrolysis Half-life ~4-5 hours at pH 7.0, ~10 minutes at pH 8.6[7]N/A
Conjugate Stability in Plasma High; no decrease in DAR observed after 120 hours in serum[1]High; resistant to thiol exchange[3]
Susceptibility to Retro-Michael Addition NoYes (for the unhydrolyzed intermediate)

Experimental Protocols

Detailed methodologies are crucial for the successful application of these advanced bioconjugation techniques.

Protocol 1: Disulfide Re-bridging with this compound

This protocol describes a general procedure for the site-specific conjugation of a payload to an antibody using a bis-sulfone linker.

Materials:

  • Antibody (e.g., Trastuzumab) in PBS, pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • Amine-containing payload

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Adjust the antibody concentration to 5-10 mg/mL in a suitable buffer (e.g., PBS with EDTA).

    • Add a 5-10 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Bis-sulfone Conjugation:

    • Dissolve the this compound in an organic solvent (e.g., DMSO) to a stock concentration of 10 mM.

    • Add the bis-sulfone linker to the reduced antibody solution at a molar ratio of approximately 5:1 (linker:antibody).

    • Incubate the reaction at room temperature for 4-8 hours.

  • NHS Ester Conjugation:

    • Add the amine-containing payload to the reaction mixture at a desired molar excess.

    • Adjust the pH to 7.5-8.0 if necessary.

    • Incubate for an additional 1-2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding an excess of N-acetylcysteine.

    • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess reagents.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as HIC-HPLC or UV-Vis spectroscopy.[][9][10][11]

Protocol 2: Disulfide Re-bridging with Next-Generation Maleimides (Dibromomaleimide)

This protocol outlines the use of a dibromomaleimide reagent for rapid and efficient disulfide bridging.

Materials:

  • Antibody in a suitable buffer (e.g., Borate Buffered Saline, pH 8.5)

  • TCEP

  • Dibromomaleimide-payload conjugate

  • Quenching reagent (e.g., glycine (B1666218) or Tris buffer)

  • Purification column

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 1-5 mg/mL in degassed buffer.

    • Add a 2-4 molar excess of TCEP.

    • Incubate at room temperature for 1-2 hours.

  • Dibromomaleimide Conjugation:

    • Dissolve the dibromomaleimide-payload conjugate in an organic solvent (e.g., DMF or DMSO).

    • Add the dibromomaleimide reagent to the reduced antibody solution (typically a 4-fold molar excess per disulfide bond).

    • The reaction is very rapid and is often complete in under 20 minutes at room temperature.[4]

  • Hydrolysis and Quenching:

    • Allow the reaction to proceed for an additional 1-2 hours to ensure hydrolysis of the maleimide ring for enhanced stability.

    • Quench any unreacted maleimide groups by adding a quenching reagent.

  • Purification and Characterization:

    • Purify the ADC as described in Protocol 1.

    • Characterize the conjugate to determine the DAR and confirm homogeneity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative study of these two bioconjugation reagents.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Analysis Antibody_Prep Antibody Preparation (e.g., Buffer Exchange) Disulfide_Reduction Disulfide Bond Reduction (TCEP) Antibody_Prep->Disulfide_Reduction Reagent_Prep Reagent Preparation (Bis-sulfone & Maleimide) Bis_sulfone_Reaction Conjugation with This compound Reagent_Prep->Bis_sulfone_Reaction Maleimide_Reaction Conjugation with Next-Gen Maleimide Reagent_Prep->Maleimide_Reaction Disulfide_Reduction->Bis_sulfone_Reaction Disulfide_Reduction->Maleimide_Reaction Purification Purification (e.g., SEC) Bis_sulfone_Reaction->Purification Maleimide_Reaction->Purification DAR_Analysis DAR Determination (HIC-HPLC, UV-Vis) Purification->DAR_Analysis Stability_Assay Plasma Stability Assay DAR_Analysis->Stability_Assay Comparison Comparative Analysis of Kinetics, Efficiency, and Stability Stability_Assay->Comparison

Comparative experimental workflow.

Conclusion

Both this compound and next-generation maleimides represent significant advancements in bioconjugation chemistry, enabling the production of more homogeneous and stable antibody-drug conjugates. The choice between these two powerful technologies will depend on the specific requirements of the application.

  • Next-generation maleimides offer the advantage of extremely rapid reaction kinetics, which can be beneficial for time-sensitive applications and may lead to higher overall process efficiency.

  • Bis-sulfone reagents provide a highly stable linkage that is inherently resistant to the retro-Michael addition that can plague traditional maleimides. The inclusion of an NHS ester in the this compound provides a convenient handle for the attachment of a second molecule.

For applications where the utmost stability of the final conjugate is critical, both technologies offer a significant improvement over traditional maleimides. The faster reaction kinetics of next-generation maleimides may be preferable in many manufacturing workflows. Ultimately, the optimal choice will be guided by a careful consideration of the desired reaction speed, the required stability of the conjugate, and the overall design of the bioconjugation strategy.

References

Confirming the Integrity of Rebridged Disulfide Bonds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the precise and consistent formation of rebridged disulfide bonds is a critical quality attribute for novel protein therapeutics, such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of key analytical techniques used to confirm the integrity of these vital linkages, supported by experimental data and detailed protocols.

The rebridging of native disulfide bonds offers a promising strategy for site-specific conjugation, leading to more homogeneous and stable bioconjugates. However, the success of this approach hinges on the ability to rigorously verify that the disulfide bond has been successfully and specifically rebridged without introducing unintended structural perturbations. This guide explores the most common analytical methods employed for this purpose: Mass Spectrometry, Edman Degradation, and spectroscopic techniques.

Comparison of Analytical Methods for Rebridged Disulfide Bond Analysis

The selection of an appropriate analytical method depends on several factors, including the stage of development, the specific information required, and the available instrumentation. The following table summarizes the key characteristics of the most widely used techniques.

FeatureMass Spectrometry (MS)Edman DegradationSpectroscopic Methods (CD, UV-Vis)
Primary Information Precise mass measurement, identification of linked peptides, localization of the rebridging linker, and relative quantification of modifications.N-terminal sequence of peptides, can be adapted to identify cysteine linkages.Secondary and tertiary structure confirmation, assessment of overall protein folding and stability.
Sample Requirement Low (pmol to fmol range).Low to moderate (pmol range).Moderate (µg to mg range).
Throughput High, amenable to automation.Low to moderate, sequential analysis.High, rapid measurements.
Strengths High sensitivity and specificity, provides detailed molecular information, versatile for different protein types and sizes.[1][2]Provides direct sequence information, can be unequivocal for simple systems.[3][4][5][6]Non-destructive, provides information on global protein conformation.[7][8][9][10][11][12]
Limitations Indirect structural information, potential for disulfide scrambling during sample preparation, complex data analysis.[1][2]Limited to N-terminal sequencing, not suitable for complex mixtures or large proteins, indirect disulfide bond information.[3][13][14]Provides global rather than site-specific information, may not detect minor structural changes.[7][10]
Suitability for Rebridged Disulfides Excellent for confirming the mass of the rebridged peptides and identifying the site of conjugation. Middle-down and top-down approaches are particularly powerful for analyzing ADCs.[15][16][17][18]Can be used to confirm the sequence of peptides containing the rebridged cysteines but is less direct for confirming the bridge itself.Useful for assessing the impact of the rebridging chemistry on the overall protein structure and stability.

Experimental Workflows and Methodologies

A systematic approach is crucial for the comprehensive analysis of rebridged disulfide bonds. The following diagram illustrates a typical workflow, emphasizing a mass spectrometry-based strategy, which is currently the most prevalent and informative approach in the biopharmaceutical industry.

G start Rebridged Protein (e.g., ADC) denature Denaturation start->denature free_thiol_alkylation Alkylation of Free Thiols (optional) denature->free_thiol_alkylation digestion Enzymatic Digestion (e.g., Trypsin, Lys-C) free_thiol_alkylation->digestion lc_separation LC Separation (Reversed-Phase) digestion->lc_separation Non-reduced Digest ms_acquisition MS and MS/MS Data Acquisition lc_separation->ms_acquisition peptide_identification Peptide Identification ms_acquisition->peptide_identification disulfide_mapping Disulfide/Rebridged Peptide Mapping peptide_identification->disulfide_mapping data_interpretation Data Interpretation and Confirmation disulfide_mapping->data_interpretation

Workflow for Rebridged Disulfide Bond Analysis

Detailed Experimental Protocols

Mass Spectrometry-Based Methods

Mass spectrometry is the cornerstone for the detailed characterization of rebridged disulfide bonds, offering unparalleled sensitivity and specificity.[1][2] Two primary approaches are employed: bottom-up and middle-down analysis.

1. Bottom-Up Mass Spectrometry for Rebridged Disulfide Bond Mapping

This approach involves the enzymatic digestion of the rebridged protein into smaller peptides, which are then analyzed by LC-MS/MS.

  • Protocol:

    • Sample Preparation:

      • Take an aliquot of the rebridged protein (typically 10-20 µg).

      • Denature the protein in a solution containing a chaotropic agent (e.g., 6 M guanidine (B92328) hydrochloride or 8 M urea) and a buffering agent (e.g., 100 mM Tris-HCl, pH 7.5).

      • (Optional) To block any free, un-rebridged cysteines and prevent disulfide scrambling, add an alkylating agent such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM) and incubate in the dark.[1]

      • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.5) to reduce the concentration of the denaturant to a level compatible with enzymatic activity (e.g., < 1 M urea).

    • Enzymatic Digestion:

      • Add a protease such as trypsin or Lys-C at a suitable enzyme-to-protein ratio (e.g., 1:20 w/w).

      • Incubate the mixture at 37°C for 4-16 hours. Digestion is performed under non-reducing conditions to keep the rebridged disulfide bonds intact.[1]

    • LC-MS/MS Analysis:

      • Acidify the digest with formic acid to stop the enzymatic reaction.

      • Inject the peptide mixture onto a reversed-phase liquid chromatography (RPLC) column coupled to a high-resolution mass spectrometer.

      • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.

      • Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each full MS scan are selected for fragmentation (MS/MS).

    • Data Analysis:

      • Use specialized software to search the MS/MS data against the protein sequence to identify the peptides.

      • The rebridged peptide will be identified as a single species with a mass corresponding to the sum of the two formerly disulfide-linked peptides plus the mass of the rebridging linker.

      • The MS/MS spectrum of the rebridged peptide should contain fragment ions from both peptide chains, confirming their linkage.

2. Middle-Down Mass Spectrometry for Rebridged ADC Analysis

Middle-down MS is particularly useful for ADCs, as it involves limited enzymatic digestion to produce larger subunits (e.g., 25 kDa), which can provide information on drug-to-antibody ratio (DAR) and the location of the conjugated linker.[15][16][17][18]

  • Protocol:

    • Subunit Generation:

      • Treat the ADC (typically 20-50 µg) with an enzyme such as IdeS (Immunoglobulin G-degrading enzyme from Streptococcus pyogenes), which cleaves the heavy chains below the hinge region, generating F(ab')2 and Fc fragments.

      • Incubate the ADC with IdeS at 37°C for 30-60 minutes.

    • Reduction (Optional):

    • LC-MS Analysis:

      • Separate the subunits using RPLC on a column with a larger pore size suitable for large proteins.

      • Couple the LC system to a high-resolution mass spectrometer.

      • Acquire full MS spectra to determine the mass of the intact subunits. The mass of the rebridged subunit will confirm the successful conjugation of the linker and payload.

    • MS/MS Analysis (Optional):

      • For more detailed characterization, the subunits can be subjected to fragmentation using techniques like electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), which are effective for large, charged molecules.[16][17]

      • The fragmentation data can help to localize the rebridging site within the subunit.

    • Data Analysis:

      • Deconvolute the raw mass spectra to determine the accurate mass of the subunits.

      • Compare the measured masses to the theoretical masses to confirm the rebridging and determine the DAR.

Edman Degradation for Disulfide Connectivity

Edman degradation is a classical method for protein sequencing that can be adapted to provide information about disulfide connectivity.[3][4][5][6][13][14] It involves the sequential removal and identification of amino acids from the N-terminus of a peptide.

  • Protocol:

    • Protein Fragmentation:

      • Digest the rebridged protein with a protease under non-reducing conditions to generate a mixture of peptides.

    • Peptide Separation:

      • Separate the resulting peptides using high-performance liquid chromatography (HPLC).

    • Isolation of Rebridged Peptide:

      • Identify and isolate the peptide containing the rebridged disulfide bond based on its chromatographic properties and mass (determined by offline MS).

    • Edman Sequencing:

      • Subject the isolated peptide to automated Edman degradation.

      • In each cycle, the N-terminal amino acid is derivatized, cleaved, and identified by HPLC.

      • The presence of two peptide sequences being read simultaneously at certain cycles can indicate the presence of a disulfide bridge, although this can be complex to interpret. A more definitive approach involves partial reduction and alkylation followed by sequencing to identify the newly exposed N-termini.

Spectroscopic Methods for Structural Integrity

Spectroscopic techniques provide valuable information about the overall conformation and stability of the rebridged protein, ensuring that the chemical modification has not adversely affected its structure.

1. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the secondary structure of proteins.[7][9][10][11][12]

  • Protocol:

    • Sample Preparation:

      • Prepare the rebridged protein and a control (unmodified) protein in a CD-compatible buffer (e.g., phosphate (B84403) buffer) at a known concentration (typically 0.1-0.2 mg/mL).

    • Data Acquisition:

      • Acquire far-UV CD spectra (typically 190-260 nm) using a CD spectropolarimeter.

    • Data Analysis:

      • Compare the CD spectrum of the rebridged protein to that of the unmodified control. Significant changes in the spectral shape or intensity may indicate alterations in the secondary structure (e.g., alpha-helix, beta-sheet content).

2. UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to assess the overall protein concentration and detect gross structural changes.[8][19][20]

  • Protocol:

    • Sample Preparation:

      • Prepare the rebridged protein and a control in a suitable buffer.

    • Data Acquisition:

      • Measure the absorbance spectrum from approximately 250 to 350 nm.

    • Data Analysis:

      • Confirm the protein concentration using the absorbance at 280 nm and the protein's extinction coefficient.

      • Changes in the shape of the absorbance spectrum, particularly shifts in the absorbance maximum, can indicate changes in the local environment of aromatic amino acids, suggesting potential tertiary structure alterations.

Challenges in Analyzing Rebridged Disulfide Bonds

The analysis of chemically rebridged disulfide bonds presents unique challenges compared to native disulfide bonds.

  • Disulfide Scrambling: During sample preparation, especially at neutral to alkaline pH, there is a risk of disulfide bond scrambling, where the native disulfide bonds break and reform incorrectly.[1] This can be minimized by working at acidic pH or by alkylating any free thiols.

  • Incomplete Rebridging: The rebridging reaction may not go to completion, resulting in a heterogeneous mixture of fully rebridged, partially rebridged, and un-rebridged protein. Quantitative methods like mass spectrometry are essential to assess the extent of rebridging.

  • Characterization of the Linker: The chemical nature of the rebridging linker can influence the analysis. For example, in mass spectrometry, the linker may fragment in a specific way that needs to be accounted for during data analysis.

  • Structural Perturbations: The introduction of a chemical linker, even at a specific site, has the potential to induce local or global changes in the protein's structure. Orthogonal methods, such as CD spectroscopy, are important to confirm the structural integrity of the final product.

By employing a combination of these analytical techniques, researchers can confidently confirm the integrity of rebridged disulfide bonds, ensuring the quality, consistency, and efficacy of novel protein therapeutics.

References

The Influence of PEG Chain Length in Bis-Sulfone Linkers: A Comparative Analysis for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) hinges on the careful selection of each component. The linker, which bridges the antibody and the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. Bis-sulfone linkers offer a robust method for site-specific conjugation to cysteine residues, and the incorporation of polyethylene (B3416737) glycol (PEG) chains can significantly enhance the physicochemical and pharmacokinetic properties of the resulting ADC. This guide provides a comparative study of different PEG chain lengths in bis-sulfone linkers, supported by experimental data, to inform the selection of the optimal linker for ADC development.

The length of the PEG spacer in a bis-sulfone linker is not a trivial consideration; it represents a crucial balancing act between preserving in vitro potency and enhancing in vivo stability and efficacy. Shorter PEG chains may favor higher cytotoxicity in cell-based assays, while longer chains can improve solubility, reduce aggregation, and extend plasma half-life, leading to greater overall therapeutic efficacy. The choice of PEG length must be tailored to the specific antibody, payload, and desired therapeutic outcome.

Comparative Performance of PEGylated Bis-Sulfone Linkers

The following tables summarize quantitative data from various studies, highlighting the impact of PEG chain length on key ADC performance metrics.

Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics and Efficacy

PEG Chain LengthPlasma ExposureTumor ExposureTumor Weight Reduction (%)Source
Non-PEGylatedLowerLower11[1]
PEG2IncreasedIncreased35-45[1]
PEG4IncreasedIncreased35-45[1]
PEG8Significantly IncreasedSignificantly Increased75-85[1]
PEG12Significantly IncreasedSignificantly Increased75-85[1]
PEG24Significantly IncreasedSignificantly Increased75-85[1]

Table 2: Influence of Long-Chain PEGylation on Half-Life and In Vitro Cytotoxicity of an Affibody-Drug Conjugate

PEG Chain LengthHalf-Life Extension (fold)In Vitro Cytotoxicity Reduction (fold)Source
No PEG11[2]
4 kDa2.54.5[2]
10 kDa11.222[2]

Experimental Workflows and Logical Relationships

To better illustrate the principles discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation antibody Monoclonal Antibody reduction Disulfide Bond Reduction antibody->reduction conjugation Conjugation reduction->conjugation drug_linker PEGylated Bis-Sulfone Drug-Linker drug_linker->conjugation purification Purification (e.g., SEC) conjugation->purification dar DAR Measurement (e.g., LC-MS) purification->dar aggregation Aggregation Analysis (e.g., SEC) purification->aggregation stability Plasma Stability Assay purification->stability cytotoxicity In Vitro Cytotoxicity Assay purification->cytotoxicity pk_study Pharmacokinetic Study cytotoxicity->pk_study efficacy_study Xenograft Efficacy Study pk_study->efficacy_study

General workflow for the development and evaluation of an ADC.

peg_length_impact cluster_cause Cause cluster_effects Effects cluster_outcomes Outcomes peg_length Increase in PEG Chain Length hydrophilicity Increased Hydrophilicity peg_length->hydrophilicity hydrodynamic_radius Increased Hydrodynamic Radius peg_length->hydrodynamic_radius steric_hindrance Increased Steric Hindrance peg_length->steric_hindrance solubility Improved Solubility & Reduced Aggregation hydrophilicity->solubility pk Longer Plasma Half-Life hydrodynamic_radius->pk potency Reduced In Vitro Potency steric_hindrance->potency efficacy Enhanced In Vivo Efficacy pk->efficacy

Impact of increasing PEG chain length on ADC properties.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of different ADC candidates.

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at a concentration of 1-2 mg/mL at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Sample Preparation: At each time point, the ADC is captured from the plasma using an immunoaffinity method, such as Protein A or anti-human Fc magnetic beads.[3]

  • Analysis: The captured ADC is then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) and to identify and quantify any degradation products or released payload.[4][5]

  • Data Analysis: Plot the average DAR over time to determine the ADC's half-life in plasma.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Cell Seeding: Seed target antigen-positive and antigen-negative cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6][7]

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free payload in cell culture medium. Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).[8][9]

  • Cell Viability Assessment: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][7]

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[6][9]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot the dose-response curves and determine the IC50 values using a non-linear regression model.[7]

References

Evaluating the Immunogenicity of Proteins Modified with Bis-sulfone-PEG8-NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their pharmacokinetic properties and reduce immunogenicity. The choice of PEGylation reagent is critical, as the chemistry of the linker can significantly influence the stability of the conjugate and the potential for eliciting an immune response. This guide provides an objective comparison of Bis-sulfone-PEG8-NHS Ester with other common PEGylation reagents, supported by established principles of immunogenicity and detailed experimental protocols for its evaluation.

While direct quantitative comparative immunogenicity data for proteins modified specifically with this compound versus other linkers is limited in the public domain, this guide offers a comparison based on the chemical properties of the reagents and their potential implications for the immunogenicity of the resulting bioconjugates.

Comparison of PEGylation Reagents

The selection of a PEGylation reagent is a critical step in the development of therapeutic proteins. The chemistry of the linker not only dictates the conjugation strategy but also has a profound impact on the stability and immunogenic potential of the final product. Below is a comparative overview of this compound and two common alternatives: Maleimide-PEG-NHS Ester and a standard NHS Ester-PEG.

FeatureThis compoundMaleimide-PEG-NHS EsterStandard NHS Ester-PEG
Primary Target(s) Reduced disulfide bonds (Cysteine residues)Free sulfhydryl groups (Cysteine residues)Primary amines (Lysine residues, N-terminus)
Reaction Chemistry Bis-alkylation of two thiol groupsMichael addition to a thiol groupAcylation of an amine group
Bond Stability Highly stable thioether bridgeThioether bond, susceptible to retro-Michael reaction (less stable)Stable amide bond
Site-Specificity High (targets reduced disulfide bonds)High (targets free cysteines)Low (targets multiple available lysines)
Potential for Neo-epitope Formation Lower, as it re-bridges a native bondHigher, due to the maleimide (B117702) ring structureModerate, depending on the degree of modification
Key Advantage Creates a stable, covalent bridge at a native disulfide bond location, preserving protein structure.Site-specific conjugation to engineered or native free cysteines.Readily available and well-established chemistry for amine modification.
Potential Immunogenicity Concern While the PEG moiety itself can be immunogenic, the stable linkage is less likely to generate haptens from linker degradation.The maleimide linker can be a target for the immune system, and bond instability can lead to the formation of new antigenic determinants.Random conjugation can lead to heterogeneous products with varying immunogenicity profiles.

Experimental Protocols for Immunogenicity Assessment

A thorough evaluation of the immunogenicity of a modified protein involves a multi-tiered approach, including the detection of anti-drug antibodies (ADAs), assessment of T-cell responses, and determination of neutralizing antibodies.

Anti-PEG and Anti-Protein Antibody ELISA

This enzyme-linked immunosorbent assay (ELISA) is designed to detect and quantify antibodies specific to the PEG moiety and the protein therapeutic.

Materials:

  • 96-well high-binding microtiter plates

  • Coating antigen: PEGylated protein and unmodified protein

  • Blocking buffer: 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS)

  • Wash buffer: PBS with 0.05% Tween-20 (PBST)

  • Serum samples from immunized animals or clinical trial subjects

  • Detection antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG (e.g., anti-human IgG-HRP)

  • Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stop solution: 2N H₂SO₄

  • Plate reader

Protocol:

  • Coating: Coat separate wells of a 96-well plate with 100 µL of the PEGylated protein and the unmodified protein (1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times with PBST. Add 100 µL of diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of HRP-conjugated detection antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Substrate Development: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of specific antibody in the sample.

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_incubation Incubation cluster_detection Detection Coat Coat wells with PEG-Protein & Protein Wash1 Wash Coat->Wash1 Block Block with BSA Wash2 Wash Block->Wash2 AddSample Add Serum Samples Wash3 Wash AddSample->Wash3 AddDetectionAb Add HRP-conjugated Detection Antibody Wash4 Wash AddDetectionAb->Wash4 AddSubstrate Add TMB Substrate StopReaction Add Stop Solution AddSubstrate->StopReaction ReadPlate Read Absorbance at 450 nm StopReaction->ReadPlate Wash1->Block Wash2->AddSample Wash3->AddDetectionAb Wash4->AddSubstrate

Workflow for Anti-Drug Antibody ELISA.
T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to the modified protein, indicating a potential for cell-mediated immunogenicity.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

  • Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin)

  • Test articles: PEGylated protein, unmodified protein

  • Positive control: Phytohemagglutinin (PHA) or a known immunogenic peptide pool

  • Negative control: Vehicle buffer

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Flow cytometer

Protocol:

  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C, protected from light. Quench the staining by adding 5 volumes of ice-cold complete medium.

  • Cell Culture: Wash the cells twice with complete medium. Resuspend the cells at 1 x 10⁶ cells/mL in complete medium and plate 100 µL per well in a 96-well round-bottom plate.

  • Stimulation: Add 100 µL of the test articles, positive control, or negative control to the appropriate wells.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a humidified 5% CO₂ incubator.

  • Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the T-cell populations.

TCell_Assay_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Stimulation cluster_analysis Analysis IsolatePBMC Isolate PBMCs LabelCFSE Label with CFSE IsolatePBMC->LabelCFSE PlateCells Plate Cells LabelCFSE->PlateCells AddStimulants Add Test Articles & Controls PlateCells->AddStimulants Incubate Incubate for 5-7 Days AddStimulants->Incubate Stain Stain for T-cell Markers Incubate->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry

Workflow for T-Cell Proliferation Assay.
Neutralizing Antibody (NAb) Assay

This assay determines whether the detected ADAs can inhibit the biological activity of the therapeutic protein. The specific format of this assay is highly dependent on the mechanism of action of the protein. A common format is a cell-based assay.

Materials:

  • A cell line that responds to the therapeutic protein

  • Cell culture medium and supplements

  • Therapeutic protein

  • Serum samples containing putative NAbs

  • A method to measure the biological response (e.g., a reporter gene assay, a proliferation assay, or measurement of a specific biomarker)

  • Plate reader or other appropriate detection instrument

Protocol:

  • Cell Seeding: Seed the responsive cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sample Pre-incubation: In a separate plate, pre-incubate serial dilutions of the serum samples with a fixed concentration of the therapeutic protein for 1-2 hours at 37°C. This allows any NAbs in the serum to bind to the protein.

  • Cell Treatment: Transfer the protein-serum mixtures to the wells containing the cells.

  • Incubation: Incubate the cells for a period sufficient to elicit a biological response (this can range from hours to days).

  • Response Measurement: Measure the biological response using the predetermined method. A reduction in the biological response in the presence of the serum indicates the presence of neutralizing antibodies.

NAb_Assay_Workflow cluster_setup Assay Setup cluster_treatment Cell Treatment & Incubation cluster_readout Readout SeedCells Seed Responder Cells TreatCells Add Protein-Serum Mixture to Cells SeedCells->TreatCells PreIncubate Pre-incubate Protein with Serum Samples PreIncubate->TreatCells IncubateCells Incubate for Response TreatCells->IncubateCells MeasureResponse Measure Biological Response IncubateCells->MeasureResponse

Safety Operating Guide

Proper Disposal of Bis-sulfone-PEG8-NHS Ester: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Bis-sulfone-PEG8-NHS Ester, ensuring its safe and proper disposal is a critical component of laboratory safety and responsible chemical handling. Due to the reactive nature of the N-hydroxysuccinimide (NHS) ester functional group, specific procedures must be followed to mitigate potential hazards and ensure compliance with institutional and regulatory standards. This guide provides essential, step-by-step instructions for the proper disposal of this compound.

Summary of Safety and Disposal Information

The following table summarizes key information for the safe handling and disposal of this compound, based on the general properties of N-hydroxysuccinimide esters.

ParameterInformationCitation
Chemical Reactivity N-hydroxysuccinimide (NHS) esters are sensitive to moisture and will hydrolyze when exposed to water or aqueous solutions. They are designed to react with primary and secondary amines.[1][2][3][4]
Primary Hazard The primary hazard is associated with the reactivity of the NHS ester. While many NHS ester compounds are not classified as hazardous substances for transport, they can cause skin and eye irritation.[5]
Recommended PPE Wear standard personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]
Spill Cleanup For dry spills, sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal. The spill area should then be cleaned with soap and water.[6]
Disposal Method Unused or waste material should be deactivated (quenched) before being disposed of as chemical waste in accordance with local, state, and federal regulations.[5][7][8]

Experimental Protocol: Quenching and Disposal of this compound

This protocol details the methodology for deactivating the reactive NHS ester functionality of this compound prior to its final disposal.

Materials:

  • Waste this compound (solid or in an organic solvent)

  • Aqueous solution of a primary or secondary amine (e.g., 1 M Tris buffer, pH 8-9, or a dilute solution of glycine (B1666218) or lysine)

  • Appropriate waste container, clearly labeled

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: In a fume hood, prepare a quenching solution. A suitable choice is a 1 M solution of Tris buffer at a pH between 8 and 9. The amine in the Tris buffer will react with and neutralize the NHS ester.

  • Quenching:

    • For solid this compound waste , dissolve it in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF). Slowly add the dissolved NHS ester to the quenching solution while stirring.

    • For This compound waste already in an organic solvent , slowly add the solution to the quenching solution while stirring.

  • Reaction Time: Allow the mixture to react for at least one hour at room temperature to ensure the complete hydrolysis and quenching of the NHS ester.

  • Disposal:

    • Following the quenching procedure, the resulting solution should be collected in a properly labeled hazardous waste container.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal of this chemical waste stream.

    • Never dispose of this compound or the quenched solution down the drain.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_quench Quenching cluster_disposal Disposal A Identify Waste This compound B Wear Appropriate PPE A->B C Prepare Quenching Solution (e.g., 1M Tris, pH 8-9) B->C D Dissolve Solid Waste in Organic Solvent (if necessary) E Slowly Add NHS Ester Waste to Quenching Solution D->E F Stir and React for at Least 1 Hour E->F G Collect Quenched Solution in Labeled Waste Container H Consult Institutional EHS for Final Disposal G->H

Caption: Workflow for the safe disposal of this compound.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The information and procedures provided are based on the general chemical properties of N-hydroxysuccinimide (NHS) esters. It is imperative that all users consult their institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and comply with all applicable local, state, and federal regulations. This document should be used as a supplementary resource and not as a replacement for official institutional protocols.

References

Essential Safety and Operational Guide for Handling Bis-sulfone-PEG8-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Bis-sulfone-PEG8-NHS Ester, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Safety Precautions

While the Safety Data Sheet (SDS) for this compound (BroadPharm, BP-23417) indicates that it is not classified as a hazardous substance, it is prudent to handle it with care, given that similar NHS ester compounds can present risks.[1] An SDS for a related compound, Bis-PEG1-NHS ester, identifies potential hazards including oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[2] Therefore, a cautious approach is recommended.

Recommended General Precautions:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid inhalation of dust or fumes.

  • Prevent direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes.
Hand Protection Disposable GlovesNitrile gloves are recommended. Change gloves immediately if contaminated.
Body Protection Laboratory CoatA full-length lab coat to protect skin and clothing.
Respiratory Face Mask/RespiratorUse a face mask to avoid inhaling powder. In case of insufficient ventilation, an approved respirator should be worn.[1]

Operational Plan: Step-by-Step Handling Protocol

3.1. Preparation and Reconstitution:

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Weighing: Conduct weighing in a chemical fume hood. Use an analytical balance and handle the solid with a clean spatula.

  • Dissolution: Dissolve the required amount of the compound in an appropriate anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and can degrade.

3.2. Reaction Procedure:

  • Inert Atmosphere: For reactions sensitive to moisture, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Buffer Selection: Use non-amine-containing buffers, such as phosphate-buffered saline (PBS), at a pH range of 7.0-8.0 for reactions with primary amines. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the intended reaction.

  • Reaction Quenching: After the reaction is complete, any remaining active NHS ester can be quenched by adding an excess of an amine-containing buffer (e.g., Tris-buffered saline).

Disposal Plan

Proper disposal of chemical waste is essential to ensure environmental safety and regulatory compliance.

  • Solid Waste: Dispose of unused solid this compound in a designated chemical waste container labeled "Solid Chemical Waste."

  • Liquid Waste: Collect all solutions containing the compound, including reaction mixtures and washes, in a sealed and clearly labeled "Liquid Chemical Waste" container. Do not pour down the drain.

  • Contaminated Materials: Dispose of all contaminated consumables, such as pipette tips, gloves, and paper towels, in a designated solid waste container.

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

ParameterValueSource
Molecular Weight 1021.2 g/mol BroadPharm
CAS Number 2363757-66-6BroadPharm
Storage Temperature -20°CBroadPharm
Purity >95%BroadPharm
Solubility DMSO, DMFVector Labs[3]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound safely and effectively.

G cluster_prep Preparation cluster_reaction Reaction cluster_disposal Disposal cluster_safety Safety Precautions start Start: Receive Compound acclimatize Acclimatize Vial to Room Temp start->acclimatize ppe Wear Full PPE: - Goggles - Gloves - Lab Coat - Mask ventilation Work in Ventilated Area weigh Weigh in Fume Hood acclimatize->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve solid_waste Dispose Solid Waste weigh->solid_waste reaction Perform Reaction (pH 7-8, Amine-free buffer) dissolve->reaction consumable_waste Dispose Contaminated Consumables dissolve->consumable_waste quench Quench Reaction reaction->quench reaction->consumable_waste liquid_waste Dispose Liquid Waste quench->liquid_waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.